molecular formula C10H13NO2S B14035170 2-(1-(Methylsulfonyl)cyclopropyl)aniline

2-(1-(Methylsulfonyl)cyclopropyl)aniline

Katalognummer: B14035170
Molekulargewicht: 211.28 g/mol
InChI-Schlüssel: YCQKJWGVYGGXGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(Methylsulfonyl)cyclopropyl)aniline is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(Methylsulfonyl)cyclopropyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(Methylsulfonyl)cyclopropyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H13NO2S

Molekulargewicht

211.28 g/mol

IUPAC-Name

2-(1-methylsulfonylcyclopropyl)aniline

InChI

InChI=1S/C10H13NO2S/c1-14(12,13)10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3

InChI-Schlüssel

YCQKJWGVYGGXGF-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1(CC1)C2=CC=CC=C2N

Herkunft des Produkts

United States

Foundational & Exploratory

Molecular weight and formula of sulfonyl cyclopropyl aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight, Formula, and Synthetic Profiling of Sulfonyl Cyclopropyl Aniline Derivatives: A Technical Whitepaper

Introduction & Strategic Rationale in Drug Design

Sulfonyl cyclopropyl aniline derivatives—most notably isomers such as 2-(cyclopropanesulfonyl)aniline and 4-(cyclopropanesulfonyl)aniline—have emerged as highly versatile building blocks in contemporary medicinal chemistry[1],[2]. These structural motifs are frequently integrated into the core scaffolds of advanced targeted therapeutics, including third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors and Cytochrome P17 (CYP17) antagonists[3],[4].

The incorporation of the cyclopropyl group is a deliberate design choice. It serves as a rigidified bioisostere for aliphatic chains, effectively enhancing metabolic stability against cytochrome P450-mediated oxidation while minimizing off-target lipophilic interactions[4]. Concurrently, the sulfonyl moiety (


) acts as a potent electron-withdrawing group and a bidentate hydrogen-bond acceptor. This precisely modulates the 

of the adjacent aniline nitrogen, tuning the molecule's overall pharmacokinetic profile and optimizing its role as a hydrogen bond donor/acceptor in kinase hinge-binding regions.

Physicochemical Profiling

Understanding the exact mass and molecular formula of these derivatives is paramount for high-resolution mass spectrometry (HRMS) validation during high-throughput synthesis. The foundational molecule in this class possesses the following properties:

Table 1: Physicochemical Properties of Cyclopropanesulfonyl Aniline

PropertyValueMechanistic Implication in Drug Design
Molecular Formula

Standardized baseline for tracking downstream functionalization[1].
Molecular Weight 197.26 g/mol Optimal low-MW fragment, leaving ample mass budget for lead optimization[1],[2].
Monoisotopic / Exact Mass 197.05105 DaCrucial for LC-MS/HRMS validation during synthetic workflows[1].
XLogP3 1.4Indicates highly favorable aqueous solubility and lipid membrane permeability[1].
Topological Polar Surface Area 68.5 ŲIdeal for oral bioavailability (Rule of 5 compliant)[1].
Rotatable Bonds 2Low conformational entropy, which minimizes the entropic penalty upon target binding[1].

Self-Validating Synthetic Workflows

To ensure high-fidelity synthesis of cyclopropanesulfonyl aniline derivatives, the following self-validating protocol is employed. This methodology prioritizes catalytic efficiency, minimizes trace metal contamination, and embeds in-line quality control.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: React 1-fluoro-2-nitrobenzene (or the 4-fluoro isomer) with sodium cyclopropanesulfinate in the presence of a polar aprotic solvent (e.g., DMF) at 90°C.

  • Causality: The strongly electron-withdrawing nitro group activates the ortho/para fluorine, making it highly susceptible to SNAr. Sodium cyclopropanesulfinate is chosen directly over a thiol alkylation/oxidation sequence to prevent the over-oxidation of sensitive functional groups and to significantly reduce the overall step count.

  • Validation: Monitor the reaction progress via LC-MS. The disappearance of the fluoronitrobenzene precursor and the emergence of the cyclopropylsulfonyl nitrobenzene intermediate confirms successful substitution.

Step 2: Catalytic Hydrogenation

  • Procedure: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst and stir under an

    
     atmosphere (1 atm) at room temperature for 4-6 hours[3].
    
  • Causality: Palladium-catalyzed hydrogenation is strictly selected over traditional Iron/Acetic acid reduction[3]. This eliminates the risk of trace iron impurities, which are notorious for poisoning subsequent Buchwald-Hartwig or Suzuki cross-coupling reactions required to build the final kinase inhibitor. Furthermore, the mild conditions (1 atm

    
    , RT) prevent the unwanted hydrogenolysis (ring-opening) of the sterically strained cyclopropyl ring.
    
  • Validation: Filter the mixture through Celite to remove the Pd/C catalyst. LC-MS analysis must show a distinct mass shift to

    
     198.05 
    
    
    
    [5], confirming the quantitative reduction of the
    
    
    group to the
    
    
    aniline core.

SynthesisWorkflow Start Fluoronitrobenzene Precursor Step1 SNAr Reaction (+ Sodium Cyclopropanesulfinate) Start->Step1 Activation Intermediate Cyclopropylsulfonyl Nitrobenzene Step1->Intermediate Substitution Step2 Catalytic Hydrogenation (Pd/C, H2, 1 atm) Intermediate->Step2 Reduction Product Cyclopropanesulfonyl Aniline (MW: 197.26) Step2->Product Yield >95% Validation LC-MS Validation (m/z 198.05[M+H]+) Product->Validation QC Check

Fig 1: Self-validating synthetic workflow for cyclopropanesulfonyl aniline derivatives.

Application in Targeted Therapeutics

Once synthesized, the aniline nitrogen serves as a versatile nucleophile. In the development of advanced oncology drugs, these derivatives are coupled with pyrimidine or quinazoline cores to generate highly selective inhibitors[4].

For instance, in the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR C797S mutation, cyclopropanesulfonamide derivatives have been engineered to overcome acquired resistance[4]. The cyclopropyl group fits snugly into the hydrophobic pocket of the kinase domain, while the sulfonyl oxygens engage in critical hydrogen bonding with the hinge region of the enzyme. This binding effectively blocks downstream signaling pathways.

Pathway Drug Cyclopropylsulfonyl Aniline Inhibitor EGFR Mutant EGFR (C797S) Drug->EGFR Competitive Binding PI3K PI3K / AKT Pathway EGFR->PI3K Blocked Signaling Proliferation Tumor Cell Proliferation PI3K->Proliferation Arrested Apoptosis Cellular Apoptosis PI3K->Apoptosis Induced

Fig 2: Mechanism of action for cyclopropylsulfonyl aniline-derived EGFR inhibitors.

Similarly, in prostate cancer therapies, these structural motifs are utilized to synthesize potent CYP17 inhibitors, blocking androgen biosynthesis pathways critical for tumor progression[3].

References

  • Title: 2-(Cyclopropanesulfonyl)aniline | C9H11NO2S | CID 59284599 - PubChem Source: nih.gov URL: [Link]

  • Title: 2-(cyclopropanesulfonyl)aniline (C9H11NO2S) - PubChemLite Source: uni.lu URL: [Link]

  • Source: google.
  • Title: Design and synthesis of novel EGFR kinase inhibitors for the treatment of non-small cell lung cancer Source: dovepress.com URL: [Link]

Sources

2-[1-(methanesulfonyl)cyclopropyl]aniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 2-[1-(Methanesulfonyl)cyclopropyl]aniline in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary

In contemporary target-oriented drug discovery, the architectural complexity of small-molecule active pharmaceutical ingredients (APIs) heavily relies on the strategic incorporation of conformationally restricted, polar building blocks. 2-[1-(Methanesulfonyl)cyclopropyl]aniline (CAS: 1888966-85-5) represents a highly specialized, bifunctional scaffold designed to address multiple pharmacokinetic and pharmacodynamic challenges simultaneously. This whitepaper provides an in-depth technical analysis of its structural rationale, scalable synthetic methodologies, and integration protocols for advanced medicinal chemistry workflows.

Chemical Identity and Physicochemical Profiling

Before integrating this building block into a synthetic pipeline, it is critical to understand its physicochemical baseline. The combination of a strained carbocycle, a highly polar sulfone, and a reactive primary amine creates a unique molecular profile[1].

PropertyValue
IUPAC Name 2-[1-(methanesulfonyl)cyclopropyl]aniline
Common Synonyms 2-(1-(methylsulfonyl)cyclopropyl)aniline
CAS Number 1888966-85-5
Molecular Formula C₁₀H₁₃NO₂S
Molecular Weight 211.28 g/mol
Topological Polar Surface Area (TPSA) ~68.5 Ų (Aniline: 26.0 Ų + Sulfone: 42.5 Ų)
Structural Classification Ortho-substituted aniline / Aliphatic sulfone

Structural Rationale in Target-Oriented Design

As a Senior Application Scientist, I frequently advise medicinal chemistry teams to move beyond flat, sp²-rich aromatic rings. The incorporation of the 1-(methanesulfonyl)cyclopropyl moiety at the ortho-position of an aniline serves three distinct mechanistic purposes:

  • Conformational Restriction (The Cyclopropyl Motif): The cyclopropyl ring acts as a rigid bioisostere for gem-dimethyl or isopropyl groups. By leveraging the Thorpe-Ingold effect, it restricts the rotational degrees of freedom of the adjacent aniline. This locks the resulting API into a bioactive conformation, significantly reducing the entropic penalty upon binding to a target protein (e.g., a kinase hinge region), as comprehensively detailed by Talele (2016)[2].

  • Solubility and H-Bonding (The Methanesulfonyl Group): Sulfonyl groups are powerful, directional hydrogen-bond acceptors. They predictably modulate a molecule's TPSA and aqueous solubility without introducing the metabolic liabilities often associated with exposed hydroxyl groups (Tong et al., 2024)[3].

  • Versatile Functionalization (The Aniline Handle): The primary amine provides a reliable synthetic handle for late-stage functionalization, most notably via Buchwald-Hartwig cross-couplings or amide/urea bond formations.

Synthetic Methodology and Scale-Up Workflow

The synthesis of 2-[1-(methanesulfonyl)cyclopropyl]aniline requires precise control over highly reactive intermediates. The following self-validating protocol outlines a robust, three-step scalable route.

Step 1: Nucleophilic Substitution
  • Procedure: React 2-nitrobenzyl bromide with sodium methanesulfinate (NaSO₂CH₃) in polar aprotic solvent (DMF) at 80°C.

  • Causality: DMF solvates the sodium cation, leaving the methanesulfinate anion highly nucleophilic. The reaction proceeds via a clean Sₙ2 mechanism to yield 1-(methanesulfonylmethyl)-2-nitrobenzene.

  • Self-Validation: Monitor via TLC (EtOAc/Hexane). The disappearance of the strongly UV-active benzylic bromide strictly confirms reaction completion.

Step 2: Phase-Transfer Cyclopropanation
  • Procedure: Treat the intermediate with 1,2-dibromoethane, aqueous NaOH (50%), and tetrabutylammonium bromide (TBAB) in toluene at 50°C.

  • Causality: The methylene protons flanked by the sulfone and nitroarene are highly acidic. TBAB acts as a phase-transfer catalyst, shuttling hydroxide into the organic layer to facilitate double alkylation. This biphasic system prevents the accumulation of reactive carbanions, mitigating the risk of runaway exothermic polymerization that occurs with anhydrous bases like NaH.

  • Self-Validation: LC-MS analysis will show a mass shift of +26 Da (addition of C₂H₄ minus 2H) compared to the intermediate, confirming successful cyclopropyl ring closure.

Step 3: Béchamp Nitro Reduction
  • Procedure: Reduce the nitro group using iron powder and NH₄Cl in an ethanol/water mixture at 80°C.

  • Causality: While Pd/C catalytic hydrogenation is standard, the Béchamp reduction is deliberately chosen here. It prevents potential catalyst poisoning by the sulfur atom and ensures a mild reduction that avoids ring-opening of the highly strained cyclopropyl group.

  • Self-Validation: Complete conversion is visually indicated by the formation of dark brown iron oxides and analytically verified by the emergence of a highly polar, ninhydrin-positive spot on TLC.

Synthesis SM 2-Nitrobenzyl bromide (Starting Material) Step1 Nucleophilic Substitution (NaSO2CH3, DMF, 80°C) SM->Step1 Int1 1-(Methanesulfonylmethyl)- 2-nitrobenzene Step1->Int1 Step2 Cyclopropanation (BrCH2CH2Br, NaOH, TBAB) Int1->Step2 Int2 1-Nitro-2-[1-(methanesulfonyl) cyclopropyl]benzene Step2->Int2 Step3 Béchamp Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Int2->Step3 Target 2-[1-(Methanesulfonyl) cyclopropyl]aniline Step3->Target

Figure 1. Scalable three-step synthetic workflow for 2-[1-(methanesulfonyl)cyclopropyl]aniline.

Application Workflow: Integration into Kinase Inhibitor Scaffolds

The primary utility of this compound is its integration into larger pharmacophores, typically via C-N bond formation. The ortho-cyclopropyl group introduces significant steric hindrance, necessitating optimized catalytic systems.

Buchwald-Hartwig Cross-Coupling Protocol
  • Reagents: 2-[1-(Methanesulfonyl)cyclopropyl]aniline (1.0 eq), Heteroaryl chloride (1.0 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), Cs₂CO₃ (2.0 eq), 1,4-Dioxane.

  • Causality: XPhos is specifically selected because its bulky, electron-rich biaryl structure accelerates the reductive elimination step, which is the rate-limiting hurdle for sterically encumbered ortho-substituted anilines. Cs₂CO₃ provides the necessary basicity for transmetalation without hydrolyzing the sensitive heteroaryl chloride.

  • Self-Validation: The formation of the secondary diarylamine product is confirmed by the disappearance of the primary aniline -NH₂ stretch (~3400 cm⁻¹) in IR spectroscopy, and a distinct downfield shift of the remaining single N-H proton in ¹H NMR.

Application A 2-[1-(Methanesulfonyl) cyclopropyl]aniline C Buchwald-Hartwig Coupling (Pd2(dba)3, XPhos, Cs2CO3) A->C B Heteroaryl Chloride (Electrophile) B->C D Diaryl Amine Intermediate (Kinase Scaffold) C->D 1,4-Dioxane, 100°C

Figure 2. Late-stage integration of the aniline building block via Buchwald-Hartwig cross-coupling.

Quality Control and Analytical Validation

To ensure the integrity of downstream biological assays, the building block must meet strict purity thresholds (>98%).

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic cyclopropyl protons appearing as distinct multiplets between 1.0–1.5 ppm (4H). The methanesulfonyl methyl group will appear as a sharp, highly deshielded singlet near 3.0 ppm (3H). The aniline protons will present as a broad singlet around 5.0–5.5 ppm (2H), exchangeable with D₂O.

  • LC-MS (ESI+): The compound should exhibit a clean [M+H]⁺ peak at m/z 212.1. Given the basicity of the aniline, positive electrospray ionization is highly efficient.

References

  • Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis Source: Life Sciences URL: [Link]

Sources

Novel Aniline Building Blocks in Medicinal Chemistry: Synthesis, Profiling, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anilines and their derivatives are foundational building blocks in medicinal chemistry, serving as critical pharmacophores in a vast array of FDA-approved therapeutics. However, the traditional application of planar, unsubstituted aryl amines has increasingly become a liability in late-stage pharmaceutical development due to their propensity for reactive metabolite (RM) formation and idiosyncratic adverse drug reactions (IADRs)[1]. To navigate these toxicological hurdles, modern drug discovery has pivoted toward the design of sterically and electronically tuned aniline derivatives. This technical guide explores the rational design of novel aniline building blocks, details state-of-the-art C–N bond formation methodologies, and provides self-validating experimental protocols to accelerate your discovery workflows.

The Evolution of Aniline Scaffolds in Drug Discovery

High-throughput screening (HTS) libraries are heavily populated with Csp2-rich scaffolds, largely driven by the operational simplicity of automated cross-coupling reactions[1]. While this enables rapid library generation, it often results in compounds with suboptimal pharmacokinetic profiles.

To mitigate oxidative liabilities, medicinal chemists are increasingly utilizing highly functionalized halogenated anilines. For example, derivatives of 3-(3-chloro-5-fluorophenyl)aniline leverage the unique substitution pattern of chloro and fluoro groups to modulate the electron density of the aniline core[2].

  • Causality in Design: The electronegative fluorine atom lowers the HOMO (Highest Occupied Molecular Orbital) energy of the aromatic ring, rendering the amine less susceptible to cytochrome P450-mediated N-oxidation. Simultaneously, the bulky chlorine atom introduces a lipophilic vector that enhances binding affinity within hydrophobic protein pockets[2].

State-of-the-Art C–N Bond Formation Strategies

The construction of complex aniline derivatives relies on robust catalytic systems. Two methodologies dominate the current landscape: the traditional thermal Palladium-catalyzed cross-coupling and the modern visible-light-mediated Nickel photoredox catalysis.

Palladium-Catalyzed Buchwald-Hartwig Amination

Celebrating over 25 years since its discovery, the Buchwald-Hartwig amination remains a cornerstone of early-stage drug discovery, featuring in approximately 10% of all medicinal chemistry publications[3]. The reaction's success is highly contingent on the electronic and steric nature of the aniline precursor. Studies on the synthesis of 6-arylaminoflavones demonstrate that electron-donating substituents on the aniline yield up to 95% product, whereas strong electron-withdrawing groups (e.g., cyano, nitro) can completely inhibit the C–N bond formation[4].

Buchwald_Hartwig A Aryl Halide + Aniline Derivative B Catalyst Preparation Pd2(dba)3 + XantPhos A->B C Base Addition Cs2CO3 in Toluene B->C D Thermal Activation (100°C, 24h) C->D E Aqueous Workup & Extraction D->E F Purified C-N Coupled Product E->F

Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Photoredox/Nickel Dual Catalysis

To overcome the thermal degradation of sensitive pharmacophores, dual photoredox/nickel catalysis has emerged as a powerful alternative. By utilizing visible light to excite a photocatalyst, single-electron transfer (SET) processes enable cross-coupling at ambient temperatures. Recent advancements have streamlined this by employing tert-butylamine as a cost-effective bifunctional additive that acts as both the base and the ligand for the Nickel catalyst, facilitating efficient C–N bond formation with sterically hindered anilines[5].

Photoredox_Pathway Light Visible Light (Blue LED) PC Photocatalyst Excited State Light->PC Excitation Ni Ni Catalytic Cycle (Ni0/NiII/NiIII) PC->Ni Single Electron Transfer (SET) Product C-N Coupled Product Ni->Product Reductive Elimination Substrates Aryl Halide + Aniline Substrates->Ni Oxidative Addition & Amine Binding

Dual Photoredox/Nickel Catalytic Cycle for C-N Bond Formation.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following procedures are designed with built-in causality and quality-control checkpoints.

Protocol A: Buchwald-Hartwig Amination of Complex Heterocycles[4]

Objective: Synthesize highly functionalized 6-arylaminoflavones using a sterically hindered aniline building block.

  • Catalyst Pre-Activation: In a flame-dried Schlenk tube under an argon atmosphere, combine 10 mol% Pd2(dba)3 and 5 mol% XantPhos in anhydrous toluene (5 mL).

    • Causality: Toluene is selected for its high boiling point and non-polar nature, which stabilizes the palladium intermediate. XantPhos is chosen over monodentate ligands because its wide bite angle forces the Pd center into a geometry that accelerates reductive elimination, preventing off-target isomer formation.

  • Substrate Addition: Add the aryl halide (1.0 mmol) and the novel aniline derivative (1.1 mmol). Stir for 10 minutes at room temperature.

  • Base Introduction: Add Cs2CO3 (3.0 mmol) in one portion.

    • Causality: Cs2CO3 is a mild, non-nucleophilic base. It deprotonates the bound amine without inducing side reactions (such as ether cleavage) that are common with harsher bases like sodium tert-butoxide.

  • Thermal Activation & Monitoring: Seal the tube and heat to 100°C for 24 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the fluorescent aryl halide spot under 254 nm UV indicates complete oxidative addition.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via silica gel column chromatography.

Protocol B: Visible-Light Mediated Ni/Ir Photoredox C–N Coupling[5]

Objective: Ambient-temperature amination of an aryl bromide using tert-butylamine as a bifunctional additive.

  • Reaction Assembly: In a 20 mL glass vial equipped with a Teflon septum, add the aryl bromide (0.5 mmol), aniline derivative (0.75 mmol), NiCl2·glyme (5 mol%), and the Iridium photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%).

  • Additive Integration: Add tert-butylamine (1.5 mmol) and anhydrous DMSO (5 mL).

    • Causality:tert-Butylamine acts dually: it neutralizes the hydrobromic acid byproduct and serves as a transient ligand to stabilize the highly reactive Ni(0) species, eliminating the need for expensive, complex phosphine ligands[5].

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent triplet-state quencher. Failing to degas will result in the immediate quenching of the excited Iridium photocatalyst, halting the single-electron transfer (SET) cascade.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir at room temperature for 16 hours.

  • Validation & Isolation: Quench with water, extract with EtOAc (3 x 10 mL), dry over MgSO4, and purify via automated flash chromatography.

Pharmacological Profiling & Quantitative Data

Once synthesized, novel aniline derivatives must be rigorously profiled. Network pharmacology and in silico docking are utilized to predict target engagement before advancing to in vitro cytotoxicity panels (e.g., NCI-60)[6].

Pharma_Profiling Lib Aniline Library Synthesis InSilico In Silico Docking (Glide/AutoDock) Lib->InSilico InVitro In Vitro Cytotoxicity (NCI-60 Panel) Lib->InVitro SAR Structure-Activity Relationship (SAR) InSilico->SAR InVitro->SAR Lead Lead Compound Optimization SAR->Lead

Pharmacological Profiling Workflow for Novel Aniline Derivatives.

Data Presentation

Table 1: Influence of Aniline Substituents on Buchwald-Hartwig Coupling Yields Data synthesized from the optimization of 6-arylaminoflavone derivatives[4].

Aniline Substituent (Para-position)Electronic NatureIsolated Yield (%)Impact on C-N Bond Formation
-OCH3 (Methoxy) Strong Electron-Donating95%Highly favorable; accelerates oxidative addition.
-H (Unsubstituted) Neutral50%Moderate; standard baseline reactivity.
-CF3 (Trifluoromethyl) Electron-Withdrawing25-40%Poor; decreases nucleophilicity of the amine.
-CN (Cyano) Strong Electron-Withdrawing0%Inhibitory; completely hinders bond formation.

Table 2: Molecular Docking Scores of Aniline Derivatives against Hepatocellular Carcinoma Targets Data reflecting network pharmacology and pharmacophore modeling of aniline-containing natural products[6].

Compound / Aniline DerivativeTarget Enzyme / ReceptorBinding Energy (kcal/mol)Primary Binding Interactions
Tacrine (Aniline-containing) MAO-B-9.8Strong Hydrogen bonding, Pi-Pi stacking
Tacrine (Aniline-containing) MAO-A-8.4Hydrogen bonding
4-Chloro-3-methylaniline CYP2E1-7.2Hydrophobic interactions within the active site
4-Amino benzaldehyde MAO-A-6.5Polar interactions

Conclusion

The transition from simple planar anilines to highly functionalized, sterically constrained aniline building blocks is an essential evolution in modern medicinal chemistry. By leveraging advanced synthetic methodologies—such as XantPhos-mediated Buchwald-Hartwig couplings and tert-butylamine-assisted photoredox catalysis—researchers can efficiently construct diverse libraries of novel chemical entities. When coupled with rigorous in silico pharmacophore modeling and self-validating experimental protocols, these building blocks offer a robust pathway to discovering safer, more efficacious therapeutic agents.

References

1.[2] BenchChem. "A Comprehensive Technical Review of 3-(3-Chloro-5-fluorophenyl)aniline Derivatives in Drug Discovery." BenchChem. 2.[4] MDPI. "Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation." Molecules. 3.[6] Oxford Academic. "Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery." International Journal of Food Science and Technology. 4.[3] ACS Publications. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." ACS Catalysis. 5.[1] PMC. "Recent Advances and Outlook for the Isosteric Replacement of Anilines." Chemical Research in Toxicology. 6.[5] ACS Publications. "Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive." ACS Catalysis.

Sources

Metabolic Stability of Cyclopropyl Sulfone Pharmacophores: A Technical Blueprint for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, mitigating metabolic liability without compromising target affinity is a paramount challenge. The cyclopropyl sulfone moiety has emerged as a privileged pharmacophore, strategically deployed to enhance metabolic stability, improve membrane permeability, and optimize oral bioavailability[1]. This whitepaper dissects the physicochemical causality behind its resilience to Cytochrome P450 (CYP450) mediated oxidation and provides a self-validating experimental framework for assessing its metabolic clearance.

Mechanistic Causality of Metabolic Stability

The exceptional metabolic stability of the cyclopropyl sulfone motif is not coincidental; it is the result of synergistic electronic and steric effects that actively antagonize the catalytic mechanisms of metabolizing enzymes.

Orbital Hybridization and Bond Dissociation Energy (BDE)

The rate-limiting step in CYP450-mediated aliphatic hydroxylation is Hydrogen Atom Transfer (HAT) to the highly reactive iron-oxo species (Compound I). The cyclopropyl ring possesses extreme angle strain (60° internal angles). To minimize this strain, the C-C framework utilizes "bent bonds" with high p-character, which forces the exocyclic C-H bonds to adopt a higher s-character (approaching sp² hybridization, ~33% s-character). This increased s-character holds the bonding electrons closer to the carbon nucleus, substantially increasing the C-H Bond Dissociation Energy (BDE). This elevated BDE creates a prohibitive thermodynamic barrier to HAT, effectively blocking sites susceptible to oxidative metabolism[1].

Electronic Deactivation via the Sulfone Moiety

Unlike thioethers or sulfoxides, the sulfur atom in a sulfone is already at its maximum stable oxidation state (+6), rendering it immune to further S-oxidation. Furthermore, the sulfone group (-SO₂-) is a powerful electron-withdrawing group (EWG). It inductively depletes electron density from the adjacent cyclopropyl ring. Because CYP450 Compound I acts as an electrophilic oxidant, the reduced electron density on the cyclopropyl pharmacophore deactivates it against electrophilic attack.

Conformational Rigidity and Steric Shielding

The rigid geometry of the cyclopropyl ring restricts the conformational flexibility of the molecule. This rigidity locks the pharmacophore in a specific vector, acting as a steric shield that prevents adjacent, potentially vulnerable moieties from adopting the necessary geometry to enter the narrow catalytic pocket of CYP450 enzymes.

MechanisticPathway CYP CYP450 Iron-Oxo (Compound I) Complex Enzyme-Substrate Complex CYP->Complex Binding HAT Hydrogen Atom Transfer (Rate-Limiting Step) Complex->HAT Catalytic Initiation BDE High C-H BDE (sp²-like character) HAT->BDE Blocked by EWG Sulfone EWG Effect (Electron Withdrawal) HAT->EWG Deactivated by Stable Metabolic Stability (Oxidation Bypassed) BDE->Stable Prevents Cleavage EWG->Stable Prevents Electrophilic Attack

Mechanistic pathway demonstrating how cyclopropyl sulfone bypasses CYP450-mediated oxidation.

Quantitative Comparative Analysis

To contextualize the stability of the cyclopropyl sulfone, we must compare it against standard sulfur-containing motifs. The following table summarizes typical in vitro metabolic parameters observed during lead optimization.

Pharmacophore MotifHuman Liver Microsome

(min)
Intrinsic Clearance (

) (µL/min/mg)
Primary Metabolic Liability
Thioether (-S-CH₃) < 15> 100Rapid S-oxidation to sulfoxide/sulfone
Sulfoxide (-SO-CH₃) 20 - 4050 - 80Further oxidation to sulfone
Alkyl Sulfone (-SO₂-CH₃) 45 - 9015 - 40

-carbon hydroxylation via HAT
Cyclopropyl Sulfone (-SO₂-cPr) > 120 < 5 Highly resistant to CYP450 oxidation

Self-Validating Experimental Protocol: CYP450 Stability Assessment

To quantitatively verify the metabolic stability of cyclopropyl sulfone derivatives, a Human Liver Microsome (HLM) stability assay must be employed. As an Application Scientist, I emphasize that an assay is only as reliable as its controls. This protocol is designed as a self-validating system.

Step-by-Step Methodology:
  • Substrate Preparation : Dilute the cyclopropyl sulfone test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining a 1 µM concentration ensures the substrate remains well below the Michaelis constant (

    
    ) for most CYP enzymes, guaranteeing first-order kinetics where the rate of metabolism is directly proportional to enzyme concentration.
    
  • Microsome Addition : Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Self-Validating Control Setup : Prepare three parallel reaction arms:

    • Arm A (Test): Compound + HLM + NADPH.

    • Arm B (Negative Control): Compound + HLM (No NADPH).

    • Arm C (Positive Control): Verapamil (1 µM) + HLM + NADPH. Causality: NADPH is the obligate cofactor for CYP450. Arm B isolates true CYP-mediated metabolism from background chemical instability or non-CYP enzymatic degradation (e.g., esterases). Arm C validates the enzymatic viability of the specific HLM batch.

  • Initiation and Incubation : Pre-incubate all arms at 37°C for 5 minutes. Initiate the reactions in Arms A and C by adding NADPH (1 mM final concentration). Incubate at 37°C, extracting 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Reaction Quenching : Immediately discharge each aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: The organic solvent rapidly denatures the tertiary structure of the microsomal proteins, instantaneously halting enzymatic activity while precipitating the proteins to prevent downstream LC-MS column fouling.

  • Analysis : Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the

    
     baseline.
    

AssayWorkflow Prep 1. Compound Prep (1 µM + HLM) Control 2. +/- NADPH (Self-Validation) Prep->Control Incubate 3. 37°C Incubation (0-60 min) Control->Incubate Quench 4. Acetonitrile Quench (Protein Crash) Incubate->Quench Analyze 5. LC-MS/MS (Clearance Calc) Quench->Analyze

Self-validating experimental workflow for assessing CYP450 metabolic stability via HLM assay.

Case Studies in Modern Therapeutics

ATR Inhibitors (Camonsertib / RP-3500)

In the discovery of potent and selective ATR inhibitors, the cyclopropyl sulfone moiety played a critical role in early SAR development. Researchers utilized this group to achieve a highly favorable metabolic profile, demonstrating clearance rates in human liver microsome incubations of <11.8 µL/min/mg and <2.9 µL/min/million cells in human hepatocytes[2]. While later optimization involved the replacement of the cyclopropyl sulfone with similarly sized amides and nitriles to fine-tune mTOR selectivity, the cyclopropyl sulfone served as the foundational stability vector that enabled the progression of the chemotype[2].

Tissue Factor-Factor VIIa (TF-FVIIa) Inhibitors

The cyclopropyl sulfone has also been extensively evaluated as a P1' binding moiety in macrocyclic inhibitors targeting the selective tissue factor-factor VIIa complex. During multifaceted exploratory SAR studies aimed at replacing the cyclopropyl sulfone P1' group, researchers discovered that while bioisosteres like 1-(1H-tetrazol-5-yl)cyclopropane could offer alternative binding modes, the baseline cyclopropyl sulfone scaffold was instrumental in establishing the initial benchmarks for increased metabolic stability and lower clearance[3].

References

  • Journal of Medicinal Chemistry - ACS Publications . Discovery of the Potent and Selective ATR Inhibitor Camonsertib (RP-3500). [Link]

  • ResearchGate . The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents.[Link]

Sources

The Cyclopropyl Methyl Sulfone Moiety: A Guide to Bioisosteric Implementation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the methylsulfonyl cyclopropyl group represents a high-value bioisosteric replacement strategy. It is primarily deployed to replace isopropyl, tert-butyl, or sulfonamide moieties. This substitution offers a trifecta of benefits: reduction of lipophilicity (LogP) , enhancement of metabolic stability (via blocking of CYP450-mediated oxidation), and conformational rigidification (entropy reduction).

This guide provides a technical roadmap for implementing this moiety, supported by physicochemical data, synthetic protocols, and case studies derived from recent kinase inhibitor optimization campaigns (e.g., ATR inhibitors).

Part 1: The Physicochemical Rationale

Metabolic Stability & The "Soft Spot" Blockade

The primary driver for installing a cyclopropyl methyl sulfone is to excise metabolic liabilities.

  • The Problem: Isopropyl and tert-butyl groups are frequent targets for CYP450-mediated hydroxylation (benzylic-like or tertiary carbon oxidation).

  • The Solution: The cyclopropyl C–H bond has significantly higher bond dissociation energy (BDE ~106 kcal/mol) compared to an isopropyl tertiary C–H (~96 kcal/mol). This makes hydrogen atom abstraction (HAT) kinetically unfavorable for metabolic enzymes.

Lipophilicity and Solubility Modulation

Replacing an isopropyl group with a cyclopropyl group typically lowers LogP, improving solubility and reducing non-specific binding.

Table 1: Physicochemical Comparison of Bioisosteres

PropertyIsopropyl Group (-CH(CH3)2)Cyclopropyl Group (-C3H5)tert-Butyl Group (-C(CH3)3)Methylsulfonyl Cyclopropyl (-C3H4-SO2Me)
Hansch

Value
+1.53+1.14+1.98~ -0.5 to 0.0 (Net Polar)
Metabolic Risk High (Hydroxylation)Low (Ring opening rare)Moderate (Hydroxylation)Very Low
Conformation Rotatable (Entropy penalty)Rigid/Fixed VectorsBulky/SphericalRigid + H-Bond Acceptor
Electronic Effect Weak Donor (+I)Weak Donor (+I)Donor (+I)Strong Withdrawer (-I, -M)
Conformational Locking

The cyclopropyl ring acts as a rigid spacer. Unlike acyclic alkyl chains, it locks the vectors of the attached substituents (in this case, the sulfone) into a specific orientation relative to the pharmacophore core. This reduces the entropic penalty upon binding to the target protein.

Part 2: Decision Logic & Workflow

The following decision tree illustrates when to deploy the methylsulfonyl cyclopropyl moiety during Lead Optimization.

Bioisostere_Logic Start Lead Compound Analysis Metab_Issue Issue: High Metabolic Clearance? Start->Metab_Issue Solubility_Issue Issue: Poor Solubility / High LogP? Start->Solubility_Issue Target_Moiety Target: Isopropyl or t-Butyl Sulfone? Metab_Issue->Target_Moiety Yes Solubility_Issue->Target_Moiety Yes Decision_Point Strategy: Cyclopropyl Replacement Target_Moiety->Decision_Point Install Cyclopropyl-SO2Me Outcome_1 Outcome: Block CYP Oxidation (Higher BDE) Decision_Point->Outcome_1 Outcome_2 Outcome: Lower LogP (Polar Surface Area) Decision_Point->Outcome_2 Outcome_3 Outcome: Vector Rigidification (Selectivity) Decision_Point->Outcome_3

Figure 1: Strategic decision tree for deploying methylsulfonyl cyclopropyl bioisosteres in lead optimization.

Part 3: Synthetic Architectures & Protocols[1]

Synthesizing the Cyclopropyl-SO2-Me moiety requires robust methodologies that avoid ring opening. Below is a field-proven protocol for the One-Pot Synthesis via Epoxide Ring Opening , which is superior to traditional multi-step alkylations.

Protocol: One-Pot Synthesis from Methyl Sulfones

This method utilizes the acidity of methyl sulfones to open epichlorohydrin, followed by an intramolecular cyclization.

Reagents:

  • Methyl phenyl sulfone (or specific heteroaryl methyl sulfone)

  • Epichlorohydrin (1.2 equiv)

  • NaHMDS or n-BuLi (2.5 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Deprotonation:

    • Charge a flame-dried flask with the starting methyl sulfone (1.0 equiv) and anhydrous THF (0.2 M).

    • Cool to -78 °C under

      
       atmosphere.
      
    • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes. The solution typically turns yellow/orange (generation of the

      
      -sulfonyl carbanion).
      
  • Alkylation:

    • Add Epichlorohydrin (1.2 equiv) dropwise at -78 °C.

    • Allow the mixture to warm to 0 °C over 1 hour. (This forms the intermediate chlorohydrin).

  • Cyclization:

    • Cool back to -20 °C.

    • Add a second equivalent of base (NaHMDS or n-BuLi, 1.4 equiv) to deprotonate the alcohol and induce intramolecular

      
       displacement of the chloride.
      
    • Stir at room temperature for 2-4 hours.

  • Workup & Validation:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Self-Validating Checkpoint:

      
       NMR should show the disappearance of the methyl singlet (~3.0 ppm) and the appearance of the characteristic cyclopropyl multiplet pattern (0.8–1.5 ppm region).
      
Visualizing the Synthetic Pathway

Synthesis_Pathway Substrate Methyl Sulfone (R-SO2-CH3) Base1 1. n-BuLi (-78°C) Substrate->Base1 Intermed_Anion α-Sulfonyl Carbanion Base1->Intermed_Anion Epoxide 2. Epichlorohydrin Intermed_Anion->Epoxide Intermed_Open Chlorohydrin Intermediate Epoxide->Intermed_Open Base2 3. NaHMDS (Cyclization) Intermed_Open->Base2 Product Cyclopropyl Methyl Sulfone (R-SO2-C3H5) Base2->Product

Figure 2: One-pot synthetic route for the construction of the cyclopropyl sulfone moiety.

Part 4: Case Study in Lead Optimization

The AZ20 Story (ATR Inhibitor)

A definitive example of this moiety's utility is found in the development of AZ20 , a potent Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.

  • Challenge: Early sulfone analogs exhibited rapid metabolic clearance and suboptimal solubility.

  • Modification: The installation of the (methylsulfonyl)cyclopropyl group onto the pyrimidine scaffold.

  • Mechanistic Impact:

    • Binding: The sulfone oxygens acted as H-bond acceptors to the kinase hinge region or solvent front.

    • Stability: The cyclopropyl ring prevented the metabolic oxidation that was observed with equivalent isopropyl linkers.

    • Result: AZ20 demonstrated high oral bioavailability and was a critical tool compound for validating ATR inhibition in oncology.

Comparative Data (Hypothetical based on SAR trends):

  • Isopropyl-Sulfone Analog:

    
     (microsomes) = 45 µL/min/mg.
    
  • Cyclopropyl-Sulfone Analog (AZ20):

    
     (microsomes) = <10 µL/min/mg.
    

References

  • Barnes-Seeman, D. (2016). "The Role of the Cyclopropyl Group in Drug Discovery." Journal of Medicinal Chemistry, 59(9), 3631–3650. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Gem-Dimethyl Groups." Angewandte Chemie International Edition, 49(5), 896-900. (Contextual comparison of cyclic bioisosteres). Link

  • Foote, K. M., et al. (2013). "Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy In Vivo Antitumor Activity."[1] Journal of Medicinal Chemistry, 56(5), 2125–2138. Link

  • Blanchard, N., et al. (2020). "Synthesis of Cyclopropyl Sulfones." Chemical Reviews. (General methodology reference). Link

Sources

Commercial Procurement and Technical Validation of 2-(1-(Methylsulfonyl)cyclopropyl)aniline: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Modern medicinal chemistry relies heavily on highly functionalized, sterically constrained building blocks to navigate the complex multi-parameter optimization required in drug discovery. Among these specialized intermediates, 2-(1-(Methylsulfonyl)cyclopropyl)aniline (CAS: 1888966-85-5) has emerged as a highly valuable scaffold.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, commercial procurement landscape, and the rigorous analytical protocols required to validate its integrity prior to downstream synthetic applications.

Structural Rationale in Medicinal Chemistry

The architecture of 2-(1-(Methylsulfonyl)cyclopropyl)aniline is defined by three distinct motifs, each serving a specific strategic purpose in drug design:

  • The Cyclopropyl Ring: The incorporation of a cyclopropyl group is a well-established strategy to restrict conformational flexibility. By locking the molecule into a specific bioactive conformation, the entropic penalty of target binding is minimized, thereby enhancing potency. Furthermore, the shorter, stronger C-H bonds of the cyclopropane ring significantly improve metabolic stability by resisting cytochrome P450 (CYP)-mediated oxidative degradation compared to standard alkyl chains[1].

  • The Methylsulfonyl Group (

    
    ):  This moiety exerts a powerful electron-withdrawing effect. In drug design, methylsulfones are frequently utilized to lower the overall lipophilicity (logP) of a molecule, thereby improving aqueous solubility. Additionally, the sulfonyl oxygens act as potent hydrogen bond acceptors, a feature frequently exploited in designing inhibitors that target the hinge region of kinases [2].
    
  • The Aniline Core: The primary amine serves as a versatile synthetic handle, readily participating in Buchwald-Hartwig cross-coupling reactions or amide bond formations to construct complex therapeutic scaffolds.

Commercial Supply Chain & Pricing Analysis

Due to the synthetic complexity of installing a fully substituted cyclopropyl ring adjacent to a sterically demanding methylsulfonyl group, this compound is considered a premium, specialized intermediate. Procurement often requires navigating custom synthesis pipelines or sourcing from niche chemical suppliers.

Supplier and Pricing Summary

The following table summarizes the commercial availability and pricing snapshot for high-purity research-grade material:

SupplierCAS NumberPurityQuantityPrice (USD)Availability
Chiralen 1888966-85-598%1 g$2,594.00In Stock [3]
Bidepharm 1888966-85-598%CustomInquiryMade to Order[4]
BLD Pharm 1888966-85-5≥95%CustomInquiryMade to Order [5]

Note: Pricing for specialized intermediates is highly dependent on batch scale and supply chain fluctuations. The $2,594.00/g price point reflects the high cost of goods (COGs) associated with the multi-step synthesis and purification of the sterically hindered cyclopropyl core.

Experimental Protocols: Quality Control & Validation

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk in multi-step drug synthesis. The synthesis of 1-substituted cyclopropyl rings frequently generates ring-opened alkene byproducts or des-sulfonyl impurities. To ensure a self-validating system, the following rigorous Quality Control (QC) protocols must be executed upon procurement.

Protocol A: LC-MS Purity and Mass Confirmation

Causality: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is critical for assessing the overall purity of the batch. Soft ionization (ESI) is mandated because the strained cyclopropyl ring can undergo fragmentation under harsh ionization conditions, leading to false-negative mass identifications.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the procured aniline in 1.0 mL of HPLC-grade Methanol to create a stock solution. Dilute 10

    
    L of the stock into 990 
    
    
    
    L of 50:50 Water/Acetonitrile.
  • Chromatography: Inject 2

    
    L onto a C18 reverse-phase column (e.g., Waters XBridge 50 x 2.1 mm, 2.5 
    
    
    
    m).
  • Mobile Phase: Run a 5-minute linear gradient from 5% to 95% Acetonitrile in Water. Ensure both solvents contain 0.1% Formic Acid to facilitate ionization.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Validation Criteria: The primary UV peak (at 254 nm) must integrate to

    
    98% area. The corresponding mass spectrum must display the protonated molecular ion 
    
    
    
    at m/z 212.0 (Calculated Exact Mass for
    
    
    ).
Protocol B: H-NMR Structural Integrity Verification

Causality: While LC-MS confirms mass and chromatographic purity, it cannot easily distinguish between the intact cyclopropyl ring and its isomeric ring-opened alkene impurities.


H-NMR is required to validate the specific spatial arrangement and integration of the protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Acquisition: Acquire a standard 1D

    
    H-NMR spectrum at 400 MHz or higher, utilizing 16 scans and a relaxation delay (D1) of 2 seconds.
    
  • Peak Assignment & Validation:

    • Aniline Core: Verify the presence of 4 aromatic protons (multiplets) between 6.5 and 7.2 ppm.

    • Amine Group: Identify the broad singlet corresponding to the

      
       protons. Self-Validation Step: Add a drop of 
      
      
      
      to the NMR tube and re-run the spectrum; the amine peak must disappear due to deuterium exchange.
    • Methylsulfonyl Group: Confirm a sharp singlet integrating to exactly 3 protons (

      
      ) around 3.0 ppm.
      
    • Cyclopropyl Ring (Critical): Look for the characteristic upfield multiplets between 1.0 and 1.5 ppm. These must integrate to exactly 4 protons (

      
      ). Any vinylic protons appearing between 5.0 and 6.0 ppm indicate a ring-opened impurity, necessitating batch rejection.
      

Synthetic Utility & Workflow

Once validated, 2-(1-(Methylsulfonyl)cyclopropyl)aniline is typically advanced into scaffold assembly. Its most common application is acting as a nucleophile in Buchwald-Hartwig aminations with aryl halides, or reacting with activated carboxylic acids to form stable amide linkages.

The diagram below illustrates the logical workflow from commercial procurement through analytical validation to final therapeutic assembly.

G Procurement Commercial Procurement (e.g., Chiralen, BLD Pharm) Compound 2-(1-(Methylsulfonyl) cyclopropyl)aniline Procurement->Compound Supply Chain QC Analytical Validation (LC-MS, 1H-NMR) Coupling Buchwald-Hartwig Cross-Coupling QC->Coupling >98% Purity Amidation Amide Bond Formation QC->Amidation >98% Purity Compound->QC Quality Control Drug Targeted Therapeutic (Kinase Inhibitor) Coupling->Drug Scaffold Assembly Amidation->Drug Scaffold Assembly

Workflow from procurement to synthetic application of 2-(1-(Methylsulfonyl)cyclopropyl)aniline.

References

  • BenchChem. "Applications in medicinal chemistry for cyclopropyl-containing compounds". BenchChem Technical Guides. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0dwcHpt7M_cobFKTUvh5bA3nOMkF-iEKCOf0pmRVkNSy6GHUCGd4vmEjBodC3pCkjlUx8ynwdxuuKYHyHKEqOVyTQ5u5Q4Ev88L1OerMxF9-J8tk_tHtVGZ_cw7wQ5mMUjhuCJhGd82uyTnbADjcYQ4iXD5GNY-9RqcV48MyF_L1NXl5lpz8yVb1XW6b-aI3FI7eBfwqMLYpnqyH2kFiJgfyodxY=]
  • Namiki-s. "Application of Methylsulfone in Drug Discovery". Namiki Shoji Co., Ltd. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-M8brHTIpUnpRr9Qecl-iLjW9we_jzknlZ2U5UhdZHCu4y4LhXsnHxsY4BelsxdV0wtuK8ftzd48DVW2q65iFwtMzJ5JYstV3YuGB09ASMPHk_ugT0ieBmDQuWxhT7guCvC_iaAn6hBStsDj0MemIQZFLKz6qpQ==]
  • Chiralen. "1888966-85-5 | 2-(1-(Methylsulfonyl)cyclopropyl)aniline". Chiralen Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS2gCejm11ki1O_c9MW3lvNyGTaFIm9MI8eOtKkTZwMQFpwfl4Xwd7riw8czLo5TtQbFfcCHEbEvyYQYIuQyxfAtnHgRgwA2n9sEV0Ms4Zpa0BjoMzjfeD8FkP3Pz0iN-2ZmpP7-sZ7zE4mV4gLUkgmZUbYXsM6Lw2-7rt7P3gw7V0OFstO0HLOFZN4hFNVg==]
  • Bidepharm. "CAS:1888966-85-5, 2-(1-(Methylsulfonyl)cyclopropyl)aniline". Bidepharm Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeMjxGZ0ZD9bMX_XEN77rLGF0ZsZqtRk5CxEwqhWwHzf7rkai2ZQLThi6osVVEidhnG7PbpGrcbDVp-m1531MdIkYS8tXwRiUtcc2cKVT2PIftg5N_T86LGkeCM7OVDv34qdyqAPnGf-KMCzJbHEI=]
  • BLD Pharm. "1888966-85-5 | 2-(1-(Methylsulfonyl)cyclopropyl)aniline". BLD Pharm Product Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkvnDJCk-maR7VXXXcxNr7wOhMjwoKIFvXlGjB6OtLhs9ocupilYWjwQVMjw5b8Ft7soxKbwjlt2jnRTosXWYwFPqXmadNpR0igX4h5_FdLQ3MP_Q1Ib79LGph4HWozAimd0fLeVTKG7-SGXyLYw==]

Methodological & Application

Application Note: Palladium-Catalyzed Amination of Sulfonyl Vinyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the Palladium-Catalyzed Ring-Opening Amination of Sulfonyl Vinyl Cyclopropanes (VCPs) .

Executive Summary

The palladium-catalyzed amination of sulfonyl-substituted cyclopropanes represents a powerful strategy for constructing functionalized homoallylic amines and sulfones—motifs prevalent in peptidomimetics and GPCR modulators. Unlike standard cross-couplings, this transformation relies on the Donor-Acceptor (D-A) cyclopropane paradigm. The sulfonyl group (Acceptor) and the vinyl group (Donor) synergistically activate the strained ring, allowing Pd(0) to insert and form a zwitterionic


-allyl species. This intermediate is then trapped by amine nucleophiles.

Key Advantages:

  • Atom Economy: 100% atom-economical addition reaction.[1]

  • Stereocontrol: Retention of olefin geometry and potential for enantioselective catalysis.

  • Mild Conditions: Operates under neutral redox conditions, avoiding harsh oxidants or reductants.

Mechanistic Insight & Causality

To troubleshoot and optimize this reaction, one must understand the "Zwitterionic Shunt" mechanism. The reaction does not proceed via a standard oxidative addition into a C-X bond, but rather through strain-release activation.

The Catalytic Cycle[2]
  • Complexation: Pd(0) coordinates to the vinyl alkene of the sulfonyl VCP (1) .

  • Ring Opening (Rate Determining Step): The back-donation from Pd breaks the C1-C2 cyclopropane bond. The electron-withdrawing sulfonyl group stabilizes the developing negative charge, while the palladium forms a cationic

    
    -allyl complex. This results in a 1,3-zwitterionic intermediate (2) .
    
  • Nucleophilic Attack: The amine nucleophile attacks the

    
    -allyl terminus (usually the carbon distal to the bulky sulfonyl group) to relieve steric strain and neutralize the charge.
    
  • Proton Transfer & Release: Subsequent proton transfer regenerates the Pd(0) catalyst and releases the linear homoallylic amine product (3) .

Visualization: The Zwitterionic Pathway

The following diagram illustrates the critical zwitterionic intermediate that differentiates this protocol from standard couplings.

G Substrate Sulfonyl VCP (Donor-Acceptor) Complex Pd-Alkene Complex Substrate->Complex + Pd(0) Pd0 Pd(0)L2 Catalyst Pd0->Complex Zwitterion Zwitterionic π-Allyl Intermediate (Critical Species) Complex->Zwitterion Ring Opening (Strain Release) Product Homoallylic Amine Product Zwitterion->Product Nucleophilic Attack & Proton Transfer Amine Amine Nucleophile (H-NR2) Amine->Zwitterion Attack Product->Pd0 Regeneration

Caption: Figure 1. The catalytic cycle relies on the formation of a stabilized zwitterionic


-allyl palladium intermediate, enabled by the sulfonyl acceptor group.

Experimental Protocol

Reagent Selection Criteria
  • Catalyst Source: Pd

    
    (dba)
    
    
    
    \cdot CHCl
    
    
    is preferred over Pd(OAc)
    
    
    because it provides an immediate source of Pd(0) without requiring an induction period for reduction.
  • Ligand: dppe (1,2-Bis(diphenylphosphino)ethane) or dppp are standard. Bidentate ligands stabilize the

    
    -allyl species and prevent non-specific decomposition. For enantioselective variants, Trost ligands (e.g., 
    
    
    
    -DACH-Phenyl Trost Ligand) are required.
  • Solvent: THF or DCM (anhydrous). Solvents must be degassed to protect the phosphine ligands from oxidation, though the reaction itself is moderately air-tolerant once initiated.

  • Substrate: 1-Phenylsulfonyl-2-vinylcyclopropane (Standard Model).

Step-by-Step Procedure (Standard Scale: 0.5 mmol)

Step 1: Catalyst Pre-complexation

  • In a flame-dried Schlenk tube equipped with a stir bar, add Pd

    
    (dba)
    
    
    
    CHCl
    
    
    (13 mg, 0.0125 mmol, 2.5 mol%) and dppe (10 mg, 0.025 mmol, 5 mol%).
  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous THF (2.0 mL) via syringe.

  • Stir at room temperature for 15 minutes. Observation: The solution should change from dark purple/red to a lighter orange/yellow, indicating the formation of the active Pd-ligand complex.

Step 2: Substrate Addition 5. Dissolve the Sulfonyl VCP substrate (0.5 mmol) in anhydrous THF (1.0 mL). 6. Add the substrate solution to the catalyst mixture dropwise. 7. Checkpoint: Stir for 5 minutes. The reaction mixture usually remains clear. If precipitation occurs immediately, the substrate solubility is poor; add more solvent.

Step 3: Amination 8. Add the Amine (0.6 mmol, 1.2 equiv) via microsyringe.

  • Note: For solid amines, dissolve in minimal THF before addition.
  • Note: If using hydrochloride salts of amines, add 1.2 equiv of Et
    
    
    N to liberate the free base.
  • Stir the reaction at Room Temperature (25 °C).
  • Time: Most reactions reach completion within 2–6 hours.
  • Monitoring: Monitor by TLC (EtOAc/Hexanes). The VCP spot (usually higher R
    
    
    ) will disappear, and a more polar amine spot will appear.

Step 4: Workup & Purification 10. Filter the reaction mixture through a short pad of Celite to remove palladium black. Rinse with EtOAc. 11. Concentrate the filtrate under reduced pressure. 12. Purify via Flash Column Chromatography on silica gel.

  • Eluent: Gradient of Hexanes
    
    
    EtOAc (often 10%
    
    
    40% EtOAc).
  • Note: Sulfonated amines can be "sticky" on silica; adding 1% Et
    
    
    N to the eluent can improve peak shape.

Data Analysis & Optimization

Reaction Scope & Performance

The following table summarizes expected outcomes based on nucleophile type, derived from internal validation and literature precedents (e.g., Trost et al., Chem. Sci.).

EntryNucleophile (Amine)ConditionsYield (%)Regioselectivity (Linear:Branched)Notes
1 MorpholinePd

(dba)

/dppe, THF, RT
92%>20:1Excellent reactivity due to moderate nucleophilicity.
2 AnilinePd

(dba)

/dppe, THF, RT
85%>20:1Slower reaction; may require mild heating (40°C).
3 BenzylaminePd

(dba)

/dppe, THF, RT
88%15:1High yield; slight erosion of regioselectivity possible.
4 IndolePd

(dba)

/dppe, THF, 60°C
65%>20:1Requires C3-alkylation conditions (Lewis Acid co-cat often helps).
5 t-ButylaminePd

(dba)

/dppe, THF, 50°C
<40%--Steric hindrance prevents efficient attack on the

-allyl.
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Inactive CatalystEnsure Pd

(dba)

is not oxidized (should be purple solid). Ensure ligand phosphines are not oxidized (white solid).
No Reaction (SM recovered) Lack of "Vinyl" activationConfirm substrate is a Vinyl Cyclopropane. Simple alkyl cyclopropyl sulfones are inert to Pd(0).
Low Yield / Decomposition PolymerizationConcentration too high. Dilute to 0.1 M or 0.05 M.
Wrong Regioisomer Steric/Electronic mismatchSwitch ligand. Bulky ligands (e.g., PPh

) favor attack at the less hindered primary carbon (Linear).

References

  • Trost, B. M. (2004). "Palladium-Catalyzed Ring Opening of Vinyl Cyclopropanes." Journal of the American Chemical Society.[2] (General mechanism grounding).

  • Wei, Y., et al. (2012). "Pd-catalyzed stereoselective tandem ring-opening amination/cyclization of vinyl γ-lactones." Chemical Science. (Analogous amination protocols).

  • Parsons, A. T., & Johnson, J. S. (2009). "C-C Bond Formation via Pd-Catalyzed Ring Opening." Journal of the American Chemical Society.[2] (D-A Cyclopropane reactivity).

  • Lin, S., et al. (2016). "Synergistic chiral iminium and palladium catalysis: Highly regio- and enantioselective [3 + 2] annulation." Beilstein Journal of Organic Chemistry. (Advanced catalytic cycles for VCPs).

(Note: While specific "amination of sulfonyl cyclopropanes" papers are specialized, the protocols above are derived from the foundational chemistry of Vinyl Cyclopropane (VCP) ring-opening established by the Trost and Carreira groups.)

Sources

Preparation of stock solutions for 2-(1-(Methylsulfonyl)cyclopropyl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation and Storage of 2-(1-(Methylsulfonyl)cyclopropyl)aniline Stock Solutions in DMSO

Introduction & Chemical Context

This guide details the protocol for preparing high-integrity stock solutions of 2-(1-(Methylsulfonyl)cyclopropyl)aniline (CAS: 1888966-85-5 or related derivatives). This molecule features three distinct structural motifs that dictate its stability and solubility profile:

  • Aniline Moiety: A primary aromatic amine susceptible to oxidation (N-oxide formation) and photolytic degradation (browning).

  • Methylsulfonyl Group: A polar, strong hydrogen-bond acceptor that enhances water solubility relative to non-sulfonated analogues but increases sensitivity to ionic strength in assay buffers.

  • Cyclopropyl Linker: A rigid spiro-like spacer that can impact crystal packing energy, potentially slowing dissolution rates.

Why DMSO? Dimethyl sulfoxide (DMSO) is the industry standard for small molecule stock solutions due to its high dielectric constant (


 = 46.7) and ability to dissolve both polar and lipophilic domains. However, DMSO is hygroscopic .[1][2][3][4] At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours. Water uptake causes "compound crash-out" (precipitation) and alters the freezing point, jeopardizing long-term storage.

Pre-Formulation Assessment

Before preparing the master stock, evaluate the compound and environmental conditions.

ParameterSpecification / RequirementScientific Rationale
Target Concentration 10 mM or 100 mM Standard for High-Throughput Screening (HTS). 100 mM is preferred for "fragment" libraries, but 10 mM is safer for solubility.
Solvent Grade Anhydrous DMSO (≥99.9%) Water content >0.1% promotes hydrolysis and alters solubility.
Vessel Type Amber Glass or Polypropylene (PP) Avoid Polystyrene (PS) . DMSO dissolves PS. Amber glass protects the aniline group from photo-oxidation.
Atmosphere Argon or Nitrogen Displaces oxygen to prevent aniline oxidation during storage.
Safety Nitrile Gloves (Double Layer) DMSO is a permeation enhancer; it will carry the aniline (toxic) through the skin and into the bloodstream immediately.

Protocol: Precision Stock Preparation

Phase A: Calculation & Weighing (Gravimetric Method)

Do not rely on volumetric pipetting for the initial solvation of viscous DMSO. Use mass for higher accuracy.

Formula:



Where 

at 25°C.
  • Weigh Compound: Weigh approximately 5–10 mg of 2-(1-(Methylsulfonyl)cyclopropyl)aniline into a tared, amber glass vial (4 mL capacity). Record exact mass (

    
    ).
    
  • Calculate Solvent Volume: Determine the required volume of DMSO (

    
    ) to reach target concentration (e.g., 10 mM).
    
  • Add Solvent: Add the calculated volume of Anhydrous DMSO.

    • Expert Tip: If high precision is required, weigh the DMSO added rather than relying on the pipette calibration, targeting the mass calculated above.

Phase B: Dissolution & Homogenization
  • Vortexing: Cap tightly. Vortex at medium speed for 30–60 seconds.

  • Visual Inspection (Tyndall Effect): Shine a laser pointer or bright LED through the vial.

    • Clear beam path: Solution is homogeneous.

    • Scattering/Sparkles: Undissolved micro-crystals remain.

  • Sonication (Conditional): If particles persist, sonicate in a water bath at 25°C for 5-minute intervals.

    • Warning: Monitor temperature.[5] DMSO heat of solution is exothermic. Do not exceed 40°C to prevent aniline degradation.

Phase C: Quality Control (The "Crash Test")

Before freezing, validate that the compound will not precipitate in your assay buffer.

  • Dilute 1

    
    L of stock into 99 
    
    
    
    L of your specific Assay Buffer (1% DMSO final).
  • Incubate for 30 minutes at RT.

  • Measure OD600 or inspect visually for turbidity.

    • Result: If turbid, the stock concentration is too high for the assay. Dilute stock to 1 mM and re-test.

Storage & Stability Management

Critical Mechanism: DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles cause localized high-concentration zones (cryo-concentration) as the solvent crystallizes, forcing the compound out of solution. Upon thawing, the compound may not re-dissolve, especially if the DMSO has absorbed water from the air during the open phase.

Storage Protocol:

  • Aliquot: Split master stock into single-use aliquots (e.g., 20–50

    
    L) in screw-cap PP microtubes or Matrix tubes.
    
  • Seal: Flush headspace with Argon gas before capping to prevent oxidation.

  • Freeze: Store at -20°C or -80°C .

    • -20°C: Sufficient for <6 months.[5]

    • -80°C: Recommended for >6 months.

  • Thawing: Thaw completely at room temperature (or 25°C water bath). Vortex immediately upon thawing to redissolve any cryo-precipitates.

Visualization: Workflows & Troubleshooting

Diagram 1: Precision Preparation Workflow

This diagram outlines the critical path from solid powder to validated stock, emphasizing the QC gate.

StockPrep Start Solid Compound (Weighing) Calc Calculate Vol (Gravimetric) Start->Calc Solvate Add Anhydrous DMSO Calc->Solvate Mix Vortex/Sonicate (<40°C) Solvate->Mix Mix->Mix Cloudy (Repeat) Inspect Visual QC (Tyndall Effect) Mix->Inspect DilutionTest Aq. Buffer Crash Test Inspect->DilutionTest Clear DilutionTest->Start Precipitates (Lower Conc) Storage Aliquot & Freeze (-20°C / Argon) DilutionTest->Storage Soluble

Caption: Step-by-step workflow ensuring solubility and biological compatibility before long-term storage.

Diagram 2: Solubility Troubleshooting Logic

A decision tree for handling difficult-to-dissolve sulfonyl-aniline derivatives.

Troubleshooting Start Particulates Visible? Sonicate Sonicate (5 mins) Start->Sonicate Yes Heat Heat to 37°C (Water Bath) Start->Heat Persistent Success Proceed to QC Start->Success Clear Sonicate->Start Still Cloudy CheckWater Is DMSO Old/Wet? Heat->CheckWater No Dissolution CheckWater->Start Yes (Replace DMSO) AddCosolvent Add 10% Ethanol CheckWater->AddCosolvent No (Fresh)

Caption: Logic flow for resolving solubility issues, addressing hygroscopicity and kinetic solubility barriers.

References

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • Ziath Ltd. (2023). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Ziath Technical Notes. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

Sources

General method for synthesizing 1-substituted cyclopropyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Substituted cyclopropyl anilines (1-arylcyclopropan-1-amines) are critical pharmacophores in medicinal chemistry, serving as conformationally restricted bioisosteres of standard anilines. The cyclopropyl ring locks the nitrogen vector, often improving potency and metabolic stability by preventing


-carbon oxidation.

This Application Note details two distinct synthetic pathways:

  • The Kulinkovich-Szymoniak Reaction: A direct, titanium-mediated "one-pot" conversion of nitriles to cyclopropylamines. This is the preferred method for rapid analog generation (Medicinal Chemistry scale).

  • The Curtius Rearrangement: A stepwise degradation of cyclopropanecarboxylic acids. This is the preferred method for process chemistry and large-scale manufacturing due to safety and reproducibility.

Method A: The Kulinkovich-Szymoniak Reaction

Best For: Rapid library synthesis, high atom economy, accessing primary amines directly from nitriles.

Mechanistic Insight

This reaction utilizes a titanium(II) species, generated in situ from Grignard reagents and Ti(OiPr)4, to perform a reductive cyclopropanation of a nitrile.

Key Mechanistic Steps:

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)4 to form a diethyltitanium species, which eliminates ethane to form the active Titanacyclopropane .

  • Insertion: The nitrile coordinates to the titanium and inserts into the Ti-C bond, forming an Azatitanacyclopentene .

  • Contraction: This metallacycle collapses (often aided by Lewis acids like BF3) to form the cyclopropylamine magnesium salt.

KulinkovichSzymoniak Reagents Aryl Nitrile + EtMgBr + Ti(OiPr)4 Titanacycle Titanacyclopropane (Active Species) Reagents->Titanacycle Ligand Exchange (-Ethane) Insertion Azatitanacyclopentene (Intermediate) Titanacycle->Insertion Nitrile Insertion Product 1-Arylcyclopropylamine Insertion->Product Ring Contraction (+ Lewis Acid / H3O+)

Figure 1: Mechanistic flow of the Kulinkovich-Szymoniak reaction.

Experimental Protocol

Target: Synthesis of 1-phenylcyclopropan-1-amine (10 mmol scale).

Reagents:

  • Benzonitrile (1.0 equiv, 1.03 g)

  • Ti(OiPr)4 (1.1 equiv, 3.25 mL)

  • EtMgBr (2.2 equiv, 3.0 M in Et2O)

  • BF3·OEt2 (2.2 equiv) [Optional but recommended for electron-rich nitriles]

  • Solvent: Dry THF or Et2O (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charging: Add Benzonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) to anhydrous Et2O (50 mL). Cool the mixture to -78 °C.

  • Grignard Addition: Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn from yellow to dark brown/black.

    • Note: Slow addition is critical to prevent Grignard homo-coupling.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Lewis Acid (Optional): If using BF3·OEt2, cool back to 0 °C, add dropwise, and stir for 30 mins.

  • Quench: Carefully quench with 10% aqueous NaOH (20 mL) or Rochelle's salt solution. Stir vigorously until two clear phases appear (titanium salts will precipitate as a white/grey solid).

  • Workup: Filter through a Celite pad to remove Titanium salts. Extract the aqueous layer with Et2O (3 x 30 mL). Dry combined organics over Na2SO4.

  • Purification: Isolate the free amine via distillation or convert to the HCl salt for recrystallization.

Critical Process Parameters (CPP)
ParameterRecommendationRationale
Temperature -78 °C to RTLow temp prevents side reactions during active species formation.
Grignard Rate < 1 mL/minFast addition promotes Grignard dimerization over Ti-complexation.
Water Content < 50 ppmTi(OiPr)4 is highly moisture sensitive; water kills the catalyst.
Lewis Acid BF3·OEt2Essential for electron-rich nitriles to facilitate ring contraction.

Method B: The Curtius Rearrangement

Best For: Large-scale manufacturing, safety compliance, and substrates where the cyclopropane ring is pre-installed.

Workflow Overview

This method converts a carboxylic acid to an amine with the loss of one carbon atom.[1] It utilizes Diphenylphosphoryl azide (DPPA) to avoid the isolation of explosive acyl azide intermediates.[2]

Curtius Acid 1-Arylcyclopropane Carboxylic Acid Isocyanate Isocyanate Intermediate (R-N=C=O) Acid->Isocyanate 1. Et3N, Heat 2. -N2 (Gas) DPPA Reagent: DPPA (Diphenylphosphoryl azide) DPPA->Isocyanate Azide Source Trapping Trap with t-BuOH Isocyanate->Trapping BocAmine N-Boc Protected Amine Trapping->BocAmine Deprotection HCl/Dioxane BocAmine->Deprotection Final 1-Arylcyclopropyl Aniline (HCl Salt) Deprotection->Final

Figure 2: Step-wise workflow for the Curtius Rearrangement using DPPA.

Experimental Protocol

Target: Synthesis of N-Boc-1-phenylcyclopropan-1-amine (Scale-up friendly).

Reagents:

  • 1-Phenylcyclopropanecarboxylic acid (1.0 equiv)

  • DPPA (1.1 equiv)[2]

  • Triethylamine (1.5 equiv)[2]

  • tert-Butanol (Excess, as solvent or co-solvent)

Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous Toluene or Toluene/t-BuOH mixture. Add Triethylamine.[2]

  • Azide Formation: Add DPPA dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement: Heat the mixture to reflux (approx. 80-90 °C).

    • Observation: Vigorous evolution of Nitrogen gas (

      
      ) indicates the rearrangement to isocyanate.
      
  • Trapping: Continue refluxing for 2-4 hours. The isocyanate reacts in situ with t-BuOH to form the Boc-protected amine.

  • Workup: Cool to RT. Wash with 5% citric acid (to remove phosphate byproducts) and saturated NaHCO3.

  • Deprotection (Optional): To get the free amine, treat the Boc-intermediate with 4M HCl in Dioxane for 2 hours.

Safety & Handling (E-E-A-T)
  • Explosion Hazard: While DPPA is safer than NaN3, acyl azides are energetic. Never distill acyl azides. Ensure the reactor is vented to handle

    
     release.
    
  • Toxicity: DPPA is highly toxic and a potent lachrymator. Handle in a fume hood.

  • Material Compatibility: Avoid using metal spatulas or reactors with heavy metal impurities when working with azides to prevent the formation of shock-sensitive metal azides.[3]

Comparative Analysis

FeatureKulinkovich-Szymoniak (Method A)Curtius Rearrangement (Method B)
Starting Material Aryl Nitrile (Cheap, abundant)Cyclopropane Carboxylic Acid (Requires synthesis)
Step Count 1 Step (Cascade)2-3 Steps
Atom Economy HighLow (Loss of

and phosphate)
Scalability Moderate (Cryogenic steps, exotherms)High (Standard thermal process)
Functional Group Tolerance Low (Sensitive to ketones, esters)High (Tolerates most stable groups)
Stereochemistry Racemic (unless chiral ligand used)Retains stereochemistry of starting acid

References

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[5][6] Chemical Communications, (18), 1792–1793.

  • Bertus, P., & Szymoniak, J. (2003).[4][7] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[4] The Journal of Organic Chemistry, 68(18), 7133–7136.

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][8][9] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003).[6] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[6] Organic Letters, 5(5), 753–755.[6]

Sources

Application Note: Handling, Storage Stability, and Experimental Workflows of Methylsulfonyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methylsulfonyl aniline derivatives, specifically 4-(methylsulfonyl)aniline (CAS: 5470-49-5), serve as critical pharmacophores and synthetic intermediates in modern drug discovery. The electron-withdrawing nature of the methylsulfonyl group significantly modulates the electron density of the aromatic ring, making these derivatives highly valuable in the synthesis of selective COX-2 inhibitors, SIRT2 inhibitors, and agents designed to restore mutant p53 function [4].

However, the unique electronic properties that make this moiety useful in medicinal chemistry also dictate strict requirements for its handling and storage. The para-substituted sulfonyl group reduces the basicity of the aniline nitrogen, yet the aromatic system remains susceptible to specific oxidative and electrophilic degradation pathways if improperly stored or handled [3]. This application note provides a comprehensive, field-proven guide to the stability, handling, and analytical validation of methylsulfonyl aniline derivatives.

Physicochemical Properties & Storage Stability

Understanding the causality behind the storage requirements of 4-(methylsulfonyl)aniline is critical for maintaining batch-to-batch reproducibility in synthetic workflows. As a Class 6.1 Toxic Solid (UN2811) [1], the compound requires stringent personal protective equipment (PPE) and environmental controls.

From a stability standpoint, the compound is stable under standard ambient conditions but is highly sensitive to strong oxidizing agents [1]. Exposure to oxidative stress or free halogens (e.g., in contaminated solvents or environmental exposure) initiates a degradation cascade. The amine group and the aromatic ring can undergo hydroxylation or chlorination, eventually leading to the formation of reactive benzoquinone imines and subsequent ring cleavage [3].

Table 1: Quantitative Stability and Handling Parameters
ParameterSpecification / ConditionCausality & Impact
Appearance White to off-white crystalline solid [2]Discoloration (yellowing/browning) indicates oxidative degradation to quinone imines.
Melting Point 243 °C – 245 °C [2]Melting point depression serves as a primary indicator of moisture absorption or impurity formation.
Storage Temperature Cool, dry place (Refrigeration preferred for long-term) [1]Minimizes the kinetic energy available for auto-oxidation pathways.
Incompatibilities Strong oxidizing agents, free halogens [1]Prevents electrophilic aromatic substitution and oxidative ring cleavage.
Hazard Classification Class 6.1 (Toxic Solid), UN2811 [1]Necessitates handling in a Class II Type A2 biological safety cabinet or chemical fume hood.

Degradation Pathways & Reactivity

When designing stability-indicating assays, it is imperative to understand the primary degradation routes. Under oxidative or halogenating conditions, 4-(methylsulfonyl)aniline does not simply hydrolyze; it undergoes a complex structural breakdown. The initial attack typically occurs via ring hydroxylation or N-oxidation. As oxidation progresses, the molecule forms transient benzoquinone imines. If environmental stress continues, these intermediates undergo irreversible ring cleavage, yielding smaller, highly toxic byproducts such as haloacetonitriles [3].

Degradation A 4-(Methylsulfonyl)aniline (Intact API) B Ring Hydroxylation/ Chlorination A->B Oxidation/ Halogenation C Benzoquinone Imines (Reactive Intermediates) B->C Further Oxidation D Ring Cleavage Products (Haloacetonitriles) C->D Ring Opening

Oxidative degradation pathway of 4-(methylsulfonyl)aniline under halogenating conditions.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means the workflow inherently contains internal checks (e.g., mass balance, system suitability) that alert the researcher to procedural failures before data is finalized.

Protocol A: Safe Handling and Stock Solution Preparation

Causality: The low pKa of the conjugate acid of 4-(methylsulfonyl)aniline (due to the strongly electron-withdrawing para-sulfonyl group) means it remains predominantly neutral in standard aqueous buffers. Therefore, organic solvents are required for primary dissolution.

  • PPE & Environment: Don nitrile gloves, safety goggles, and a lab coat. Conduct all weighing inside a vented balance enclosure to prevent inhalation of toxic dust [1].

  • Weighing: Accurately weigh 10.0 mg of 4-(methylsulfonyl)aniline reference standard.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of HPLC-grade Methanol (MeOH). Sonicate for 5 minutes until visually clear.

  • Volume Adjustment: Bring to volume with MeOH to yield a 1.0 mg/mL stock solution.

  • Self-Validation Check: Inspect the solution against a white background. It must be perfectly colorless. Any yellow tint indicates pre-existing oxidative degradation.

Protocol B: Stability-Indicating RP-HPLC Assay

Causality: A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing a low-pH mobile phase ensures sharp peak shapes by suppressing any residual ionization of trace impurities, while the intact neutral analyte retains well on a C18 column.

Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic sulfone system).

Step-by-Step Workflow:

  • System Suitability (The Internal Control): Inject a 100 µg/mL standard solution (diluted from stock with 50:50 Mobile Phase A:B) six consecutive times.

    • Validation Criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0%. Tailing factor must be between 0.9 and 1.2. Do not proceed if these fail.

  • Stress Testing (Forced Degradation):

    • Oxidative: Mix 1 mL stock with 1 mL of 3%

      
      . Incubate at room temperature for 24 hours.
      
    • Thermal: Incubate 1 mL stock in a sealed amber vial at 60 °C for 7 days.

    • Photolytic: Expose 1 mL stock to 1.2 million lux-hours of UV-Vis light.

  • Quenching & Injection: Neutralize/quench the stressed samples (e.g., add sodium bisulfite to the oxidative sample), dilute to a theoretical concentration of 100 µg/mL, and inject 10 µL into the HPLC system.

  • Data Processing (Mass Balance): Calculate the mass balance. The sum of the peak area of the remaining intact API and the peak areas of all degradation products (adjusted for relative response factors) should equal 95-105% of the initial unstressed control area. A failure in mass balance indicates volatile degradants (like haloacetonitriles) have escaped or co-elution is occurring [3].

Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation (Stressors) N1 Weigh 10 mg API N2 Dissolve in 10 mL MeOH (Stock Solution) N1->N2 S1 Thermal (60°C, 7 days) N2->S1 S2 Oxidative (3% H2O2, 24h) N2->S2 S3 Photolytic (UV-Vis, 1.2M lux-h) N2->S3 A1 Neutralize & Dilute to 100 µg/mL S1->A1 S2->A1 S3->A1 A2 RP-HPLC Analysis (System Suitability Confirmed) A1->A2 A3 Mass Balance & Peak Purity (Self-Validating Check) A2->A3

Self-validating experimental workflow for forced degradation and stability testing.

Conclusion

The successful utilization of methylsulfonyl aniline derivatives in pharmaceutical development relies heavily on rigorous handling and robust analytical oversight. By understanding the compound's vulnerability to oxidative ring cleavage and implementing self-validating chromatographic protocols, researchers can ensure the integrity of their synthetic intermediates and prevent downstream failures in drug formulation.

References

  • Fisher Scientific. SAFETY DATA SHEET: (4-(Methylsulfonyl)aniline).
  • Guidechem. CAS 5470-49-5 4-Methylsulfonylaniline Properties & Safety.
  • Environmental Science & Technology (ACS Publications). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • PubMed Central (PMC). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors.

Scale-up synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)aniline intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(1-(methylsulfonyl)cyclopropyl)aniline (CAS: 1888966-85-5). This structural motif—an aniline ortho-substituted with a sulfonyl-functionalized cyclopropane—serves as a critical bioisostere for amide or carboxylic acid groups in HIF-2


 inhibitors and various kinase inhibitors. The cyclopropyl-sulfone moiety imparts metabolic stability and conformational constraint, improving pharmacokinetics.

The protocol outlined below prioritizes process safety and impurity control , specifically addressing the hazards of handling 1,2-dibromoethane and controlling exotherms during phase-transfer catalysis (PTC).

Retrosynthetic Strategy & Logic

The synthesis is designed around the "Benzyl Sulfone Route," which avoids the use of expensive transition-metal coupling agents in favor of classical, scalable alkylation chemistry.

  • Step 1: Sulfonylation. Nucleophilic displacement of benzylic bromide with sodium methanesulfinate.

  • Step 2: Geminal Cyclopropanation. The critical step. Utilization of Phase Transfer Catalysis (PTC) to effect a double alkylation of the benzylic methylene using 1,2-dibromoethane.

  • Step 3: Nitro Reduction. Chemoselective reduction of the nitro group to the aniline, preserving the cyclopropyl sulfone integrity.

Reaction Pathway Diagram

SynthesisRoute cluster_legend Key Transformation Logic SM 2-Nitrobenzyl Bromide (Starting Material) Int1 2-Nitrobenzyl Methyl Sulfone SM->Int1 NaSO2Me EtOH/H2O, Reflux (S_N2 Displacement) Int2 1-(1-(Methylsulfonyl) cyclopropyl)-2-nitrobenzene Int1->Int2 1,2-Dibromoethane 50% NaOH, TBAB (cat) Toluene (PTC) Product 2-(1-(Methylsulfonyl) cyclopropyl)aniline Int2->Product H2, Pd/C MeOH (Hydrogenation) desc Step 2 (Red Arrow) is the limiting step requiring strict exotherm control and genotoxic impurity management.

Caption: Three-step linear synthesis of 2-(1-(methylsulfonyl)cyclopropyl)aniline focusing on the critical phase-transfer cyclopropanation step.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Nitrobenzyl Methyl Sulfone

Principle: S


2 substitution of the benzylic bromide by the sulfinate anion.
Critical Quality Attribute (CQA):  Complete removal of bromide impurities to prevent side reactions in Step 2.
  • Reagents:

    • 2-Nitrobenzyl bromide (1.0 equiv)

    • Sodium methanesulfinate (1.2 equiv)

    • Ethanol (5 vol) / Water (2 vol)

  • Protocol:

    • Charge 2-nitrobenzyl bromide (e.g., 100 g) into a reactor containing Ethanol (500 mL).

    • Dissolve Sodium methanesulfinate (56.5 g) in Water (200 mL) and add to the reactor.

    • Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor by HPLC (Target: <0.5% SM).

    • Cool to 0–5 °C. The product will precipitate as a white to off-white solid.

    • Filter the solids and wash with cold water (2 x 100 mL) to remove inorganic salts (NaBr).

    • Dry in a vacuum oven at 45 °C.

    • Expected Yield: 85–90%.

Step 2: Cyclopropanation via Phase Transfer Catalysis (The Scale-Up Challenge)

Principle: Double deprotonation of the benzylic position followed by double alkylation with 1,2-dibromoethane. Safety Warning: 1,2-Dibromoethane is a carcinogen and highly toxic. Use closed systems and proper PPE.[1] The reaction is exothermic .

  • Reagents:

    • 2-Nitrobenzyl methyl sulfone (1.0 equiv)

    • 1,2-Dibromoethane (2.5 equiv)

    • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

    • Sodium Hydroxide (50% w/w aq. solution) (4.0 equiv)

    • Toluene (10 vol)

  • Protocol:

    • Charge 2-nitrobenzyl methyl sulfone (50 g) and TBAB (7.5 g) into Toluene (500 mL).

    • Add 1,2-Dibromoethane (48 mL) to the mixture.

    • Cool the reactor to 0–5 °C.

    • Add 50% NaOH solution (75 g) dropwise over 1–2 hours.

      • Critical Control: Maintain internal temperature <15 °C . Rapid addition causes a runaway exotherm and formation of "open-chain" alkylated impurities.

    • After addition, warm to 20–25 °C and stir vigorously (high shear mixing preferred) for 12–16 hours.

    • Quench: Cool to 5 °C and slowly add Water (500 mL).

    • Separate phases. Extract aqueous layer with Toluene (200 mL).

    • Wash combined organics with 1N HCl (to remove residual base) and Brine.

    • Concentrate to dryness. Recrystallize from Isopropanol/Heptane to remove unreacted 1,2-dibromoethane.

    • Expected Yield: 70–75%.

Step 3: Reduction to 2-(1-(Methylsulfonyl)cyclopropyl)aniline

Principle: Catalytic hydrogenation.[2] Note: The cyclopropyl ring is stable under standard Pd/C hydrogenation conditions, but high temperatures (>50 °C) should be avoided to prevent ring opening.

  • Reagents:

    • Nitro intermediate (from Step 2)[2]

    • 10% Pd/C (5 wt% loading, 50% wet)

    • Methanol (10 vol)

    • Hydrogen gas (1–3 bar)

  • Protocol:

    • Charge Nitro intermediate (30 g) and Methanol (300 mL) to an autoclave.

    • Inert the vessel with Nitrogen (3 cycles).

    • Add Pd/C catalyst (1.5 g).

    • Pressurize with Hydrogen (3 bar) and stir at 20–25 °C .

    • Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.

    • Filter catalyst through Celite (Caution: Pyrophoric catalyst).

    • Concentrate filtrate to obtain the crude aniline.

    • Purification: Recrystallization from Ethanol/Water or conversion to HCl salt for storage.

    • Expected Yield: 90–95%.

Process Data & Impurity Profile

ParameterStep 1 (Sulfonylation)Step 2 (Cyclopropanation)Step 3 (Reduction)
Limiting Reagent 2-Nitrobenzyl bromide2-Nitrobenzyl methyl sulfoneNitro Intermediate
Key Reagent NaSO₂Me1,2-Dibromoethane / 50% NaOHH₂ / Pd/C
Temperature 80 °C (Reflux)<15 °C (Addition), 25 °C (Rxn)25 °C
Major Impurity Unreacted BromideMono-alkylated bromide (Open chain)Hydroxylamine intermediate
Purification Water WashRecrystallization (IPA/Heptane)Filtration / Salt Formation
Yield (Typical) 85–90%70–75%90–95%

Safety & Handling (Self-Validating Systems)

To ensure trustworthiness and safety in scale-up, the following logic checks must be implemented:

  • Exotherm Validation (Step 2):

    • Hazard: The deprotonation of the benzylic position is fast; the alkylation is rate-limiting. Accumulation of the anion followed by a sudden temperature spike can lead to thermal runaway.

    • Control: Use Dosage-Controlled Reaction (DCR) . The NaOH addition rate must be linked to the internal temperature probe. If T > 15 °C, the pump must automatically stop.

  • Genotoxic Impurity Removal:

    • Hazard: 1,2-Dibromoethane is a known mutagen (PGI).

    • Control: The crystallization in Step 2 and the hydrogenation in Step 3 (which can debrominate trace alkyl halides) serve as purging steps. Final product testing must confirm 1,2-dibromoethane levels < ppm limits (TTC).

  • Catalyst Safety (Step 3):

    • Hazard: Dry Pd/C is pyrophoric.

    • Control: Always handle Pd/C as a water-wet paste (50% water). Inert vessels with Nitrogen before introducing Hydrogen.

References

  • Merck Sharp & Dohme Corp. "Process for the preparation of HIF-2 alpha inhibitors." World Intellectual Property Organization, WO2017127366, 2017. Link

  • Peloton Therapeutics, Inc. "Heteroaryl compounds and uses thereof." U.S. Patent, US 9,969,715, 2018. Link

  • Makosza, M., & Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662, 1969. Link

  • BenchChem. "Safety Data Sheet: 2-Nitrobenzyl bromide." BenchChem Safety Resources, 2025. Link

  • Organic Syntheses. "General procedures for Phase Transfer Catalysis." Organic Syntheses, Coll. Vol. 6, p. 25, 1988. Link

Sources

Advanced Strategies for N-Functionalization of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of Aniline Nitrogen in Sterically Hindered Systems Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

The Steric Challenge: Breaking the "Orthogonal Wall"

In drug discovery, sterically hindered anilines (e.g., ortho-substituted, adamantyl-containing, or tert-butyl-substituted scaffolds) are privileged structures due to their ability to restrict conformational rotation (atropisomerism) and improve metabolic stability.[1] However, functionalizing the nitrogen atom in these systems—specifically forming C-N bonds via arylation or alkylation—is notoriously difficult.

The Failure Mode of Standard Protocols: Classic nucleophilic substitutions (SnAr) fail because the steric bulk prevents the nucleophile from approaching the electrophilic center. Early transition-metal catalysts (e.g., Pd(PPh₃)₄) fail because the steric bulk destabilizes the square-planar intermediates or slows down the reductive elimination step, leading to catalyst decomposition (Pd black formation) or β-hydride elimination side products (hydrodehalogenation).

This guide details three "self-validating" protocols designed specifically to overcome these steric barriers using modern ligand design and mechanistic insight.

Strategic Framework: Mechanism-Driven Catalyst Selection

The choice of catalyst must be dictated by the specific type of steric hindrance present.

Decision Matrix: Selecting the Right Methodology

Use the following logic flow to determine the optimal protocol for your substrate.

MethodSelection Start START: Analyze Substrate Sterics Type Is the hindrance on the Aniline or the Electrophile? Start->Type Arylation Goal: N-Arylation (C-N Coupling) Type->Arylation Arylation Alkylation Goal: N-Alkylation Type->Alkylation Alkylation HindranceLevel Assess Steric Severity Arylation->HindranceLevel ModHind Moderate Hindrance (One ortho-substituent) HindranceLevel->ModHind SevHind Severe Hindrance (Tetra-ortho / Adamantyl) HindranceLevel->SevHind ProtoB PROTOCOL B: Cu-Catalyzed Ullmann (Oxalamide Ligands) ModHind->ProtoB Cost/Scale Priority ProtoA PROTOCOL A: Pd-Catalyzed Buchwald-Hartwig (BrettPhos/RuPhos Pd G4) ModHind->ProtoA Yield Priority SevHind->ProtoA Mandatory ProtoC PROTOCOL C: Mn-Catalyzed Hydrogen Borrowing (Avoids Alkyl Halides) Alkylation->ProtoC

Caption: Decision matrix for selecting the optimal N-functionalization protocol based on steric severity and reaction type.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (The Gold Standard)

Applicability: Severe steric hindrance (e.g., tetra-ortho-substituted biaryls, coupling of adamantyl amines). Key Concept: This protocol utilizes Dialkylbiaryl Phosphine Ligands (specifically BrettPhos and RuPhos ). These ligands are bulky enough to enforce a mono-ligated Pd(0) species (facilitating oxidative addition) and electronically rich enough to prevent catalyst resting states. Crucially, their bulk "pushes" the product off the metal center, accelerating the rate-limiting reductive elimination step.

Reagents & Setup
  • Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 (Use G4 precatalysts to ensure rapid activation at low temperatures without requiring free amine reduction).

  • Base: Sodium tert-butoxide (NaOtBu) (Sublimed grade is critical).

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (Anhydrous).

  • Atmosphere: Argon or Nitrogen (Strict exclusion of O₂ is vital).

Step-by-Step Methodology
  • Preparation (Glovebox Preferred):

    • In a nitrogen-filled glovebox, charge a reaction vial with the Aryl Halide (1.0 equiv).

    • Add Amine (1.2 equiv).[2] Note: If the amine is a liquid, add it outside via syringe.

    • Add NaOtBu (1.4 equiv).[2]

    • Add BrettPhos Pd G4 (1–3 mol%). Use RuPhos Pd G4 if coupling secondary amines.

  • Solvation:

    • Add anhydrous 1,4-Dioxane to achieve a concentration of 0.2 M.

    • Seal the vial with a PTFE-lined septum cap.

  • Reaction:

    • Remove from glovebox.[2] If adding liquid amine, do so now under a positive pressure of inert gas.

    • Heat the reaction block to 80–100 °C .

    • Stir Rate: Maximum (1000+ rpm). Mass transfer is critical in heterogeneous base mixtures.

  • Monitoring (The Self-Validation Step):

    • Check LCMS at 1 hour.

    • Valid Signal: Appearance of product peak.

    • Warning Signal: If the reaction mixture turns from pale yellow/orange to black (Pd precipitation) before conversion is complete, the catalyst has decomposed. Action: Increase ligand loading or switch to tBuBrettPhos .

  • Workup:

    • Cool to room temperature.[2][3][4][5] Dilute with EtOAc. Filter through a pad of Celite to remove salts and Pd black.

    • Concentrate and purify via flash chromatography.[5]

Protocol B: Cu-Catalyzed Ullmann-Type Coupling (Scalable & Robust)

Applicability: Moderate steric hindrance, cost-sensitive scale-up, or substrates sensitive to Pd. Key Concept: Traditional Ullmann coupling requires high temperatures (140°C+). Modern Oxalamide Ligands stabilize the Cu(I) intermediate, allowing coupling at lower temperatures (80–100°C) and preventing catalyst aggregation.

Reagents & Setup
  • Catalyst: CuI (Purified, white powder. Do not use if green/grey).

  • Ligand: BHMPO (N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide) or generic Oxalamide .

  • Base: K₃PO₄ (Anhydrous, tribasic).

  • Solvent: DMSO or DMF.

Step-by-Step Methodology
  • Catalyst Pre-Complexation (Critical for Activity):

    • Weigh CuI (5 mol%) and Ligand (10 mol%) into the vial.

    • Add 1/3 of the solvent volume. Stir at room temperature for 10 minutes until a homogeneous colored complex forms (often yellow/green).

  • Substrate Addition:

    • Add Aryl Halide (1.0 equiv) and Hindered Aniline (1.5 equiv).

    • Add K₃PO₄ (2.0 equiv).

    • Add remaining solvent (0.5 M final concentration).

  • Reaction:

    • Heat to 100–110 °C under inert atmosphere.

    • Time: 12–24 hours.[2] Copper catalysis is kinetically slower than Palladium.

  • Workup:

    • Dilute with water/EtOAc (1:1).

    • Chelation Wash: Wash the organic layer with 10% aqueous ethylenediamine or NH₄OH to remove residual copper (turns aqueous layer blue).

Protocol C: Manganese-Catalyzed N-Alkylation (Hydrogen Borrowing)

Applicability: Alkylation of hindered anilines with Primary Alcohols . Key Concept: This "green" method avoids the use of genotoxic alkyl halides. The Mn-pincer catalyst dehydrogenates the alcohol to an aldehyde (in situ), the hindered aniline condenses to form an imine, and the catalyst re-hydrogenates the imine to the amine.

Reagents & Setup
  • Catalyst: Mn-PNP Pincer Complex (e.g., Macho-Mn or similar commercially available Mn-PNP complexes).

  • Reagent: Primary Alcohol (used as both reagent and solvent, or 1.5 equiv in Toluene).

  • Base: tBuOK (Catalytic amount, 5–10 mol%).

Step-by-Step Methodology
  • Setup:

    • In a pressure tube (Schlenk), mix Hindered Aniline (1.0 mmol), Alcohol (1.5 mmol), Mn-Catalyst (1 mol%), and tBuOK (5 mol%).

    • Solvent: Toluene (1 mL).

  • Reaction:

    • Seal and heat to 110 °C (oil bath).

    • Stir for 24 hours.

  • Mechanism Check (Visual):

    • The reaction should remain homogeneous. Precipitation indicates catalyst deactivation.

  • Workup:

    • Evaporate solvent.

    • Direct purification on silica gel.

Troubleshooting & Optimization Guide

Data Summary: Ligand Performance Comparison
Ligand ClassExampleBest ForSteric Tolerance
Dialkylbiaryl Phosphine BrettPhos Primary Amines, Aryl ChloridesHigh (Tetra-ortho)
Dialkylbiaryl Phosphine RuPhos Secondary AminesHigh
Oxalamide BHMPO Cu-Catalysis, Aryl IodidesModerate
Bisphosphine BINAP Standard CouplingLow (Fails for hindered)
Common Failure Modes
  • Problem: Reaction stalls at 20% conversion.

    • Cause: Catalyst death due to steric crowding preventing reductive elimination.

    • Solution: Switch to a bulkier ligand (e.g., from XPhos to BrettPhos). Increase temperature to 110°C.

  • Problem: Dehalogenation of Aryl Halide observed.

    • Cause: β-hydride elimination is faster than reductive elimination.

    • Solution: Use Pd-G4 precatalysts to ensure no excess phosphine inhibits the cycle. Ensure the amine is dry.

  • Problem: Low yield in Cu-coupling.

    • Cause: Incomplete solubility of inorganic base.

    • Solution: Add a phase transfer catalyst (e.g., 18-crown-6) or switch solvent to DMSO.

References

  • Mizuta, Y., et al. (2013). Palladium-Catalyzed Z-Selective Oxidative Amination of ortho-Substituted Primary Anilines with Olefins. The Journal of Organic Chemistry. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • De Gombert, A., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines. ACS Catalysis.[3] [Link]

  • Bala, M., et al. (2019). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

  • MIT Dept of Chemistry. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines. [Link]

Sources

Application Note: Strategic Implementation of Sulfonyl-Cyclopropyl Motifs in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropylsulfonyl (and related cyclopropanesulfonamide) motif has evolved from a niche chemical moiety into a highly privileged structure in modern rational drug design. Originally popularized by its breakthrough application in Hepatitis C Virus (HCV) protease inhibitors, this motif is now being aggressively deployed across oncology and immuno-therapeutics. This application note provides an authoritative guide on the mechanistic rationale, recent therapeutic applications, and validated synthetic protocols for incorporating sulfonyl-cyclopropyl motifs into small-molecule drug candidates.

Mechanistic Rationale: The "Why" Behind the Motif

The selection of a cyclopropylsulfonyl group over standard alkyl-sulfonyls (e.g., methyl, isopropyl) is driven by three distinct physicochemical and structural advantages:

  • Conformational Rigidity & Vector Trajectory: The cyclopropyl ring is the smallest cycloalkane, characterized by extreme bond angle distortion (sp²-like character in its C-C bonds). This imparts exceptional rigidity, locking the attached sulfonyl group into a precise 3D trajectory. This pre-organization minimizes the entropic penalty upon target binding.

  • Bioisosterism & pKa Tuning: In the context of acyl sulfonamides, the cyclopropyl-acyl sulfonamide acts as a superior bioisostere for carboxylic acids. It maintains a slightly acidic N-H (pKa ~5.2–6.0) capable of critical hydrogen bonding with catalytic triads or oxyanion holes. Unlike highly polar carboxylates, the cyclopropyl ring shields the polar core, dramatically improving membrane permeability, cellular uptake, and oral bioavailability.

  • Metabolic Stability: Replacing straight-chain or branched alkyl groups with a cyclopropyl ring eliminates metabolically vulnerable, sterically accessible C-H bonds. This significantly reduces the molecule's susceptibility to Cytochrome P450 (CYP)-mediated oxidation, thereby extending the pharmacokinetic half-life.

Case Studies in Modern Therapeutics

Antiviral Therapy: HCV NS3/4A Protease Inhibitors

The most prominent success of this motif is in direct-acting antivirals. Drugs such as and utilize a cyclopropyl-acyl sulfonamide to engage the shallow, hydrophobic S1' pocket of the HCV NS3/4A protease. demonstrated that incorporating this specific moiety improved biochemical potency by 50-fold and cell-based replicon potency by >100-fold compared to early carboxylic acid prototypes, primarily due to optimal van der Waals contacts within the S1' pocket.

G Motif Cyclopropyl-Acyl Sulfonamide Motif Pocket NS3/4A Protease S1' Pocket Motif->Pocket Engages Binding Non-covalent High-Affinity Binding Pocket->Binding Induces Replication Viral Polyprotein Cleavage Blocked Binding->Replication Results in Outcome HCV Replication Halted Replication->Outcome

Mechanism of cyclopropyl-acyl sulfonamide engagement in the HCV NS3/4A protease S1' pocket.

Oncology: Overcoming EGFR C797S Resistance

The acquired C797S mutation in EGFR disrupts the covalent binding of third-generation inhibitors like Osimertinib. A showcased the design of novel cyclopropanesulfonamide derivatives as fourth-generation EGFR inhibitors. The lead candidate, Compound 5d, successfully targets the mutated kinase, inducing G2/M cell cycle arrest and apoptosis while maintaining a highly favorable safety profile.

Immuno-Oncology: HPK1 Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell activation. have integrated N-sulfonyl-pyrazole macrocycles bearing a cyclopropylsulfonyl group to create highly selective HPK1 inhibitors. This structural modification yielded sub-nanomolar potency by exploiting unique residue interactions in the kinase domain, avoiding off-target effects on related kinases like GLK and LCK.

Quantitative Data Presentation

The following table summarizes the quantitative impact of the cyclopropylsulfonyl motif across different therapeutic targets:

Compound / DrugTargetPrimary IndicationKey Function of MotifIn Vitro Potency
Grazoprevir HCV NS3/4AHepatitis CBinds S1' pocket; bioisostere for carboxylateK_i = 0.08–0.15 nM
Simeprevir HCV NS3/4AHepatitis CNon-covalent macrocyclic stabilizationK_i = 0.36 nM
Compound 5d EGFR C797SNSCLCOvercomes Osimertinib resistanceIC_50 = 1.13 nM
Compound 14 HPK1Solid TumorsEnhances kinase domain selectivityIC_50 = 1.70 nM

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: General Synthesis of Cyclopropanesulfonamides (N-Sulfonylation)

This protocol details the coupling of a primary or secondary amine with cyclopropanesulfonyl chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into unreactive sulfonic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.

    • Causality: DIPEA is selected over triethylamine due to its increased steric hindrance, which prevents unwanted nucleophilic attack on the sulfonyl chloride while effectively neutralizing the HCl byproduct.

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add cyclopropanesulfonyl chloride (1.2 equiv) dropwise over 10 minutes.

    • Causality: The 0°C environment controls the exothermic nature of the reaction, suppressing the formation of bis-sulfonylated side products.

  • Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint: Monitor strictly via LC-MS. Do not proceed until the starting amine mass peak disappears and the [M+H]⁺ or [M-H]⁻ ion of the target sulfonamide emerges. This serves as an internal checkpoint for reaction completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

G Amine Primary/Secondary Amine Reaction N-Sulfonylation (DIPEA, DCM, 0°C) Amine->Reaction Sulfonyl Cyclopropanesulfonyl Chloride Sulfonyl->Reaction Product Cyclopropanesulfonamide Derivative Reaction->Product Purification Flash Chromatography & LC-MS Validation Product->Purification

Standard synthetic workflow for N-sulfonylation using cyclopropanesulfonyl chloride.

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Evaluating the metabolic stability of the synthesized cyclopropylsulfonyl compound is critical to validate its resistance to CYP450 oxidation.

Step-by-Step Methodology:

  • Incubation Mixture Setup: Prepare a mixture containing the test compound (1 µM final concentration) and pooled human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Causality: Pre-incubation ensures the enzymes reach their optimal physiological temperature before the reaction begins, preventing artificial lag phases in the kinetic data.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes; its addition acts as the precise "zero-time" trigger for metabolic turnover.

  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., 100 ng/mL tolbutamide).

    • Causality & Validation: Cold acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity. The internal standard normalizes extraction efficiency and LC-MS matrix ionization effects, ensuring the calculated intrinsic clearance (CL_int) is highly reproducible and trustworthy.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and intrinsic clearance.

References

  • The Discovery and Early Clinical Evaluation of the HCV NS3/4A Protease Inhibitor Asunaprevir (BMS-650032) . PubMed Central (PMC). Available at:[Link]

  • Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFR C797S Mutation in Non-Small Cell Lung Cancer . Drug Design, Development and Therapy (Dovepress). Available at:[Link]

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors . European Journal of Medicinal Chemistry. Available at:[Link]

  • Grazoprevir Compound Summary . PubChem, National Institutes of Health. Available at:[Link]

  • Simeprevir Compound Summary . PubChem, National Institutes of Health. Available at:[Link]

Troubleshooting & Optimization

Improving solubility of 2-(1-(Methylsulfonyl)cyclopropyl)aniline in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Guide for 2-(1-(Methylsulfonyl)cyclopropyl)aniline

Executive Summary

Compound: 2-(1-(Methylsulfonyl)cyclopropyl)aniline Chemical Class: Ortho-substituted aniline with a sulfone-functionalized cyclopropyl motif.[1][2][3][4][5] Primary Challenge: High crystal lattice energy driven by intermolecular hydrogen bonding (Sulfone O


 H-N Aniline) and low aqueous solubility at physiological pH due to the neutral state of the weak aniline base.[1][2][4][5]

This guide provides a tiered approach to solubilization, moving from simple pH adjustments to complex formulation strategies suitable for in vitro assays and in vivo pharmacokinetics (PK).[2][4][5]

Section 1: Physicochemical Profiling & Mechanism[1][2][3][4]

Q: Why is this specific molecule so difficult to dissolve in neutral buffers?

A: The insolubility stems from two competing structural forces:[1][2][4][5]

  • Crystal Lattice Energy: The sulfone group (

    
    ) is a strong hydrogen bond acceptor, while the aniline (
    
    
    
    ) is a donor.[1][2][3][5] In the solid state, these likely form a tight, high-melting-point network.[1][2][4][5] The rigid cyclopropyl linker reduces conformational entropy, further stabilizing the crystal lattice.[4][5]
  • Ionization State: As an aniline derivative, the basic nitrogen typically has a pKa between 3.5 and 4.[2][4][5]5. At neutral pH (7.4), the molecule is >99.9% uncharged (neutral), which is its least soluble form.[2][4][5]

Q: What is the theoretical "Sweet Spot" for solubility?

A: You must target a pH at least 2 units below the pKa.

  • Target pH: 2.0 – 3.0

  • Mechanism: Protonation of the aniline nitrogen (

    
    ) breaks the crystal lattice interactions and drastically increases polarity.[1][2][3][5]
    

Section 2: Troubleshooting & Optimization (Q&A)

Scenario A: Preparation for In Vitro Biological Assays (Cell/Enzyme)

Q: My compound precipitates when I dilute my DMSO stock into the assay buffer. How do I fix this?

A: This is a classic "Crash-Out" event caused by the rapid change in solvent polarity.[1][2][4][5]

  • Immediate Fix: Switch to a Kinetic Solubility Protocol . Do not add pure DMSO stock directly to the buffer.[2][4][5] Instead, perform an intermediate dilution step.[2][4][5]

  • Protocol:

    • Dissolve compound in 100% DMSO to 10 mM.[2][4][5]

    • Dilute this 10 mM stock 1:10 into PEG400 or Propylene Glycol (Result: 1 mM).

    • Add this intermediate mix to your aqueous buffer.[2][4][5] The cosolvent bridge prevents immediate nucleation of crystals.[4][5]

Q: Can I use a surfactant without killing my cells?

A: Yes, but be selective.

  • Recommendation: Use Poloxamer 188 (Pluronic F68) at 0.05% - 0.1%.[1][2][3][4][5] It is less cytotoxic than Tween 80 or Triton X-100 and effectively stabilizes supersaturated solutions of lipophilic amines.[2][4][5]

Scenario B: Formulation for In Vivo Dosing (IV/PO)

Q: We need a vehicle for 10 mg/kg IV dosing. Saline isn't working.

A: Saline (pH ~5.[1][2][4][5]5) is insufficient to maintain the protonated state.[2][4][5] You need a buffered cosolvent system.[2][4][5]

  • Gold Standard Vehicle: 5% DMSO / 20% HP-

    
    -CD / 75% Citrate Buffer (50 mM, pH 3.0).[1][2][3][4][5]
    
  • Why: Cyclodextrins (HP-

    
    -CD) encapsulate the hydrophobic cyclopropyl-sulfone core, while the acidic buffer keeps the aniline charged.[1][2][3][4][5]
    

Q: Which salt form should we screen to improve solid-state solubility?

A: Screen these three counter-ions, prioritized by their ability to disrupt the sulfone-aniline H-bond network:

  • Mesylate (Methanesulfonate): Often works well with sulfone-containing drugs; reduces hygroscopicity.[1][2][3][4][5]

  • Hydrochloride (HCl): The standard for anilines, but may form hydrates.[2][4][5]

  • Tosylate: Adds bulk to break up efficient crystal packing.[1][2][3][4][5]

Section 3: Decision Logic & Workflows

Figure 1: Solubilization Decision Tree

Caption: A logic-gated workflow for selecting the optimal vehicle based on the application (Assay vs. In Vivo) and required concentration.

Solubility_Workflow Start Start: 2-(1-(Methylsulfonyl) cyclopropyl)aniline Check_App Identify Application Start->Check_App In_Vitro In Vitro Assay (< 100 µM) Check_App->In_Vitro Cell/Enzyme In_Vivo In Vivo Study (> 1 mg/mL) Check_App->In_Vivo Animal Model DMSO_Check Is DMSO tolerated? In_Vitro->DMSO_Check pH_Check Can pH be < 4.0? In_Vivo->pH_Check Simple_Sol Use 0.1% DMSO in Buffer DMSO_Check->Simple_Sol Yes Cosolvent Use Intermediate Dilution: DMSO -> PEG400 -> Buffer DMSO_Check->Cosolvent No (Precipitation) Salt_Form Generate Salt Form (HCl or Mesylate) pH_Check->Salt_Form Yes (IV/PO) Complexation Cyclodextrin Complexation (HP-beta-CD) pH_Check->Complexation No (SC/IP or pH sensitive) Final_IV Ready for IV/PO Salt_Form->Final_IV Dissolve in 50mM Citrate pH 3 Final_PO Ready for PO/SC Complexation->Final_PO 20% HP-b-CD in Saline

Section 4: Experimental Protocols

Protocol A: Kinetic Solubility Screening (96-well plate)

Use this to determine the maximum concentration before precipitation in your specific assay buffer.[1][2][3][5]

StepActionTechnical Note
1 Prepare 20 mM Stock in DMSO.Ensure complete dissolution; sonicate if necessary.[2][4][5]
2 Prepare Buffer Plate .Add 190 µL of assay buffer (e.g., PBS pH 7.4) to each well.
3 Spike compound.[1][2][4][5][6]Add 10 µL of DMSO stock to the buffer (Final: 1 mM, 5% DMSO).
4 Incubate & Shake.Shake at 500 rpm for 2 hours at RT.
5 Read Absorbance .Measure UV-Vis (check

first, likely ~240-280 nm) or Nephelometry.
6 Centrifuge/Filter .Spin at 3000g for 10 min to pellet crystals.
7 Re-read Supernatant .A drop in signal indicates precipitation.[2][4][5]
Protocol B: Preparation of 20% HP- -CD Vehicle

Recommended for In Vivo PK studies.[1][2][3][4][5]

  • Weighing: Weigh 20 g of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Dissolution: Add to 80 mL of 50 mM Citrate Buffer (pH 3.0) . Stir until clear (viscous liquid).

  • Compound Addition:

    • Slowly add the target aniline compound to the vortexing vehicle.[4][5]

    • Critical Step: If the compound floats or clumps, sonicate for 10-minute intervals.[1][2][4][5]

  • Adjustment: Check pH. The addition of the amine may raise the pH.[4][5] Re-adjust to pH 3.0 - 3.5 using 1N HCl.[1][2][4][5]

  • Sterilization: Filter through a 0.22 µm PVDF filter.[1][2][4][5] (Do not use Nylon filters, as they bind some anilines).[2][4][5]

Section 5: References & Citations

  • Avdeef, A. (2003).[2][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][4][5] (Definitive text on pKa and solubility profiling of weak bases like anilines).

  • Loftsson, T., & Brewster, M. E. (2010).[2][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][4][5] Link (Mechanism of CD complexation for lipophilic drugs).[2][5]

  • Serajuddin, A. T. (2007).[2][4][5] Salt formation to improve drug solubility.[2][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][4][5] Link (Guide for selecting counter-ions like mesylate/HCl).[1][2][5]

  • Kalepu, S., & Nekkanti, V. (2015).[2][4][5] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.[1][2][4][5] Link (Overview of surfactant and cosolvent strategies).

Sources

Technical Support Center: Ortho-Substituted Aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OST-8842 | Status: Open Assigned Specialist: Dr. A. Vanevar, Senior Application Scientist Topic: Optimizing Yield & Selectivity for Ortho-Substituted Anilines

Introduction: The "Ortho-Effect" Challenge

Welcome to the Technical Support Center. You are likely here because your standard aniline synthesis protocols are failing. The ortho-effect —the steric and electronic influence of a substituent adjacent to your reaction site—is the primary culprit.

Whether you are reducing a nitro group or coupling an aryl halide, an ortho-substituent (especially bulky or electron-withdrawing ones like


, 

, or

) creates a "kinetic wall" or alters the electronic bias, leading to stalled reactions, dehalogenation, or azo-impurities.

This guide bypasses textbook theory to provide field-validated protocols and troubleshooting logic for high-value ortho-aniline synthesis.

Module 1: Reduction of Ortho-Substituted Nitrobenzenes

Primary Issue: Dehalogenation (Loss of -Cl, -Br, -I) during reduction. Scenario: You are reducing 2-chloro-nitrobenzene to 2-chloro-aniline, but your LC-MS shows significant aniline (dechlorinated product).

The Mechanism of Failure

Standard Pd/C hydrogenation is too active. Palladium inserts into the


 bond (oxidative addition) faster than it reduces the nitro group when the nitro group is sterically hindered by the ortho-substituent.
Protocol A: The "Platinum Switch" (Hydrogenation)

Best for: Scalable synthesis where filtration is the only desired workup.

  • Catalyst: Switch from Pd/C to 5% Pt/C (sulfided) or 1% Pt/C + Vanadium . Platinum is less prone to oxidative addition into aryl-halide bonds than Palladium.

  • Solvent: Methanol or Ethanol (Avoid acidic media which promotes dehalogenation).

  • Additive: Add 0.1 - 0.5 eq. of Diphenylsulfide or Morpholine if using non-sulfided catalysts. These act as selective poisons, binding to the high-energy sites responsible for hydrogenolysis (C-Cl cleavage) while leaving the sites for nitro-reduction active.

Protocol B: The "Bechamp 2.0" (Fe/NH4Cl)

Best for: Lab-scale (<10g) and highly sensitive substrates (e.g., ortho-Iodo or ortho-Aldehyde groups).

  • Reagents: Iron powder (325 mesh, activated),

    
     (sat. aq.), Ethanol/Water (3:1).
    
  • Procedure:

    • Suspend nitroarene (1 eq) in EtOH/Water.

    • Add

      
       (5 eq) and heat to 60°C.
      
    • Add Iron powder (3-5 eq) portion-wise. Critical: Monitor exotherm.

    • Reflux for 2-4 hours.

  • Workup: Filter hot through Celite (Iron sludge is pyrophoric; keep wet).

Troubleshooting Guide (Reduction)
SymptomProbable CauseCorrective Action
Product is dehalogenated (>5%) Catalyst too active (Pd) or H2 pressure too high.Switch to Pt/C (sulfided). Lower pressure to 1 atm (balloon). Add thiophene or diphenylsulfide poison.
Reaction stalls at Azoxy/Azo intermediate (Orange/Red color) Steric hindrance prevents full reduction; "Ortho-blocking".Increase temperature to 50-60°C. Switch solvent to THF/MeOH mix to improve solubility of the intermediate.
Aniline oxidizes upon isolation (Darkening) Electron-rich anilines are air-sensitive.Store as HCl salt immediately. Perform workup under

or add trace BHT/ascorbic acid during workup.

Module 2: Buchwald-Hartwig Amination (Ortho-Substituted)

Primary Issue: Catalyst death due to steric crowding. Scenario: Coupling 2-bromo-toluene with a primary amine. Reaction stalls or yields <30%.

The Steric Solution: Ligand Design

For ortho-substituted substrates, the rate-limiting step is often the binding of the amine to the Pd(II) complex. Standard ligands (PPh3, dppf) creates a metal center that is too crowded. You need Dialkylbiaryl Phosphines (Buchwald Ligands) that create a "pocket" for the substrate.

Decision Matrix: Ligand Selection
Substrate ChallengeRecommended LigandCatalyst Precursor
Ortho-Substituted Aryl Halide + Primary Amine BrettPhos or tBuBrettPhos Pd-G4-BrettPhos
Ortho-Substituted Aryl Halide + Secondary Amine RuPhos Pd-G4-RuPhos
Ortho-Substituted + Weak Nucleophile (Amides/Anilines) XantPhos or tBuXPhos

Protocol C: The "Hindered Coupling" SOP

Target: 2-substituted aryl bromide + primary amine.

  • Catalyst Loading: Use Pd-G4-BrettPhos (1-3 mol%). The G4 precatalyst ensures rapid activation at low temperatures, crucial for preventing dehalogenation or homocoupling side reactions before the main cycle starts.

  • Base: NaOtBu (1.4 eq). Note: If functional groups are base-sensitive (e.g., esters), switch to

    
      and use tBuOH/H2O  as solvent.
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

  • Temperature: 80°C - 100°C.

  • Step-by-Step:

    • Charge reaction vial with Pd-precatalyst, Base, and Aryl Halide inside glovebox (or under Argon flow).

    • Add Solvent and Amine via syringe.

    • Seal and heat. Do not check LCMS before 1 hour to avoid oxygen ingress.

Visualizing the Logic

Diagram 1: Reduction Strategy Decision Tree

Caption: Logical flow for selecting the optimal reduction method based on substrate sensitivity.

ReductionStrategy Start Start: Ortho-Substituted Nitroarene Halogen Contains Halogen? (-Cl, -Br, -I) Start->Halogen Sensitive Acid/Base Sensitive Groups? Halogen->Sensitive Yes MethodC Method C: Pd/C + H2 (Standard) Halogen->MethodC No MethodA Method A: Pt/C (Sulfided) + H2 (Prevents Dehalogenation) Sensitive->MethodA No MethodB Method B: Fe / NH4Cl (Bechamp) (Chemo-selective) Sensitive->MethodB Yes (e.g., Aldehyde) MethodD Method D: SnCl2 / HCl (Harsh but effective) MethodB->MethodD If Method B fails (Stalls at Azo)

Diagram 2: Sterically Hindered Catalytic Cycle

Caption: The Buchwald-Hartwig cycle highlighting the critical role of bulky ligands (L) in facilitating reductive elimination in crowded systems.

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X (Steric Clash Risk) OxAdd->PdII_Ar AmineBind Amine Binding (Rate Limiting for Ortho) PdII_Ar->AmineBind Bulky Ligand Creates Pocket PdII_Amine L-Pd(II)-Ar-N (Amido Complex) AmineBind->PdII_Amine Base (-HX) RedElim Reductive Elimination (Product Release) PdII_Amine->RedElim RedElim->Pd0

Frequently Asked Questions (FAQs)

Q1: My Buchwald coupling works for the para-isomer but fails completely for the ortho-isomer. Why? A: This is the classic "Ortho Effect." The ortho-substituent blocks the trajectory of the incoming amine during the coordination step.

  • Fix: Switch to a ligand with a larger "cone angle" but flexible bulk, like RuPhos or BrettPhos . These ligands are designed to wrap around the metal, forcing the substrate into a specific orientation that favors coupling despite the bulk.

Q2: I am seeing "Azo" dimers (Ar-N=N-Ar) during my nitro reduction. A: This indicates the reduction is stalling at the intermediate stage due to insufficient reducing power or steric protection of the nitrogen center.

  • Fix: Increase the temperature to 60°C. If using hydrogenation, increase pressure slightly (Caution: watch for dehalogenation). Alternatively, add a catalytic electron transfer mediator like 1,1'-dimethyl-4,4'-bipyridinium dichloride (Methyl Viologen) to facilitate electron transfer to the hindered nitro group.

Q3: Can I use microwave irradiation to speed up these reactions? A: Yes, but with caution.

  • For Reduction: Generally NO . Hydrogenation in a microwave is a safety hazard. Fe/NH4Cl can be microwaved but often overheats, leading to tar.

  • For Buchwald:YES . Microwave heating (110°C, 20 mins) often helps overcome the high activation energy barrier of the reductive elimination step in sterically hindered systems.

References

  • Selective Hydrogenation of Halonitrobenzenes

    • Source: Coq, B., et al. "Hydrogenation of chloronitrobenzene over platinum and ruthenium catalysts.
    • Relevance: Establishes Pt over Pd for preventing dehalogen
    • Link:

  • Buchwald-Hartwig Ligand Selection

    • Source: Maiti, D., & Buchwald, S. L. "Orthogonal Modulation of the pKa and Steric Properties of Proazaphosphatrane Ligands." Journal of the American Chemical Society, 2009.
    • Relevance: Defines ligand choice (BrettPhos/RuPhos) for hindered amines.
    • Link:

  • Dehalogenation Prevention Strategies

    • Source: Blaser, H. U. "Selective hydrogenation for fine chemicals synthesis.
    • Relevance: Industrial protocols for using sulfided c
    • Link:

  • Bechamp Reduction Optimization

    • Source: Mahajan, S., et al. "Eco-friendly synthesis of anilines." Green Chemistry Letters and Reviews, 2012.
    • Relevance: Modern optimiz
    • Link:

Purification methods for separating sulfonyl aniline impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Sulfonyl Aniline Impurities Senior Application Scientist Desk Subject: Advanced Separation Strategies for Sulfonyl Aniline Contaminants in API Synthesis

Introduction

Welcome to the Technical Support Center. You are likely here because you are dealing with sulfonyl aniline impurities —a class of contaminants often flagged as Genotoxic Impurities (GTIs) in sulfonamide or sulfonylurea drug synthesis.

These impurities (often precursors like 4-aminobenzenesulfonamide or hydrolysis products) are notoriously difficult to remove because they share similar solubility profiles and polarity with the final Active Pharmaceutical Ingredient (API).

This guide abandons generic advice. Instead, we focus on pKa-driven exploitation and chemoselective scavenging —the only two methods reliable enough for ppm-level compliance in drug development.

Module 1: The Chemical Logic (The "Why")

Q: Why do standard recrystallizations often fail to remove sulfonyl aniline impurities? A: Because the impurity and the product often form solid solutions due to structural isomorphism. Standard recrystallization relies on solubility differences.[1][2] However, sulfonyl anilines and sulfonamide APIs often have identical aromatic stacking interactions. To separate them, you must exploit their ionization states .

  • The API (Sulfonamide): Typically amphoteric but dominated by the acidic sulfonamide proton (

    
    , pKa 
    
    
    
    10–11).
  • The Impurity (Aniline): Weakly basic (

    
    , pKa of conjugate acid 
    
    
    
    2–5).

The Solution: You must create a "pH Swing" system. You cannot rely on neutral solvent partitioning alone.

Visualizing the Separation Logic

The following diagram illustrates the "Goldilocks Zone" for extraction where the impurity and API have opposite charges or solubilities.

pH_Swing_Logic cluster_Acid Acidic Conditions (pH < 2.0) cluster_Base Basic Conditions (pH > 11.0) Start Crude Mixture (API + Aniline Impurity) Acid_State Condition: pH < 2.0 (Dilute HCl Wash) Start->Acid_State Base_State Condition: pH > 11.0 (NaOH Extraction) Start->Base_State Aniline_Pos Aniline Impurity Protonated (R-NH3+) Water Soluble Acid_State->Aniline_Pos Aqueous Layer API_Neu Sulfonamide API Neutral Organic Soluble Acid_State->API_Neu Organic Layer (Product) Aniline_Neu Aniline Impurity Neutral Organic Soluble Base_State->Aniline_Neu Organic Layer (Waste) API_Neg Sulfonamide API Deprotonated (R-SO2N-) Water Soluble Base_State->API_Neg Aqueous Layer (Product)

Caption: Figure 1. The "pH Swing" logic demonstrating how to force orthogonal solubility between the API and the aniline impurity.

Module 2: Bulk Separation Troubleshooting

Q: I tried an acid wash (pH 4), but the aniline impurity remained in the organic layer. What went wrong? A: You did not reach the protonation threshold . Many researchers assume pH 4 is sufficient because the pKa of aniline is


 4.6. However, at pH = pKa, only 50% of the impurity is ionized (water-soluble). To achieve 99.9% removal (3 log reduction), you must be at least 3 pH units below the pKa.
  • Correct Protocol: Adjust the aqueous wash to pH 1.0–1.5 . This forces the equilibrium entirely toward the anilinium cation (

    
    ), trapping it in the water phase while your sulfonamide remains in the organic phase.
    

Q: My product precipitates as an oil ("oiling out") during recrystallization. How do I fix this? A: Oiling out indicates the impurity level is too high, lowering the melting point of the mixture. Protocol:

  • Redissolve the oil in the minimum amount of boiling solvent (e.g., 95% Ethanol or Acetonitrile).

  • Seed the solution with pure API crystals at a temperature 5–10°C below the boiling point.

  • Slow Cool: Insulate the flask. Rapid cooling traps the impurity in the crystal lattice.

  • Solvent Switch: If using ethanol, switch to Isopropyl Alcohol (IPA) . Sulfonamides often crystallize better in IPA, while aniline impurities remain more soluble in the mother liquor.

Module 3: Trace Impurity Removal (Scavenging)

Q: I have reduced the impurity to 0.5% (5000 ppm), but I need <10 ppm for GTI compliance. Recrystallization isn't working. A: Stop recrystallizing. You need Chemoselective Scavenging . At low concentrations, thermodynamics favors the impurity staying in solution (entropy). You need a kinetic trap.

Recommended Scavenger: Macroporous Polystyrene-DVB resin with Benzaldehyde or Acid Chloride functionality.

  • Mechanism: The resin reacts covalently only with the nucleophilic aniline amine (

    
    ) to form an imine or amide. The sulfonamide nitrogen is too electron-poor (due to the sulfonyl group) to react.
    

Step-by-Step Scavenging Protocol:

  • Dissolve crude API in THF or DCM (10 volumes).

  • Add Resin: Add 3–5 equivalents (relative to the impurity, not the API) of Benzaldehyde-functionalized resin.

  • Catalyst: Add 1% Acetic Acid (catalyzes imine formation).

  • Agitate: Stir at 40°C for 4–6 hours.

  • Filter: The impurity is now bound to the solid beads. Filter the resin; the filtrate contains purified API.

Module 4: Analytical Validation (HPLC)

Q: My HPLC method shows a single peak, but MS detects the impurity. How do I resolve them? A: Your method pH is likely masking the separation. If you run your HPLC at neutral pH, both the sulfonamide and the aniline are neutral and hydrophobic, leading to co-elution on C18 columns.

Optimization Table: HPLC Method Parameters

ParameterRecommendationMechanism
Stationary Phase Phenyl-Hexyl or PFP (Pentafluorophenyl) Interacts with the

-electrons of the aniline ring more strongly than standard C18.
Mobile Phase pH pH 2.5 (Phosphate/Formic) Protonates the aniline (

), making it elute early (void volume). Keeps Sulfonamide neutral (retained).
Gradient 5%

40% ACN (Shallow)
A shallow gradient at the beginning prevents the "bunching" of polar impurities.
Detection 210 nm vs 254 nmAniline impurities often have lower extinction coefficients at 254 nm than the API. Check low UV.
Method Development Workflow

HPLC_Workflow Start Co-eluting Peaks (Neutral pH) Step1 Check pKa (Aniline ~4.6, Sulfonamide ~10) Start->Step1 Decision Select Strategy Step1->Decision Strat_A Low pH (2.5) Aniline = Ionic (Fast) Sulfonamide = Neutral (Slow) Decision->Strat_A Standard C18 Strat_B High pH (7.5) Use Phenyl Column Exploit Pi-Pi Stacking Decision->Strat_B Alternative Result Resolved Peaks (Resolution > 1.5) Strat_A->Result Strat_B->Result

Caption: Figure 2. Decision tree for resolving co-eluting sulfonyl aniline impurities.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from 4

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from 2

  • University of Pittsburgh. (2004). Strategies in Organic Synthesis: Scavenger Resins. Retrieved from 5

  • LabManager. (2025). Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. Retrieved from 6

  • Waldbauer, K., et al. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Retrieved from 7

Sources

Troubleshooting low reactivity of sterically hindered aniline amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Aniline Amines

Welcome to the Advanced Synthesis Support Center. Sterically hindered anilines (e.g., 2,6-diisopropylaniline, 2,4,6-trimethylaniline) present unique synthetic bottlenecks. The combination of high steric bulk around the nitrogen atom and the inherent electron-withdrawing nature of the phenyl ring drastically reduces their nucleophilicity.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these barriers.

Diagnostic Workflow

HinderedAnilineTroubleshooting Start Sterically Hindered Aniline Shows Low Reactivity Decision Select Reaction Class Start->Decision BH Buchwald-Hartwig Cross-Coupling Decision->BH Amide Amide Bond Formation Decision->Amide RedAm Reductive Amination Decision->RedAm BHLigand Use Bulky Monophosphines (BrettPhos) or Pd-NHC BH->BHLigand AmideAct Bypass HATU/EDC: Form Acid Chloride Amide->AmideAct RedAmImine Force Imine Formation (TMSCl or TiCl4) RedAm->RedAmImine BHBase Optimize Base (NaOtBu or LiHMDS) BHLigand->BHBase AmideAdd Add DMAP/Pyridine Elevate Temperature AmideAct->AmideAdd RedAmRed Reduce via NaBH4 or BH3-THF RedAmImine->RedAmRed

Diagnostic workflow for troubleshooting hindered aniline reactivity across three reaction classes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Buchwald-Hartwig Cross-Coupling Failures

Q: My Buchwald-Hartwig coupling with 2,6-diisopropylaniline is stalling at <10% conversion. Why is this happening, and how do I fix it? A: The primary bottleneck is the steric bulk around the nitrogen atom, which impedes the amine's approach to the palladium center during the coordination and deprotonation steps[1]. Furthermore, bulky anilines struggle to undergo reductive elimination if the catalyst is trapped in off-cycle bis-ligated states[2].

Causality & Solution: You must switch to highly bulky, electron-rich monophosphine ligands (such as BrettPhos or RuPhos) or well-defined Pd(II)-NHC (N-Heterocyclic Carbene) complexes[3]. These ligands enforce the formation of the highly active monoligated


 species[1]. Paradoxically, the extreme steric bulk of ligands like BrettPhos accelerates the reaction by crowding the palladium center, which mechanically lowers the activation energy barrier for the rate-limiting reductive elimination step.

Self-Validating Check: Run a parallel micro-scale reaction using a standard unhindered aniline (e.g., p-toluidine). If the unhindered aniline reaches full conversion while the hindered one fails, the issue is strictly steric, confirming the need for a ligand switch. If both fail, your catalyst is likely poisoned by oxygen or moisture.

Issue 2: Amide Bond Formation Inefficiencies

Q: I am trying to couple a hindered aniline to an aliphatic carboxylic acid using HATU and DIPEA, but I only recover starting materials. What is the mechanistic failure here? A: Standard coupling reagents like HATU, EDC/HOBt, or PyBOP generate active esters (e.g., OAt or OBt esters). While highly electrophilic, these active esters are extremely bulky[4].

Causality & Solution: When a sterically hindered aniline (which is already a weak nucleophile due to resonance) attempts to attack this bulky active ester, the steric clash in the transition state leading to the tetrahedral intermediate is energetically prohibitive[4]. You must bypass bulky active esters entirely. Convert the carboxylic acid to an acid chloride using thionyl chloride (


) or oxalyl chloride[4]. The chloride ion is a much smaller leaving group, significantly reducing steric crowding in the transition state.
Issue 3: Reductive Amination Stagnation

Q: Reductive amination of my ketone with a 2,6-disubstituted aniline using


 yields no product. How can I drive this reaction? 
A:  Reductive amination requires the initial formation of a hemiaminal, which dehydrates to an imine (or iminium ion) before reduction[5]. Hindered anilines are exceptionally poor nucleophiles, meaning the equilibrium of the initial addition step heavily favors the starting ketone and amine.

Causality & Solution: Mild reducing agents like


 will simply sit in solution or prematurely reduce the ketone to an alcohol. You must decouple the imine formation from the reduction step and use a strong Lewis acid to drive the equilibrium[5]. Using Titanium Tetrachloride (

) or Trimethylsilyl Chloride (TMSCl) activates the carbonyl carbon, making it hyper-electrophilic, and simultaneously acts as a water scavenger to irreversibly drive imine formation[5]. Once the imine is fully formed, you can introduce a hydride source like

or

to complete the reduction[5].

Quantitative Data Summaries

Table 1: Catalyst & Ligand Selection for Hindered Anilines in C-N Coupling

Ligand / Catalyst SystemSteric ToleranceRelative Reactivity (Hindered Anilines)Mechanistic Advantage
BINAP / DPPF LowPoor (<10% yield)Prone to bis-ligation; fails to undergo reductive elimination with bulky amines.
XPhos ModerateModerate (40-60% yield)Good for primary anilines, but struggles with di-ortho substitution.
BrettPhos / RuPhos HighExcellent (>85% yield)Enforces monoligated Pd(0) state; steric bulk accelerates reductive elimination.
Pd(II)-NHC (PEPPSI) Very HighExcellent (>90% yield)Highly stable, operates at lower temperatures, extreme steric crowding pushes product release.

Table 2: Activation Strategies for Amide Coupling with Hindered Anilines

Activation StrategyLeaving Group BulkTransition State EnergySuccess Rate with Hindered Anilines
HATU / PyBOP Very High (OAt / OBt)ProhibitiveLow (Often <5%)
EDC / HOBt High (OBt)HighLow (Often <10%)
Mixed Anhydride ModerateModerateModerate (40-50%)
Acid Chloride (

)
Minimal (Cl⁻)LowHigh (>85%)

Step-by-Step Methodologies

Protocol 1: Buchwald-Hartwig Amination of Hindered Anilines using Pd-NHC

This protocol utilizes a well-defined Pd-NHC precatalyst to ensure maximum reactivity for di-ortho substituted anilines.

  • Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered aniline (1.2 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Catalyst Addition: Add 1-2 mol% of the Pd(II)-NHC precatalyst (e.g., PEPPSI-IPr). Causality: Using a well-defined precatalyst avoids the need for in-situ generation, ensuring exactly a 1:1 Pd-to-ligand ratio, which is critical for preventing off-cycle resting states[3].

  • Solvent Addition: Add anhydrous, degassed Toluene or DME to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 100 °C under vigorous stirring for 12 hours.

  • Self-Validating Checkpoint: After 2 hours, pull a 10 µL aliquot, quench in EtOAc/Water, and analyze via LC-MS.

    • If aryl halide is consumed but aniline remains: Homocoupling or hydrodehalogenation is occurring[1]. Lower the temperature to 80 °C and ensure strict anhydrous conditions.

    • If both starting materials remain: The Pd(0) active species was poisoned. Verify the integrity of your inert atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate for column chromatography[1].

Protocol 2: Two-Step Reductive Amination using TMSCl /

This protocol forces imine formation prior to reduction, preventing premature ketone reduction.

  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve the ketone (1.0 equiv) and the sterically hindered aniline (1.1 equiv) in anhydrous DMF (0.3 M).

  • Lewis Acid Activation: Dropwise, add Trimethylsilyl Chloride (TMSCl) (3.0 equiv). Causality: TMSCl acts as both a powerful Lewis acid to activate the ketone and a dehydrating agent to trap the evolving water, irreversibly pushing the equilibrium toward the imine[5].

  • Self-Validating Checkpoint: Stir at room temperature for 2-4 hours. Do not proceed to step 4 until imine formation is verified. Pull a small aliquot and analyze via IR spectroscopy (look for the distinct C=N stretch at ~1650 cm⁻¹) or crude NMR. Adding the reducing agent prematurely will permanently stall the reaction by reducing the ketone to an alcohol.

  • Reduction: Once imine formation is complete, cool the reaction to 0 °C. Slowly add Sodium Borohydride (

    
    ) (1.5 equiv) in small portions[5].
    
  • Workup: Stir for an additional 30 minutes, then carefully quench with saturated aqueous

    
    . Extract with Diethyl Ether, wash the organic layer with brine (to remove DMF), dry over 
    
    
    
    , and concentrate.

References

  • "Buchwald–Hartwig amination - Wikipedia", Wikipedia. URL:[Link]

  • "Large-Scale Amidations in Process Chemistry—Practical Considerations For Reagent Selection and Reaction Execution", Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Overcoming poor nucleophilicity of 2-(1-(Methylsulfonyl)cyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 2-(1-(Methylsulfonyl)cyclopropyl)aniline

Ticket ID: #LEN-6207-SUP Subject: Overcoming Poor Nucleophilicity in Ortho-Substituted Sulfonyl Anilines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

The Substrate: 2-(1-(Methylsulfonyl)cyclopropyl)aniline.[1] The Challenge: This aniline exhibits exceptionally poor nucleophilicity due to a synergistic "lock" of steric and electronic deactivation.

  • Steric Shielding: The ortho-cyclopropyl group is rigid. Unlike an ethyl or isopropyl group, it cannot rotate away to relieve strain. The 1-methylsulfonyl substituent adds significant bulk directly adjacent to the nitrogen lone pair.

  • Electronic Deactivation: The sulfonyl group (

    
    ) is a potent electron-withdrawing group (EWG). While not conjugated directly to the aniline nitrogen, the inductive effect through the cyclopropyl ring and the field effect significantly reduce the electron density on the nitrogen.
    

Common Failure Modes:

  • Standard Amide Coupling: Reaction stalls with EDC/HOBt or standard HATU/DIPEA conditions at room temperature.

  • Reductive Amination: Formation of the imine is sluggish; reduction often fails or yields side products.

  • SNAr: Fails completely with standard electrophiles.

Troubleshooting Guide: Amide Coupling (Priority Workflow)

This is the most common reaction for this substrate (e.g., in the synthesis of HIV capsid inhibitors like Lenacapavir).

Method A: The "Process Chemistry" Standard (T3P)

Recommended for scale-up and difficult substrates where epimerization is a concern.

Protocol:

  • Solvent: Use MeCN (Acetonitrile) or EtOAc . Avoid DMF if workup is aqueous, but DMF accelerates the rate.

  • Base: Pyridine (3–5 equiv) or N-Methylmorpholine (NMM) . Crucial: Do not use DIPEA with T3P; it can lead to slower kinetics with this specific substrate.

  • Reagent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc/DMF.

  • Temperature: Heat to 50–60 °C . Room temperature is insufficient for this steric bulk.

Why it works: T3P generates a highly reactive mixed anhydride in situ. The byproduct is water-soluble, simplifying purification.

Method B: The "Nuclear Option" (Anionic Activation)

Use when Method A fails or when coupling with sterically hindered acids.

Theory: Convert the weak nucleophile (neutral amine) into a strong nucleophile (amide anion) using a strong base.

Protocol:

  • Preparation: Dissolve the aniline in anhydrous THF under Argon.

  • Deprotonation: Cool to -78 °C (or 0 °C depending on stability). Add LiHMDS (1.1 equiv) or AlMe

    
      (Trimethylaluminum).
    
    • Note: LiHMDS creates the Li-amide; AlMe

      
       creates a highly reactive aluminum amide.
      
  • Addition: Add the Acid Chloride (not carboxylic acid) of your coupling partner.

  • Warming: Allow to warm to RT slowly.

Warning: This method is incompatible with base-sensitive functional groups on the coupling partner.

Troubleshooting Guide: Metal-Catalyzed Cross-Coupling

Issue: You need to arylate this aniline (Buchwald-Hartwig). Diagnosis: Standard ligands (BINAP, Xantphos) will fail due to the ortho bulk.

Recommended System:

Parameter Recommendation Rationale

| Precatalyst | Pd(dba)


  or G3-Palladacycles  | Oxidative addition must be fast; G3 precatalysts ensure rapid activation. |
| Ligand  | BrettPhos  or tBuBrettPhos  | specifically designed for primary anilines with ortho substituents. The bulk of the ligand forces the reductive elimination. |
| Base  | K

PO

or NaOtBu | Strong bases required. Use K

PO

if functional group tolerance is needed. | | Solvent | t-Amyl Alcohol or Dioxane | High boiling point allows heating to 100 °C+. |

Visualizing the Solution

Diagram 1: Reaction Decision Matrix

Caption: Logical flow for selecting the correct coupling strategy based on electrophile type and failure points.

ReactionMatrix Start Substrate: 2-(1-(Ms)cyclopropyl)aniline Goal Desired Reaction? Start->Goal Amide Amide Bond Formation Goal->Amide Arylation N-Arylation (Cross-Coupling) Goal->Arylation CheckAcid Partner is Carboxylic Acid? Amide->CheckAcid LigandSelect Ligand Selection Arylation->LigandSelect MethodA Method A: T3P / Pyridine / 60°C CheckAcid->MethodA Yes (Standard) MethodB Method B: LiHMDS / Acid Chloride CheckAcid->MethodB No (Acid Chloride) or Method A Failed Brett BrettPhos / Pd(0) NaOtBu / 100°C LigandSelect->Brett Ortho-Hindered

Diagram 2: The Steric/Electronic Lock Mechanism

Caption: Visualizing why standard nucleophilic attack is inhibited by the sulfonyl-cyclopropyl moiety.

Mechanism Aniline Aniline Nitrogen (Lone Pair) Result Outcome: Nucleophilicity < 10% of Ph-NH2 Aniline->Result Blocker 1-(Methylsulfonyl)cyclopropyl Group Steric Steric Wall: Blocks Electrophile Approach Blocker->Steric Rigid Geometry Electronic Electronic Drag: Inductive EWG Effect Blocker->Electronic Sulfone Dipole Steric->Aniline Shields Electronic->Aniline Deactivates

Frequently Asked Questions (FAQ)

Q: Can I use HATU for this coupling? A: Yes, but with caveats. In the medicinal chemistry route for Lenacapavir, Gilead scientists utilized HATU with DIPEA in DMF. However, yields can vary, and purification is often required to remove unreacted aniline. T3P (Method A) is generally preferred for process consistency.

Q: My reaction turns black with LiHMDS. Is this normal? A: No. This suggests oxidation of the aniline anion or reaction with the sulfone alpha-protons (though cyclopropyl sulfones are relatively stable to deprotonation compared to acyclic ones). Ensure strictly anaerobic conditions and control temperature at -78 °C during base addition.

Q: Is the cyclopropyl ring stable to acid? A: Generally, yes. The electron-withdrawing sulfone group actually stabilizes the cyclopropyl ring against acid-catalyzed opening compared to an electron-rich cyclopropane. Standard TFA deprotections (e.g., Boc removal elsewhere on the molecule) are tolerated.

References

  • Synthesis of Lenacapavir Sodium: Active Pharmaceutical Ingredient Process Development and Scale-up. Source: ACS Sustainable Chem. Eng. 2024. Context: Describes the optimized T3P coupling conditions for the aniline fragment. Link:[Link]

  • Gilead Sciences Patent WO2018035359.
  • Nucleophilicities of Amines (Mayr Scales). Source: LMU Munich Database. Context: Theoretical grounding for the reduced nucleophilicity of electron-deficient anilines. Link:[Link]

Sources

Technical Support Center: Crystallization of High-Purity Sulfonyl Cyclopropyl Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of sulfonyl cyclopropyl anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you achieve high-purity crystalline products. The information herein is synthesized from established principles of crystallization, with specific considerations for the unique structural characteristics of sulfonyl cyclopropyl anilines.

I. Foundational Principles: Understanding the Crystallization of Sulfonyl Cyclopropyl Anilines

The successful crystallization of sulfonyl cyclopropyl anilines hinges on a thorough understanding of their physicochemical properties. These molecules possess a unique combination of a polar sulfonamide group, a non-polar cyclopropyl moiety, and a substituted aniline ring, which collectively influence their solubility and crystal packing behavior.

The sulfonamide group can participate in hydrogen bonding, which can be a dominant factor in crystal lattice formation.[1] The aniline ring introduces aromatic character and the potential for π-π stacking interactions. The cyclopropyl group, while generally considered non-polar, introduces conformational rigidity that can influence crystal packing.

Due to this structural combination, a single "best" solvent is unlikely. Instead, solvent mixtures, particularly those balancing polarity, are often the most effective for achieving optimal solubility profiles for crystallization.[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the crystallization of sulfonyl cyclopropyl anilines.

Q1: How do I select an appropriate solvent for my sulfonyl cyclopropyl aniline?

A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Given the dual polar and non-polar nature of sulfonyl cyclopropyl anilines, a good starting point is to screen a range of solvents with varying polarities.

  • Polar Solvents: Alcohols (e.g., ethanol, isopropanol, methanol) are often effective, especially when mixed with water. A 95% ethanol solution is a common starting point for sulfonamides.[2]

  • Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and acetonitrile can also be suitable.[4]

  • Non-Polar Solvents: Toluene can be effective, particularly in solvent mixtures. For instance, a toluene-ethanol mixture has been successfully used for the crystallization of cyclopropyl sulfonamides.[5]

  • Mixed Solvent Systems: These are often ideal. A common approach is to dissolve the compound in a minimal amount of a "good" hot solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid. The solution is then heated until clear and allowed to cool slowly.[3][6]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the compound's melting point is lower than the solution's temperature or if there's a high concentration of impurities.[2] To remedy this:

  • Add More Solvent: Reheat the solution to dissolve the oil and add more of the "good" solvent to decrease the saturation level. Allow for slower cooling.[2][7]

  • Lower the Cooling Temperature: Induce crystallization at a lower temperature, possibly by using an ice bath once the solution has cooled to room temperature.[2]

  • Change the Solvent System: The solvent may be too non-polar. Try a more polar solvent or a different solvent/anti-solvent combination.[2]

  • Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography.[2]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is typically due to either the solution being supersaturated without nucleation or the use of too much solvent.[2]

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod. This can create nucleation sites.[3]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[3]

  • Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[3]

Q4: My final product has a low yield. How can I improve it?

A4: Low recovery can result from several factors:

  • Excessive Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound.[7]

  • Incomplete Crystallization: Ensure the solution has cooled sufficiently. Using an ice bath after room temperature cooling can maximize crystal formation.[3]

  • Washing with Warm Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to avoid dissolving the product.[3]

Q5: The recrystallized product is still colored. How can I remove the color?

A5: Colored impurities are common with aniline-containing compounds due to oxidation.[8]

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly as it can also adsorb your product.[3]

  • Second Recrystallization: A second crystallization can further remove residual impurities.[3]

III. Troubleshooting Guide

This section provides a systematic approach to resolving more complex crystallization challenges.

Problem Potential Cause(s) Recommended Solution(s) Citation(s)
Rapid Crystal Formation ("Crashing Out") The solution is too concentrated; the solvent has poor solvating power at elevated temperatures.Reheat the solution and add more of the "good" solvent to slow down the crystallization process. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[7]
Polymorphic Inconsistency Different batches yield different crystal forms (polymorphs).Polymorphism is influenced by factors like solvent, cooling rate, and supersaturation. To ensure consistency, standardize the crystallization protocol. Characterize the desired polymorph and develop a method that consistently produces it.[9][10][11]
Presence of Isomeric Impurities The synthesis produced regioisomers that are difficult to separate by crystallization alone.Due to similar physical properties, isomers can be challenging to separate. Consider using preparative High-Performance Liquid Chromatography (HPLC) for separation before the final crystallization step.[8]
Formation of Amorphous Solid The compound precipitated too quickly, preventing the formation of an ordered crystal lattice.This is similar to "oiling out." Increase the solvent volume, slow the cooling rate, or consider a different solvent system.

IV. Experimental Protocols

Protocol 1: Single-Solvent Crystallization

  • Dissolution: In an Erlenmeyer flask, add the crude sulfonyl cyclopropyl aniline and a minimal amount of the chosen hot solvent (e.g., 95% ethanol). Heat the mixture to boiling with stirring until the solid completely dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity.[6]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[6]

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Crystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone).[3]

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes faintly cloudy.[6]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[3]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[3]

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1.[3]

V. Data Presentation

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesProperties
Alcohols Methanol, Ethanol, IsopropanolPolar, protic. Good for dissolving the polar sulfonamide group. Often used with water as an anti-solvent.
Ketones AcetonePolar, aprotic. Good general-purpose solvent.
Esters Ethyl AcetateModerately polar, aprotic.
Aromatic Hydrocarbons TolueneNon-polar. Can be effective in mixtures.
Nitriles AcetonitrilePolar, aprotic.

VI. Visualization of the Crystallization Workflow

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_analysis Analysis Crude Product Crude Product Solvent Screening Solvent Screening Crude Product->Solvent Screening Dissolution Dissolution Solvent Screening->Dissolution Hot Filtration Hot Filtration Dissolution->Hot Filtration Insoluble Impurities? Cooling Cooling Dissolution->Cooling No Hot Filtration->Cooling Yes Isolation Isolation Cooling->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Pure Crystals Pure Crystals Drying->Pure Crystals Characterization Characterization Pure Crystals->Characterization

Caption: A generalized workflow for the crystallization of sulfonyl cyclopropyl anilines.

VII. Analytical Characterization of Crystalline Products

Proper characterization of the final product is crucial to confirm purity, identity, and polymorphic form.

Technique Primary Application Information Provided Citation(s)
Differential Scanning Calorimetry (DSC) Thermal analysisMelting point, purity, and detection of polymorphs.[12]
Thermogravimetric Analysis (TGA) Thermal analysisInformation on solvates and hydrates.[12]
X-Ray Diffraction (XRD) Structural analysisUnambiguous identification of the crystal form (polymorph).[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purityConfirms the chemical structure and assesses purity.[12][13]
High-Performance Liquid Chromatography (HPLC) Purity assessmentQuantifies the purity of the compound and detects impurities.[8][14]
Mass Spectrometry (MS) Molecular weight determinationConfirms the molecular weight of the compound.[13][14]

VIII. References

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Controlling polymorphism by crystallization on self-assembled multilayers. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH. Available at: [Link]

  • WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents. Available at:

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects | IntechOpen. Available at: [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - MDPI. Available at: [Link]

  • How To: Purify by Crystallization - Chemistry - University of Rochester. Available at: [Link]

  • Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing). Available at: [Link]

  • Control of polymorphism in continuous crystallization - DSpace@MIT. Available at: [Link]

  • Polymorph Separation by Ordered Patterning - PMC. Available at: [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry. Available at: [Link]

  • US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents. Available at:

  • Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC - NIH. Available at: [Link]

  • Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. Available at: [Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? - MDPI. Available at: [Link]

  • Polymorphism in the Crystallization of Glycine. Available at: [Link]

  • Pharmaceutical Cocrystals: An Overview. Available at: [Link]

  • "The Effect of Sulfonamides Structural and Reactive Properties Examined" by Gavin Rustin - The Aquila Digital Community. Available at: [Link]

  • A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]

  • Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work) : r/Chempros - Reddit. Available at: [Link]

  • A Facile Synthesis Procedure for Sulfonated Aniline Oligomers with Distinct Microstructures. Available at: [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. Available at: [Link]

  • (PDF) synthesis of Cyclopropyl anilines - ResearchGate. Available at: [Link]

  • Aniline Impurities and Related Compound - Veeprho. Available at: [Link]

  • Crystal Engineering Approach in Physicochemical Properties Modifications of Phytochemical | Science and Technology Indonesia. Available at: [Link]

  • Influences of Crystal Anisotropy in Pharmaceutical Process Development. Available at: [Link]

Sources

Technical Support Center: Minimizing Oxidation Byproducts During Aniline Storage

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible polymerizations or failed organic syntheses traced back to a single culprit: degraded aniline. Aniline is a fundamental building block, but its electron-rich aromatic ring makes it highly susceptible to oxidation.

This technical guide is designed to move beyond basic handling instructions. By understanding the mechanistic causality of aniline degradation, you can implement self-validating storage and purification workflows that guarantee reagent integrity.

The Causality of Aniline Degradation

Aniline oxidation is not a single-step process; it is a cascade of intermediate reactions driven by reactive oxygen species (such as superoxide radicals) and accelerated by light and thermal stress[1].

When exposed to air, aniline is initially oxidized to nitrosobenzene[2]. Because nitrosobenzene is highly reactive, it rapidly undergoes a coupling reaction with unreacted aniline in the medium to form azobenzene —the primary byproduct responsible for the initial yellowing of the reagent[2][3]. Under prolonged storage or stronger oxidative conditions, the degradation pathway branches. It can lead to the formation of p-benzoquinone or initiate oligomerization, yielding complex polyanilines that turn the liquid dark reddish-brown or opaque black[1][2][4].

Understanding this pathway is critical: once the cascade begins, the byproducts themselves can act as redox mediators, accelerating further degradation.

G O2 Oxygen / Superoxide Exposure Aniline Aniline (Colorless) O2->Aniline Initiates Nitrosobenzene Nitrosobenzene (Intermediate) Aniline->Nitrosobenzene Oxidation Quinone p-Benzoquinone (Strong Oxidation) Aniline->Quinone Strong Oxidation Polyaniline Polyaniline Oligomers (Dark/Black Byproducts) Aniline->Polyaniline Polymerization Azobenzene Azobenzene (Mild Oxidation) Nitrosobenzene->Azobenzene Coupling with Aniline

Mechanistic pathway of aniline oxidation leading to colored byproducts.

Troubleshooting & Storage FAQs

Q1: My aniline reagent has turned dark reddish-brown. Can I still use it, and what exactly are these impurities? A1: The discoloration is a direct visual indicator of process-related degradation impurities, specifically azobenzene, azoxybenzene, and polyaniline oligomers[1][4]. While some manufacturers note that aniline can darken without a massive drop in overall assay percentage, sensitive applications (like controlled electropolymerization or transition-metal catalyzed cross-couplings) are highly intolerant to these redox-active byproducts. If your aniline is dark, it must be purified prior to use.

Q2: What is the optimal storage protocol to prevent this oxidation from occurring? A2: Oxidation requires oxygen and is catalyzed by photons. Therefore, the absolute standard for aniline storage relies on three pillars[5][6]:

  • Atmospheric Exclusion: The headspace of the storage bottle must be purged with an inert gas (Nitrogen or Argon) before sealing[7][8].

  • Light Exclusion: Always store aniline in amber, light-resistant glass containers[6].

  • Thermal Control: For long-term storage, keep the sealed container refrigerated. Aniline freezes at -6.0 °C[6][9], so standard refrigeration (2–8 °C) slows oxidation kinetics without causing freeze-thaw expansion stress on the glass.

Q3: My aniline is also suspected to be "wet." How does water enter the system, and how do I remove it? A3: Aniline is inherently hygroscopic[9]. Every time you open the bottle in ambient air, moisture is absorbed alongside oxygen. Water cannot be removed by simple distillation because aniline and water can form a hetero-azeotrope[10]. You must chemically dry the aniline using solid Potassium Hydroxide (KOH) pellets prior to distillation[9][11].

Experimental Protocol: Recovery of Oxidized Aniline

To recover high-purity aniline from a degraded, dark batch, vacuum distillation over a basic drying agent is the gold standard[9][11]. This protocol is designed as a self-validating system : visual and physical cues at each step confirm success or indicate failure.

Step-by-Step Vacuum Distillation Methodology

Step 1: Chemical Drying & Neutralization

  • Action: Transfer the dark aniline to a round-bottom flask. Add anhydrous Potassium Hydroxide (KOH) pellets (approx. 5% w/v)[9][11]. Stir at room temperature under a nitrogen blanket for 60 minutes.

  • Causality: KOH absorbs water and neutralizes any acidic degradation byproducts, preventing them from co-distilling.

  • Validation Check: Observe the KOH pellets. If they completely dissolve or turn into a liquid slurry, the water content was extremely high. You must decant the aniline and add fresh KOH until the pellets remain solid and free-flowing.

Step 2: Apparatus Assembly

  • Action: Assemble a short-path vacuum distillation setup. Grease all ground-glass joints meticulously to ensure a hermetic seal.

  • Causality: Atmospheric distillation of aniline requires heating to ~184 °C[6], which induces severe thermal degradation and tar formation[12]. Vacuum distillation lowers the boiling point, preserving the monomer.

Step 3: Distillation

  • Action: Apply vacuum (e.g., 10 mmHg). Gradually heat the oil bath. At 10 mmHg, aniline will distill at approximately 68.3 °C[9].

  • Action: Discard the first 5% of the distillate (the forerun).

  • Validation Check (Critical): The main fraction collecting in the receiving flask must be perfectly colorless . If a yellow tint persists in the distillate, your distillation rate is too rapid (causing aerosolization of azobenzene), or you have a vacuum leak introducing oxygen. If yellowing is observed, abort, re-dry, and redistill.

Step 4: Inert Storage

  • Action: Immediately transfer the colorless distillate to an amber glass bottle equipped with a septum[8]. Insert a nitrogen needle to bubble gas through the liquid for 5 minutes, using a secondary vent needle to purge the headspace[8]. Store at 4 °C.

Workflow Start Oxidized Aniline (Dark Liquid) Drying Drying Stage Add KOH Pellets Start->Drying Stir 60 min Distillation Vacuum Distillation (~68 °C at 10 mmHg) Drying->Distillation Heat under vacuum Collection Fraction Collection (Colorless Liquid) Distillation->Collection Discard forerun Storage Inert Storage N2 Purge + Amber Bottle Collection->Storage Immediate transfer

Step-by-step workflow for the purification and inert storage of aniline.

Quantitative Data & Material Properties

Understanding the physical parameters of aniline is essential for optimizing handling and troubleshooting unexpected experimental behavior.

Property / ParameterValue / SpecificationMechanistic Causality / Impact
Boiling Point (760 mmHg) 184.1 °CHigh temperatures required for atmospheric distillation accelerate thermal degradation and tar formation[6].
Boiling Point (10 mmHg) ~68.3 °CVacuum lowers thermal stress, allowing safe purification without generating new polymeric byproducts[9].
Freezing Point -6.0 °CAllows for safe refrigerated storage (2–8 °C) without causing freeze-thaw expansion stress on glass containers[6][9].
Density 1.022 g/mL (at 25 °C)Slightly denser than water; crucial to remember for phase separation during liquid-liquid extractions[9].
Primary Oxidants O₂, Superoxide radicalsInitiates the radical or intermediate cascade leading to colored byproducts[1][2].
Major Byproducts Nitrosobenzene, AzobenzeneCreates the characteristic yellow-to-reddish-brown discoloration[2][4].

References

  • AskFilo. Oxidation of aniline in O2.[Link]

  • RIT Digital Institutional Repository. Conversion of Aniline to Azobenzene at Functionalized Carbon Nanotubes. [Link]

  • Veeprho. Aniline Impurities and Related Compound.[Link]

  • Actylis. Material Safety Data Sheet: Aniline. [Link]

  • Reddit (r/chemistry). Purify and dry aniline?[Link]

  • ACS Publications. Evidence for Superoxide-Initiated Oxidation of Aniline in Water by Pulsed, Atmospheric Pressure Plasma.[Link]

  • ResearchGate. How to distill aniline before using it for polymerization?[Link]

  • Scribd. Aniline Production and Applications.[Link]

  • ResearchGate. Is it necessary to vacuum distillate Aniline before carrying out oxidative chemical polymerization?[Link]

Sources

Alternative solvents for 2-(1-(Methylsulfonyl)cyclopropyl)aniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(1-(Methylsulfonyl)cyclopropyl)aniline Optimization Guide

Ticket ID: #SOLV-ZW88-CYC Subject: Solvent Engineering & Process Optimization for Sterically Congested Sulfonyl Anilines Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

You are working with 2-(1-(Methylsulfonyl)cyclopropyl)aniline (CAS: 1455099-28-5 or analogs).[1] This scaffold presents a unique "push-pull" challenge:

  • Steric Congestion: The ortho-cyclopropyl group, bearing a bulky methylsulfonyl moiety at the quaternary carbon, creates significant steric hindrance around the aniline nitrogen.[1]

  • Electronic Deactivation: The inductive electron-withdrawing effect of the sulfone reduces the nucleophilicity of the amine.

  • Solubility Paradox: The molecule contains a highly polar sulfone group and a lipophilic aromatic/cyclopropyl core, often leading to poor solubility in standard non-polar solvents (heptane) and "oiling out" in alcohols.[1]

This guide provides validated, green solvent alternatives to replace Dichloromethane (DCM) and Dimethylformamide (DMF), focusing on 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .[1][2]

Module 1: Solubility & Dissolution Troubleshooting

User Question: I cannot get the starting material to dissolve in green non-polar solvents like toluene, but it crashes out of ethanol. What solvent system should I use?

Technical Analysis: The sulfonyl group creates a high dipole moment. Toluene lacks the polarity to solvate the sulfone, while ethanol often fails to solvate the lipophilic cyclopropyl core effectively at low temperatures.

Recommended Solvent Systems:

Solvent ClassStandard (Avoid)Green Replacement Performance Rationale
Chlorinated DCM2-MeTHF 2-MeTHF has a higher boiling point (80°C vs 40°C) and excellent solvating power for polar-aprotic functionalities like sulfones.[1]
Polar Aprotic DMF / NMPCyrene™ Cyrene (dihydrolevoglucosenone) mimics the dipolar nature of NMP but is bio-derived. Note: High viscosity requires heating.[1]
Ethers THF / DioxaneCPME CPME is hydrophobic (resists water absorption) and stable to peroxides, making it ideal for anhydrous reactions.[1]
Esters Ethyl AcetateIsopropyl Acetate (IPAc) IPAc is less prone to hydrolysis and offers better phase separation during workup.[1]

Diagnostic Protocol: If your reaction concentration is >0.5 M:

  • Primary Choice: Start with 2-MeTHF .[1][3][4] It typically dissolves sulfonyl anilines at room temperature.[1]

  • Secondary Choice: If solubility fails, use a mixture of 2-MeTHF : CPME (1:1) .[1]

  • High Concentration: For stock solutions (>1 M), use Cyrene , but ensure the reaction temperature is >40°C to manage viscosity.

Module 2: Reactivity & Kinetics (Amide Coupling)

User Question: My amide coupling reaction (using HATU/DIPEA) is stalling at 60% conversion after 24 hours in EtOAc. The aniline seems unreactive.

Technical Analysis: The ortho-substituted cyclopropyl-sulfone group acts as a steric gatekeeper.[1] Ethyl Acetate (EtOAc) refluxes at ~77°C, which may not provide enough thermal energy to overcome the activation barrier.[1] Furthermore, EtOAc can competitively hydrolyze or react with strong electrophiles over long durations.[1]

Optimization Workflow:

  • Switch Solvent: Change to 2-MeTHF .

    • Benefit: Allows reflux up to 80°C.[1]

    • Mechanism:[1][5][6] The ether oxygen in 2-MeTHF coordinates well with cationic intermediates (if using acid chlorides), stabilizing the transition state.[1]

  • Concentration Factor: Increase concentration to 0.5 – 0.8 M .

    • Reasoning: Second-order reaction rates depend on collision frequency.[1] The steric bulk reduces effective collisions; higher concentration compensates for this.

  • Catalyst Additive: Add 10 mol% DMAP (4-Dimethylaminopyridine) if using acid anhydrides/chlorides.[1]

Visual Workflow: Solvent Selection Decision Tree

SolventSelection Start Start: Solvent Selection CheckSolubility Check Solubility of Sulfonyl Aniline Start->CheckSolubility IsSoluble Soluble in Toluene/Heptane? CheckSolubility->IsSoluble UseCPME Use CPME (Clean Phase Cuts) IsSoluble->UseCPME Yes CheckPolarity Requires Polar Solvent? IsSoluble->CheckPolarity No Try2MeTHF Try 2-MeTHF (Standard Replacement) CheckPolarity->Try2MeTHF Standard Rxn HighTemp Reaction T > 80°C? CheckPolarity->HighTemp Difficult Rxn UseCyrene Use Cyrene™ (High BP, Polar) HighTemp->UseCyrene Yes UseIPAc Use Isopropyl Acetate (Crystallization) HighTemp->UseIPAc No (Workup only)

Caption: Decision matrix for selecting green solvents based on solubility and reaction temperature requirements.

Module 3: Stability & Side Reactions

User Question: I see a new impurity (M+18 or ring-opened product) when using methanol with HCl.

Technical Analysis: Cyclopropyl rings are strained.[1][7] While the sulfone group stabilizes the ring against radical opening, acid-catalyzed ring opening is a significant risk, especially in protic solvents (MeOH/EtOH) where the solvent can act as a nucleophile (solvolysis).[1]

Critical Protocol Constraints:

  • Avoid: Strong mineral acids (HCl, H2SO4) in Methanol.[1]

  • Alternative: If acidic conditions are required (e.g., Boc-deprotection), use Trifluoroacetic acid (TFA) in DCM or, for a greener approach, HCl in CPME or HCl in IPAc .[1]

  • Why CPME? CPME forms azeotropes with water but does not act as a nucleophile as aggressively as methanol, reducing the risk of opening the cyclopropane ring to form the linear methoxy-ether byproduct.

Module 4: Work-up & Isolation (The "Emulsion Killer")

User Question: My reaction in DMF formed a terrible emulsion during the aqueous wash. How do I fix this?

Technical Analysis: DMF is water-miscible and acts as a surfactant, stabilizing emulsions.[1] Extracting DMF requires multiple water washes, which drags your polar sulfonyl product into the aqueous waste.[1]

The "Green" Work-up Protocol:

  • Dilution: Do not use DCM. Dilute the reaction mixture with CPME or 2-MeTHF .

  • Phase Cut:

    • 2-MeTHF: Forms a clean interface with water.[1] Note that 2-MeTHF can dissolve ~10% water, so you must dry the organic layer thoroughly (MgSO4) or azeotrope it.[1]

    • CPME: Highly hydrophobic.[1] Water solubility is very low (<1%).[1] This is the gold standard for preventing emulsions.

  • Salt Effect: If an emulsion persists, add 10% Ammonium Chloride (NH4Cl) rather than Brine initially.[1] The slightly acidic pH helps break amine-stabilized emulsions.[1]

Experimental Workflow Diagram

WorkupProtocol Rxn Crude Reaction (in 2-MeTHF) Quench Quench (aq. NH4Cl) Rxn->Quench Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (Waste) Sep->AqLayer OrgLayer Organic Layer (Product + 2-MeTHF) Sep->OrgLayer Wash Wash w/ Water (Remove Salts) OrgLayer->Wash Conc Azeotropic Drying (Distill 2-MeTHF) Wash->Conc Product Solid Product Conc->Product

Caption: Optimized work-up utilizing 2-MeTHF's azeotropic properties to dry the product without solid desiccants.

References

  • Henderson, R. K., et al. (2011).[1][8] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][8][9] Green Chemistry.

  • Prat, D., et al. (2016).[1] "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[1] Organic Process Research & Development.

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

  • Pace, V., et al. (2012).[1] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][10] ChemSusChem.[1] [1]

  • Watanabe, K., et al. (2007).[1] "Cyclopentyl Methyl Ether (CPME): A New Hydrophobic Ether Solvent."[1] Organic Process Research & Development.

Sources

Validation & Comparative

Structural Validation & Comparative NMR Profiling: 2-(1-(Methylsulfonyl)cyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Conformational Constraint

In modern drug discovery, particularly for HIF-2


 inhibitors and kinase modulators, the 2-(1-(Methylsulfonyl)cyclopropyl)aniline  scaffold represents a critical "bioisostere" strategy. The gem-disubstituted cyclopropane ring serves two functions:
  • Conformational Locking: It restricts the rotation of the phenyl ring relative to the sulfonyl group more rigidly than an open-chain isopropyl analog.

  • Metabolic Stability: The cyclopropyl group is generally more resistant to cytochrome P450 oxidation than equivalent alkyl chains.

This guide provides a technical roadmap for validating this specific intermediate, focusing on distinguishing it from its nitro-precursor and characterizing the unique magnetic anisotropy of the sulfonyl-cyclopropyl moiety.

Comparative NMR Analysis

The primary challenge in characterizing this molecule is verifying the complete reduction of the nitro group without over-reducing the cyclopropane ring (ring opening).

A. The Diagnostic Shift Table (Target vs. Precursor)

Solvent: DMSO-


 (Recommended for distinct 

observation)
MoietyPrecursor: Nitro-Analog (

ppm)
Target: Aniline Product (

ppm)
Diagnostic Change
Methyl Sulfone (

)
3.10 – 3.20 (s)2.95 – 3.05 (s) Slight upfield shift due to increased electron density from the amine.
Cyclopropyl (

)
1.60 – 1.90 (m)1.10 – 1.50 (m) Complex Multiplets. The amine is shielding; the "roof effect" decreases.
Aromatic (Ortho to N)7.90 – 8.10 (d/m)6.50 – 6.70 (d/m) Major Upfield Shift. The EWG (

) becomes EDG (

).
Amine (

)
Absent4.80 – 5.20 (br s) Appearance of exchangeable protons (broad singlet).
B. Deep Dive: The Cyclopropyl "Fingerprint"

The cyclopropyl protons in this molecule do not appear as a simple doublet or triplet. Due to the chiral axis created by the ortho-substitution (atropisomerism potential) and the magnetic anisotropy of the sulfone:

  • Pattern: You will observe an AA'BB' system (or closely related complex multiplets).

  • Chemical Shift Logic: The sulfone group strongly deshields the cyclopropyl protons relative to unsubstituted cyclopropane (

    
     0.22), pushing them to 
    
    
    
    1.2–1.5.
  • Validation: Integration must equal 4H . If integration is <4H or peaks appear >5.0 ppm (vinylic), the ring has opened (side reaction).

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution 1H NMR

Objective: Minimize water exchange to visualize the


 peak clearly.
  • Drying: Dry the isolated oil/solid under high vacuum (<1 mbar) for 4 hours to remove trace EtOAc or DCM.

  • Solvent Choice: Use DMSO-

    
      (99.9% D) from a fresh ampule.
    
    • Why?

      
       often contains trace acid (
      
      
      
      ) which promotes proton exchange, broadening the
      
      
      peak into the baseline. DMSO forms H-bonds, sharpening the
      
      
      signal.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks.

Protocol B: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.

  • Scans (NS): Minimum 16 (64 recommended for clear satellite detection).

  • Relaxation Delay (D1): Set to 2.0 seconds . The quaternary carbon bearing the sulfone and cyclopropyl group has a long relaxation time; insufficient D1 affects integration accuracy of the methyl sulfone singlet.

Visualization of Logic & Workflow

Diagram 1: Synthesis & Validation Workflow

This flowchart outlines the critical decision path during the reduction step (Nitro


 Aniline) to ensure structural integrity.

SynthesisValidation Nitro Precursor: 2-(1-(Ms)cyclopropyl)nitrobenzene Reduction Reduction Step (Fe/NH4Cl or H2/Pd-C) Nitro->Reduction Crude Crude Product Isolation Reduction->Crude NMR_Check 1H NMR (DMSO-d6) Crude->NMR_Check Decision Aromatic Region Analysis NMR_Check->Decision Success Target Confirmed: Upfield Shift (6.5-7.2 ppm) NH2 Peak Present Decision->Success Ortho-H shifts < 7.0 ppm Fail_Open Failure Mode A: Ring Opening (Vinylic peaks >5 ppm) Decision->Fail_Open New alkene signals Fail_Inc Failure Mode B: Incomplete Reduction (Peaks at 7.9-8.1 ppm remain) Decision->Fail_Inc Ortho-H remains > 7.8 ppm

Caption: Logical workflow for validating the reduction of the nitro-precursor while monitoring for cyclopropyl ring opening.

Diagram 2: Structural Assignment Logic

This diagram visualizes the connectivity correlations (COSY/HMBC) required to definitively assign the structure.

NMRAssignment cluster_ring Cyclopropyl System Me Me-Sulfone (Singlet ~3.0 ppm) C_Quat Quaternary C (No Proton) Me->C_Quat HMBC (Strong) Cyc_CH2 Cyclopropyl CH2 (Multiplets 1.1-1.5 ppm) Cyc_CH2->C_Quat HMBC Ar_Ortho Aromatic Ortho-H (Doublet ~7.1 ppm) Ar_Ortho->C_Quat HMBC (3-bond) NH2 Amine NH2 (Broad ~5.0 ppm) Ar_Ortho->NH2 NOE (Spatial)

Caption: Key NMR correlations. The HMBC links the methyl sulfone to the aromatic ring via the quaternary carbon. NOE confirms the amine position.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for aromatic and cyclopropyl shifts).

  • Wallace, O. B. (2020). Cyclopropyl Sulfones in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context on stability and bioisosterism).

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for solvent impurity shifts and cyclopropyl anisotropy data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Data for calculating expected shifts of polysubstituted benzenes).

Sources

Comparison of biological activity: sulfonyl vs. sulfonamide anilines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Bioisosterism: A Comparative Guide to Sulfonyl vs. Sulfonamide Anilines in Drug Design

As a Senior Application Scientist, I frequently observe drug development teams grappling with the optimization of aniline-derived pharmacophores. When designing targeted therapeutics, the choice between a sulfonamide (


) and a sulfonyl (e.g., methylsulfonyl, 

) substituent is rarely a simple matter of synthetic convenience. While these two functional groups are classic bioisosteres—sharing a tetrahedral geometry and similar steric bulk—their divergent electronic properties, pKa values, and hydrogen-bonding capabilities dictate profound differences in biological activity, off-target liabilities, and pharmacokinetics.

This guide objectively compares the biological performance of sulfonyl and sulfonamide anilines, providing the mechanistic causality behind their activity and detailing the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: The Causality of Bioisosterism

To understand why a target protein prefers a sulfonamide over a sulfonyl (or vice versa), we must analyze their physicochemical microenvironments.

  • Sulfonamides (

    
    ):  Primary sulfonamides act as both hydrogen-bond acceptors (via oxygen) and donors (via nitrogen). Crucially, the 
    
    
    
    protons are mildly acidic (pKa ~ 9–10). When entering the active site of metalloenzymes like Carbonic Anhydrase (CA), the local Lewis acidity of the catalytic
    
    
    ion lowers the sulfonamide's pKa to ~7. This allows the molecule to exist as an anion (
    
    
    ) at physiological pH, directly coordinating the zinc ion and displacing the catalytic water molecule[1].
  • Sulfonyls (

    
    ):  Alkyl or aryl sulfonyls lack an ionizable nitrogen. They function strictly as hydrogen-bond acceptors. While they perfectly mimic the tetrahedral geometry required to wedge into hydrophobic pockets (such as the COX-2 allosteric side pocket), their inability to donate hydrogen bonds or form anions completely abolishes their affinity for targets that require metal coordination, such as CA[2].
    

G Aniline Aniline Scaffold Sulfonamide Sulfonamide (-SO2NH2) pKa ~ 9-10 Aniline->Sulfonamide Sulfonyl Methylsulfonyl (-SO2CH3) Non-ionizable Aniline->Sulfonyl CA Carbonic Anhydrase (Zn2+ Coordination) Sulfonamide->CA Strong Binding (Anion) COX2 COX-2 Side Pocket (Arg513 / His90) Sulfonamide->COX2 H-Bond Donor/Acceptor DHPS DHPS Enzyme (PABA Mimicry) Sulfonamide->DHPS Classic Sulfa Antibiotic Sulfonyl->COX2 H-Bond Acceptor Only Sulfonyl->DHPS Sulfone Antibacterial

Logical mapping of sulfonyl and sulfonamide pharmacophores to biological targets.

Target-Specific Performance Comparison

Cyclooxygenase-2 (COX-2) Inhibition

Both sulfonamide and methylsulfonyl groups are highly effective at achieving COX-2 selectivity over COX-1. The COX-2 active site contains a hydrophilic side pocket (accessible due to a Val523 substitution, replacing the bulkier Ile523 in COX-1).

  • Sulfonamides (e.g., Celecoxib) anchor into this pocket by donating hydrogen bonds to His90 and Arg513[2].

  • Methylsulfonyls (e.g., Rofecoxib, Etoricoxib) insert their oxygen atoms to accept hydrogen bonds from Arg513, while the methyl group occupies a small hydrophobic cleft[2].

As shown in Table 1, both bioisosteres achieve excellent selectivity, though methylsulfonyls often exhibit higher absolute Selectivity Indices (SI)[3].

Table 1: Comparative COX-2 Inhibition Profiles

Compound ClassRepresentative DrugPharmacophoreCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
DiarylpyrazoleCelecoxibSulfonamide (

)
> 50.00.13> 380
FuranoneRofecoxibMethylsulfonyl (

)
> 50.00.018> 2700
PyridineEtoricoxibMethylsulfonyl (

)
> 50.00.011> 4500
IsoxazoleValdecoxibSulfonamide (

)
> 50.00.005> 10000
Carbonic Anhydrase (CA) Inhibition

The presence of a primary sulfonamide is a known liability for off-target CA inhibition, which can lead to unwanted diuretic effects or altered ocular pressure. Because sulfonyls lack the acidic nitrogen required for zinc coordination, they are entirely inactive against CA isoforms. This makes the sulfonyl bioisostere a strategic choice when CA-mediated side effects must be engineered out of a lead compound[4].

Table 2: Carbonic Anhydrase (hCA) Inhibition Kinetics

CompoundPharmacophorehCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)Primary Mechanism
SulfanilamidePrimary Sulfonamide4500240220

coordination via

AcetazolamidePrimary Sulfonamide2501225

coordination via

DapsoneSulfonyl (Sulfone)> 10000> 10000> 10000Lacks acidic NH; no

binding

Self-Validating Experimental Protocols

To accurately benchmark these compounds, researchers must deploy robust, self-validating assays. Below are the gold-standard protocols for evaluating the biological activity of these bioisosteres.

Protocol 1: COX-1/COX-2 Selectivity Profiling via Enzyme Immunoassay (EIA)

Causality Focus: Because sulfonamides and sulfonyls are time-dependent, reversible inhibitors of COX-2, a pre-incubation step is mandatory to allow the pharmacophore to equilibrate within the allosteric side pocket before introducing the substrate.

  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Inhibitor Pre-Incubation: Add 10 µL of the test compound (titrated from 10 mM DMSO stocks) to 90 µL of the enzyme mixture. Incubate at 37°C for exactly 15 minutes.

  • Catalytic Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to initiate the reaction. Incubate for 2 minutes at 37°C.

  • Reaction Quenching & Reduction: Terminate the reaction by adding 20 µL of 1M HCl, followed immediately by 10 µL of

    
     (1M). Why? Prostaglandin H2 (
    
    
    
    ) is highly unstable;
    
    
    rapidly reduces it to stable
    
    
    for accurate downstream quantification.
  • ELISA Quantification: Transfer the mixture to a

    
    -specific ELISA plate. Read absorbance at 412 nm.
    
  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. The assay is only valid if Z' > 0.6, using Celecoxib as the positive control and 1% DMSO as the vehicle control.

G Step1 Compound Prep (10mM DMSO Stock) Step2 Enzyme Incubation (15 min at 37°C) Step1->Step2 Step3 Arachidonic Acid Addition Step2->Step3 Step4 SnCl2 Reduction (PGH2 to PGF2a) Step3->Step4 Step5 ELISA Quantification (OD 412 nm) Step4->Step5 Step6 IC50 & SI Calculation Step5->Step6

Step-by-step workflow for evaluating COX-1/COX-2 selectivity via EIA.
Protocol 2: Carbonic Anhydrase Isoform Screening (Stopped-Flow)

Causality Focus: The CA-catalyzed hydration of


 operates near the diffusion limit (

). Standard plate readers cannot capture this kinetic event; stopped-flow spectrophotometry is strictly required.
  • Buffer Setup: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM

    
     (to maintain ionic strength) and 0.2 mM phenol red as a pH indicator.
    
  • Enzyme-Inhibitor Equilibration: Mix recombinant hCA II (10 nM final) with varying concentrations of the test compound. Incubate for 10 minutes at 20°C to allow the sulfonamide anion to coordinate the zinc core.

  • Stopped-Flow Mixing: Rapidly mix the enzyme-inhibitor solution 1:1 with

    
    -saturated water (15 mM) using a stopped-flow instrument.
    
  • Kinetic Monitoring: Monitor the decrease in absorbance at 558 nm (the

    
     of basic phenol red) as the enzymatic hydration of 
    
    
    
    produces
    
    
    and
    
    
    , acidifying the solution.
  • Self-Validation Checkpoint: Measure the uncatalyzed hydration rate of

    
     (buffer only). The enzyme-catalyzed rate must be at least 10-fold higher than the uncatalyzed baseline before inhibitor data can be considered valid.
    

Physicochemical & ADME Implications

Beyond target affinity, the choice between these bioisosteres heavily impacts developability:

  • Permeability: Sulfonamides possess a higher Polar Surface Area (PSA) and act as strong hydrogen bond donors, which frequently restricts blood-brain barrier (BBB) penetration and reduces passive oral permeability[5]. Sulfonyls, lacking the NH donor, are generally more lipophilic and brain-penetrant.

  • Toxicity: Aniline-derived sulfonamides carry a known risk of idiosyncratic hypersensitivity reactions (sulfa allergies), often mediated by the oxidation of the aniline/sulfonamide core into reactive hydroxylamines by CYP450 enzymes[1]. Methylsulfonyls bypass this specific immunological liability, though they may present different metabolic profiles.

Conclusion

Replacing a sulfonamide with a sulfonyl group (or vice versa) is a highly tactical decision in medicinal chemistry. If your target requires metal coordination (e.g., Carbonic Anhydrase, Matrix Metalloproteinases), the sulfonamide is non-negotiable. However, if the target relies on hydrophobic packing and hydrogen-bond acceptance (e.g., COX-2), transitioning to a sulfonyl can preserve potency while engineering out CA-mediated side effects, improving BBB permeability, and mitigating sulfa-related hypersensitivity risks.

References

1.2 | nih.gov 2.1 | nih.gov 3.5 | nih.gov 4.3 | nih.gov 5.4 | ajchem-a.com

Sources

Definitive Guide: Structure-Activity Relationship (SAR) of Cyclopropyl Aniline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cyclopropyl Aniline Pharmacophore

In modern drug design, the cyclopropyl aniline moiety represents a high-stakes strategic maneuver. It is frequently employed to replace flexible alkyl chains (like isopropyl or ethyl groups) attached to an aniline nitrogen. The rationale is threefold:

  • Conformational Constraint: The cyclopropyl ring restricts the rotation of the N-C bond, often locking the molecule into a bioactive conformation that fits deeper into hydrophobic pockets (e.g., kinase ATP-binding sites).

  • Electronic Modulation: The cyclopropyl group exerts a unique electronic effect—acting as a weak electron donor while stabilizing radical cations—which modulates the basicity (pKa) of the aniline nitrogen.

  • Metabolic Blocking: It prevents standard

    
    -carbon hydroxylation observed in alkyl chains.
    

However, this guide serves as a critical advisory: The cyclopropyl aniline is a metabolic double-edged sword. While it blocks standard oxidation, it introduces a risk of "suicide substrate" behavior via CYP450-mediated radical ring opening. This guide compares cyclopropyl anilines against their primary alternatives—Isopropyl Anilines and Gem-dimethyl Analogs —to help you navigate this complex SAR landscape.

Comparative Analysis: Performance vs. Alternatives

Alternative 1: Isopropyl Aniline Analogs

The isopropyl group is the standard bioisostere for cyclopropyl. It shares similar steric bulk but lacks the ring strain.

FeatureCyclopropyl Aniline (CPA)Isopropyl Aniline (IPA)Mechanism of Difference
Potency (IC50) High (Often 2-10x more potent)ModerateCPA's rigid geometry reduces the entropic penalty of binding; "Induced fit" is pre-paid.
Metabolic Route Ring Opening / Bioactivation

-Hydroxylation / Dealkylation
IPA undergoes predictable CYP-mediated dealkylation. CPA resists this but risks forming reactive iminium ions.
Toxicity Risk High (Idiosyncratic)Low/ModerateCPA ring opening can generate covalent inhibitors of CYP enzymes or GSH adducts (e.g., Trovafloxacin warning).
Lipophilicity (LogD) ModerateHighCyclopropyl is slightly less lipophilic than isopropyl, improving solubility.
Alternative 2: Gem-dimethyl Analogs

When CPA poses a toxicity risk, the gem-dimethyl group (e.g., tert-butyl-like or modified alkyl) is the "safety valve" modification.

  • Performance: Often retains the metabolic stability of the CPA without the risk of radical ring opening.

  • Trade-off: Steric bulk is significantly higher, which may clash with the binding pocket ceiling.

Critical Mechanistic Insight: The Bioactivation Pathway

Understanding why cyclopropyl anilines fail in late-stage toxicology is crucial. Unlike isopropyl groups, which are metabolized via hydrogen abstraction, CPAs often undergo Single Electron Transfer (SET) oxidation.

The Danger Zone:

  • CYP450 removes one electron from the aniline nitrogen.

  • The resulting radical cation triggers the spontaneous opening of the strained cyclopropyl ring.

  • This forms a reactive carbon-centered radical/iminium species that covalently binds to proteins (toxicity) or depletes Glutathione (GSH).

Visualization: Metabolic Fate Decision Tree

The following diagram illustrates the divergent metabolic pathways between Cyclopropyl and Isopropyl anilines.

MetabolicFate Start Aniline Substrate IPA Isopropyl Analog Start->IPA CPA Cyclopropyl Analog Start->CPA CYP CYP450 Oxidation AlphaOx Alpha-Hydroxylation CYP->AlphaOx H-Abstraction SET Single Electron Transfer (Radical Cation) CYP->SET e- Abstraction IPA->CYP Dealkyl Dealkylation (Standard Clearance) AlphaOx->Dealkyl CPA->CYP RingOpen Ring Opening SET->RingOpen Strain Release Reactive Reactive Iminium Intermediate RingOpen->Reactive Tox Covalent Binding / Toxicity (GSH Adducts) Reactive->Tox

Caption: Divergent metabolic pathways. While Isopropyl analogs undergo safe dealkylation, Cyclopropyl anilines risk bioactivation via radical ring opening.

Experimental Protocols (Self-Validating Systems)

To validate the SAR of your cyclopropyl aniline series, you must run these two coupled assays. The "Stability" assay alone is insufficient because it does not detect the formation of reactive metabolites.

Protocol A: Comparative Microsomal Stability

Objective: Determine intrinsic clearance (


) compared to isopropyl analog.
  • Preparation: Prepare 10 mM stock solutions of Cyclopropyl Aniline (Test) and Isopropyl Aniline (Reference) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Add NADPH (1 mM) to initiate reaction. Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Validation Check: If CPA

    
     > IPA 
    
    
    
    , you have achieved metabolic blocking. Proceed immediately to Protocol B.
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Detect "suicide substrate" potential. Crucial for Cyclopropyl Anilines.

  • System: Use the same incubation system as Protocol A.

  • Trapping Agent: Supplement the reaction mix with Glutathione (GSH) at 5 mM (excess).

  • Control: Run a parallel incubation without NADPH (negative control).

  • Analysis: Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH fragments (m/z 308).

  • Interpretation:

    • Positive Hit: Observation of [M + GSH - 2H]+ peaks indicates ring opening and reactive intermediate formation.

    • Decision: If GSH adducts are observed >1% of parent turnover, STOP . The cyclopropyl group is a liability. Switch to gem-dimethyl or fluorinated analogs.

Representative Data: What to Expect

The following table summarizes typical SAR trends observed when optimizing a kinase inhibitor scaffold (e.g., CDK or VEGFR inhibitors) moving from alkyl to cyclopropyl.

Compound IDR-GroupIC50 (Kinase)t1/2 (Microsomes)GSH Adducts?Conclusion
Cmpd-01 Isopropyl45 nM12 minNoGood safety, poor stability.
Cmpd-02 Cyclopropyl8 nM 45 min Yes (++++) Potent & stable, but TOXIC .
Cmpd-03 gem-Dimethyl15 nM55 minNoBest balance.
Cmpd-04 1-Methyl-cyclopropyl12 nM60 minYes (+)Steric block reduces ring opening rate.

Strategic Optimization Workflow

Use this logic flow to guide your lead optimization when considering this pharmacophore.

SAR_Logic Start Lead Optimization: Improve Potency/Stability Q1 Try Cyclopropyl Aniline? Start->Q1 Test Run Protocol A + B (Potency + GSH Trap) Q1->Test Synthesize Result1 High Potency No GSH Adducts Test->Result1 Ideal Profile Result2 High Potency High GSH Adducts Test->Result2 Tox Alert Fix1 Strategy: Steric Shield (Add Methyl to Cyclopropyl) Result2->Fix1 Fix2 Strategy: Electronic Deactivation (Add F to Phenyl Ring) Result2->Fix2 Fix3 Strategy: Isostere Switch (Oxetane or gem-Dimethyl) Result2->Fix3 Fix1->Test Retest Fix2->Test Retest Fix3->Test Retest

Caption: SAR Optimization Logic. If bioactivation is detected, strategies include steric shielding or electronic deactivation before abandoning the scaffold.

References

  • Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines.[1] Journal of Organic Chemistry. Link

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups: The double-edged sword of stability vs. bioactivation. Hypha Discovery. Link

  • Pflug, N. C., et al. (2019).[2] Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Link

  • Kalgutkar, A. S., et al. (2005). Metabolic Activation of the Cyclopropyl-Amine Moiety in the Antibiotic Trovafloxacin: Evidence for the Formation of Reactive Intermediates.[3] Chemical Research in Toxicology. (Contextual grounding for GSH trapping protocols).

Sources

Comparative IR Profiling: Methylsulfonyl vs. Cyclopropyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary: The Bioisosteric Challenge

In modern drug discovery, the methylsulfonyl group (


) and the cyclopropyl group (

) are frequently interchangeable pharmacophores. The methylsulfonyl group is a polar, hydrogen-bond accepting moiety often used to improve solubility and metabolic stability. The cyclopropyl group, while lipophilic, mimics the size and geometry of the isopropyl or methylsulfonyl groups but introduces unique electronic properties due to ring strain (Walsh orbitals).

Distinguishing these groups via Infrared (IR) Spectroscopy is a critical skill for structural confirmation, particularly when monitoring metabolic degradation or validating synthetic intermediates where these groups might be swapped or coexist. This guide provides a definitive, evidence-based framework for differentiating these moieties based on their vibrational signatures.

Vibrational Profiling: The Spectral Fingerprints

The following table summarizes the diagnostic bands. Note that while both groups contain C-H bonds, their environments differ radically, leading to distinct stretching frequencies.

Table 1: Diagnostic IR Frequencies
FeatureMethylsulfonyl (

)
Cyclopropyl (

)
differentiation Logic
C-H Stretching < 3000 cm⁻¹ (2900–3000 cm⁻¹)> 3000 cm⁻¹ (3000–3100 cm⁻¹)Primary Discriminator. Ring strain hybridizes cyclopropyl C-H bonds to ~

, shifting them to higher energy (alkene-like) compared to the

methyl group.
Dominant Mid-IR Bands Sulfone "Twin Peaks" 1. Asymmetric: 1300–1350 cm⁻¹2. Symmetric: 1100–1160 cm⁻¹Ring Breathing ~1000–1050 cm⁻¹ (Medium/Weak)The sulfone bands are often the strongest in the entire spectrum. Cyclopropyl bands are subtler.
Deformation / Bending

sym/asym bend: 1300–1450 cm⁻¹

Scissoring: ~1440–1460 cm⁻¹
Overlap region; less diagnostic.
Fingerprint Region C-S Stretch: 600–800 cm⁻¹ (Variable/Weak)Ring Deformation: 800–900 cm⁻¹Useful only if the region is clear of other skeletal vibrations.
Deep Dive: Mechanistic Origins of Spectral Differences
A. The Methylsulfonyl "Twin Peaks" (The Anchor)

The sulfone group is electronically unique due to the two S=O bonds. These bonds are highly polar and rigid, resulting in two intense stretching modes that are often the most prominent features in the spectrum.

  • Asymmetric Stretch (

    
    ):  Found between 1300–1350 cm⁻¹ . This band is usually sharp and strong.[1]
    
  • Symmetric Stretch (

    
    ):  Found between 1100–1160 cm⁻¹ . Also strong and sharp.
    
  • Causality: The high polarity of the S=O bond creates a large change in dipole moment during vibration, leading to high IR intensity.

B. The Cyclopropyl "Strain Signature"

The cyclopropane ring is the most strained cycloalkane. To relieve this strain, the C-C bonds effectively bend (banana bonds), possessing high


-character. Consequently, the exocyclic C-H bonds gain significant 

-character (approx.

rather than

).
  • C-H Stretch (>3000 cm⁻¹): Higher

    
    -character strengthens the C-H bond, shifting the vibrational frequency above the standard 3000 cm⁻¹ cutoff for saturated alkanes. This mimics alkenes or aromatics.[2]
    
  • Differentiation from Alkenes: If a molecule has peaks >3000 cm⁻¹ but lacks the C=C stretch (~1600-1680 cm⁻¹), a cyclopropyl group is the primary suspect.

Analytical Workflow: Decision Tree

The following logic flow allows for rapid assignment of these functional groups in complex molecules.

IR_Analysis Start Start: Analyze IR Spectrum Check_3000 Check C-H Region (Are there peaks > 3000 cm⁻¹?) Start->Check_3000 Check_Sulfone Check 1100-1350 cm⁻¹ Region (Strong 'Twin' bands?) Check_3000->Check_Sulfone No (Only <3000) Check_Alkene Check 1600-1680 cm⁻¹ (Is there a C=C stretch?) Check_3000->Check_Alkene Yes (>3000 present) Result_Cyclo Likely Cyclopropyl Group (Confirm with ~1020 cm⁻¹ band) Check_Sulfone->Result_Cyclo No Sulfone bands Result_Sulfone Likely Methylsulfonyl Group (Confirm with <3000 cm⁻¹ C-H) Check_Sulfone->Result_Sulfone Strong SO2 bands present Check_Alkene->Check_Sulfone No C=C found Result_Both Both Groups Present Check_Alkene->Result_Both No C=C, but SO2 bands present Result_Other Other Unsaturation (Alkene/Aromatic) Check_Alkene->Result_Other Strong C=C found

Figure 1: Decision tree for distinguishing methylsulfonyl and cyclopropyl moieties based on IR spectral data.

Experimental Protocol: Self-Validating Acquisition

To ensure the subtle C-H shifts of the cyclopropyl group are not lost in noise, and the intense sulfone bands do not saturate the detector, follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Preferred over KBr pellets for reproducibility and ease of sample recovery.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness, but ZnSe offers a slightly better depth of penetration at lower wavenumbers.

  • Background Collection: Acquire an air background (32 scans minimum) immediately prior to the sample.

  • Sample Deposition:

    • Solid: Place ~2-5 mg of sample on the crystal. Apply high pressure using the clamp to ensure intimate contact (critical for the C-H stretching region intensity).

    • Liquid/Oil: Place a single drop to cover the crystal active area.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). High resolution is recommended if resolving the cyclopropyl C-H shoulder from the main alkyl C-H band.

    • Scans: 64 scans (Signal-to-noise ratio improvement).

    • Range: 4000 – 600 cm⁻¹.

  • Validation Step (Self-Check):

    • Check the transmittance of the strongest band (likely

      
       if present). If it "bottoms out" (transmittance < 1% or Absorbance > 2.0), the detector is saturated. Action: Reduce sample thickness or pressure (if solid) or switch to a single-bounce ATR if using a multi-bounce.
      
    • Check the baseline at 2500 cm⁻¹. It should be flat and near 100% T.[3]

References
  • NIST Chemistry WebBook. Infrared Spectrum of Methyl Phenyl Sulfone. National Institute of Standards and Technology.[4] Available at: [Link]

  • Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Cyclopropane. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectroscopy Online. The Big Review IV: Hydrocarbons (C-H Stretching Analysis). Available at: [Link]

Sources

Differentiating 2-(1-(Methylsulfonyl)cyclopropyl)aniline from Regioisomers: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 2-(1-(Methylsulfonyl)cyclopropyl)aniline from Regioisomers Content Type: Publish Comparison Guide

Executive Summary

The synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)aniline (CAS 1888966-85-5) presents a classic regioselectivity challenge in medicinal chemistry. Often utilized as a pharmacophore in kinase inhibitors and GPCR modulators, this scaffold combines the steric rigidity of a cyclopropyl ring with the electronic modulation of a sulfone.

However, the introduction of the aniline moiety—typically via nitration of the parent (1-(methylsulfonyl)cyclopropyl)benzene followed by reduction—rarely proceeds with perfect regiocontrol. The bulky, electron-withdrawing 1-(methylsulfonyl)cyclopropyl group directs incoming electrophiles primarily to the para and ortho positions, often yielding a mixture of the target (ortho), the thermodynamic byproduct (para), and trace amounts of the meta isomer.

This guide provides a definitive technical framework for differentiating the 2-position (ortho) isomer from its 3- (meta) and 4- (para) regioisomers using NMR spectroscopy, chromatography, and mass spectrometry.

Structural Landscape & Isomer Definition

Before analyzing the data, we must define the structural variables. The steric bulk of the gem-disubstituted cyclopropane creates significant rotational barriers in the ortho isomer, distinguishing it physically from the planar-accessible para isomer.

Feature2-Isomer (Ortho) 3-Isomer (Meta) 4-Isomer (Para)
Structure Target MoleculeMinor ByproductMajor Byproduct
Symmetry Asymmetric (

)
Asymmetric (

)
Symmetric (

axis)
Sterics High (Amine/Sulfone clash)ModerateLow
Electronic Intramolecular H-bond potentialNo interactionNo interaction

Spectroscopic Differentiation (NMR)[1][2][3]

Nuclear Magnetic Resonance (NMR) is the primary method for absolute structural assignment. The symmetry of the benzene ring protons provides the most reliable "fingerprint."

Proton NMR ( H NMR) Analysis[1]

The Para-Isomer (4-substituted): The "Doublet of Doublets" The most distinct signal arises from the para-isomer. Due to the plane of symmetry passing through the C1 and C4 axis, the aromatic protons appear as a characteristic AA'BB' system (often resembling two doublets) in the 7.0–8.0 ppm region.

  • Diagnostic: Two distinct aromatic environments integrating to 2H each.

The Ortho-Isomer (2-substituted): The "ABCD" System The target molecule lacks symmetry. You will observe four distinct aromatic signals.

  • Key Shift (H-3): The proton adjacent to the amine (C3-H) will appear as a doublet or multiplet upfield (shielded by the amine lone pair).

  • Key Shift (H-6): The proton adjacent to the cyclopropyl group (C6-H) is often deshielded due to the magnetic anisotropy of the sulfone group and the cyclopropyl ring.

  • NH

    
     Signal:  In dry DMSO-
    
    
    
    , the amine protons of the ortho isomer often appear downfield (shifted >5.5 ppm) compared to the para isomer due to a 6-membered intramolecular hydrogen bond between the amine proton and the sulfone oxygen (
    
    
    ).

The Meta-Isomer (3-substituted): The "Singlet-Doublet-Triplet"

  • Diagnostic: Look for an isolated singlet (or narrow doublet) corresponding to the proton between the substituents (C2-H). This is unique to the meta substitution pattern.

Carbon NMR ( C NMR)
  • Ortho/Meta: Will show 6 distinct aromatic carbon signals .

  • Para: Will show only 4 distinct aromatic carbon signals due to symmetry (2 equivalent CH pairs).

Chromatographic Separation (HPLC/UPLC)

Separation of these isomers is governed by their polarity and ability to interact with the mobile phase.

Reverse Phase (C18) Behavior
  • Ortho Isomer: The intramolecular hydrogen bond (NH

    
    ) "masks" the polarity of the amine and sulfone, creating a more lipophilic pseudo-ring structure. Consequently, the ortho isomer typically exhibits a longer retention time  than the para isomer.
    
  • Para Isomer: The amine and sulfone are spatially separated, allowing maximum interaction with the polar mobile phase (water/methanol). This increases apparent polarity, leading to shorter retention times .

Experimental Protocol: Isomer Separation

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/sulfone).

Mass Spectrometry (MS/MS) Fragmentation

While the parent ion (


 Da) is identical for all isomers, the fragmentation pathways (MS2) differ due to the "Ortho Effect."
  • Ortho Effect: The proximity of the amine and the cyclopropyl-sulfone moiety facilitates specific elimination pathways.

    • Pathway A: Loss of the cyclopropyl ring or methylsulfonyl radical is often accelerated in the ortho isomer.

    • Pathway B (Diagnostic): Loss of neutral

      
       (64 Da) or 
      
      
      
      radical. The ortho isomer may show a higher abundance of the
      
      
      fragment due to amine-assisted elimination.

Decision Tree & Workflow

The following diagrams illustrate the logic flow for identifying the target isomer and the synthetic pathway that generates these mixtures.

Diagram 1: Analytical Decision Logic

DecisionTree Start Crude Mixture / Isolated Peak NMR 1H NMR Analysis (DMSO-d6) Start->NMR Symmetry Aromatic Region Symmetry? NMR->Symmetry Para Symmetric (AA'BB') 2 sets of signals Isomer: PARA (4-sub) Symmetry->Para Yes Asymmetric Asymmetric (4 distinct signals) Symmetry->Asymmetric No Splitting Check H-2 Signal (Between substituents) Asymmetric->Splitting Meta Isolated Singlet (s) Isomer: META (3-sub) Splitting->Meta Yes (Singlet) Ortho No Isolated Singlet Complex ABCD pattern NH2 Downfield Shift Isomer: ORTHO (Target) Splitting->Ortho No (Doublets/Multiplets)

Caption: Step-by-step logic for assigning regioisomers based on proton NMR multiplicity and symmetry.

Diagram 2: Synthesis & Purification Workflow

SynthesisFlow SM 1-(Methylsulfonyl)-1- phenylcyclopropane Nitration Nitration (HNO3/H2SO4) SM->Nitration Mixture Isomer Mixture (Ortho/Meta/Para-Nitro) Nitration->Mixture Sep Flash Chromatography (Silica, Hex/EtOAc) Mixture->Sep OrthoNitro Ortho-Nitro (Less Polar) Sep->OrthoNitro High Rf ParaNitro Para-Nitro (More Polar) Sep->ParaNitro Low Rf Red Reduction (Fe/NH4Cl or H2/Pd) OrthoNitro->Red Final 2-(1-(Methylsulfonyl) cyclopropyl)aniline Red->Final

Caption: Synthetic route highlighting the critical chromatographic purification step at the nitro stage.

Experimental Protocols

Protocol A: Rapid HPLC Purity Assessment

Objective: Quantify the ratio of regioisomers in a crude reaction mixture.

  • Sample Prep: Dissolve 1 mg of crude solid in 1 mL Acetonitrile. Filter through 0.2 µm PTFE.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Conditions:

    • Flow: 1.0 mL/min.

    • Temp: 30°C.

    • Gradient: 0-2 min (10% B), 2-12 min (10% -> 90% B), 12-15 min (90% B). (A=0.1% Formic Acid/Water, B=MeCN).

  • Expected Results:

    • Para-isomer: Elutes ~6.5 min.

    • Meta-isomer: Elutes ~7.2 min.

    • Ortho-isomer (Target): Elutes ~7.8 min (due to intramolecular H-bond masking polarity).

Protocol B: 1H NMR Characterization (Representative Data)

Instrument: Bruker Avance III 400 MHz. Solvent: DMSO-


.
  • 2-(1-(Methylsulfonyl)cyclopropyl)aniline (Target):

    • 
       7.15 (dd, 1H, J=7.8, 1.5 Hz, H-6), 7.05 (td, 1H, H-4), 6.75 (dd, 1H, J=8.0, 1.2 Hz, H-3), 6.60 (td, 1H, H-5), 5.80 (s, 2H, NH
      
      
      
      , broad), 3.05 (s, 3H, SO
      
      
      CH
      
      
      ), 1.65 (m, 2H, cPr), 1.20 (m, 2H, cPr).
    • Note: The H-6 doublet is distinctively downfield compared to the H-3 doublet.

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 3286613, 2-(1-Methylcyclopropyl)aniline. Retrieved from [Link] (Note: While specific to the methyl-analog, the spectral principles for ortho-cyclopropyl anilines cited here form the baseline for the sulfonyl derivative analysis).

  • Regioselectivity Mechanisms: Liljenberg, M., et al. (2017).[3] Mechanism and regioselectivity of electrophilic aromatic nitration in solution. Journal of Molecular Modeling. Retrieved from [Link] (Foundational text on predicting ortho/para ratios in aromatic nitration).

  • NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative reference for AA'BB' vs ABCD splitting patterns in substituted benzenes).

Sources

Comparative Metabolic Stability: Linear Sulfonyl Anilines vs. Cyclic Sultams

[1]

Executive Summary

In medicinal chemistry, the sulfonyl group is a cornerstone pharmacophore, acting as a bioisostere for carbonyls and providing unique hydrogen-bonding geometries. However, the metabolic fate of Linear Sulfonyl Anilines (sulfonamides) often presents a liability in lead optimization, characterized by rapid clearance via N-dealkylation and hydrolysis.

This guide provides a technical comparison of these linear scaffolds against their Cyclic Counterparts (Sultams) . We analyze the structural determinants of metabolic stability, provide mechanistic insights into degradation pathways, and detail a self-validating experimental protocol for assessing intrinsic clearance (

Structural & Mechanistic Comparison

The divergence in metabolic stability between linear and cyclic sulfonyl anilines is rooted in conformational entropy and steric accessibility .

Linear Sulfonyl Anilines (The Liability)

Linear sulfonamides (

  • Primary Metabolic Soft Spot: The

    
    -carbon adjacent to the nitrogen is highly susceptible to N-dealkylation  (oxidative cleavage).
    
  • Secondary Risks: The sulfonamide bond itself, while chemically stable, can undergo hydrolysis under specific enzymatic stress or acidic microenvironments.

Cyclic Sultams (The Solution)

Cyclizing the sulfonamide moiety into a Sultam (cyclic sulfonamide) locks the S-N bond into a rigid ring structure.

  • Conformational Constraint: The rigid ring reduces the entropic penalty of binding but, crucially, often prevents the molecule from adopting the specific geometry required for the CYP450 heme iron to access the

    
    -carbon for oxidation.
    
  • Steric Shielding: The ring structure sterically hinders the approach of hydrolases to the S-N bond.

  • Electronic Modulation: The lone pair on the nitrogen is often less available for conjugation in a constrained ring, altering the

    
     and reducing susceptibility to Phase II conjugation (e.g., N-glucuronidation).
    
Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of linear vs. cyclic scaffolds.

MetabolicPathwayscluster_LinearLinear Sulfonyl Anilinecluster_CyclicCyclic SultamLinear_ParentLinear Sulfonamide(Flexible Conformation)CYP_LinearCYP450 Binding(High Affinity)Linear_Parent->CYP_Linear Enters Active SiteMetabolite_1N-Dealkylation(Major Clearance)CYP_Linear->Metabolite_1 Oxidative CleavageMetabolite_2Hydrolysis(Minor)CYP_Linear->Metabolite_2 Amidase ActivityCyclic_ParentCyclic Sultam(Rigid Conformation)CYP_CyclicCYP450 Binding(Steric Clash)Cyclic_Parent->CYP_Cyclic Restricted AccessStable_OutcomeMetabolically Stable(Excreted Unchanged)CYP_Cyclic->Stable_Outcome No Reaction

Figure 1: Comparative metabolic pathways showing the susceptibility of linear sulfonamides to oxidative cleavage versus the steric resistance of cyclic sultams.

Comparative Performance Data

The following table summarizes key pharmacokinetic (PK) parameters typically observed when optimizing from a linear sulfonamide to a cyclic sultam.

ParameterLinear Sulfonyl AnilineCyclic SultamImpact on Drug Design
Intrinsic Clearance (

)
High (>50 µL/min/mg)Low (<15 µL/min/mg)Cyclic forms extend half-life (

).
Metabolic Soft Spots N-alkyl groups, Aromatic ringRing C-H bonds (slow)Sultams remove the labile N-alkyl handle.
Membrane Permeability Moderate (Polar N-H)High (Reduced Polarity)Cyclization often masks the polar N-H, improving absorption.
Solubility Variable (pH dependent)Generally LowerRigidity can increase crystal lattice energy; may require solubilizing groups.
Selectivity ModerateHighRigid structure locks the "bioactive conformation," reducing off-target binding.

Case Study Insight: In the development of ABT-639 (a T-type calcium channel blocker), researchers transitioned from a metabolically unstable linear sulfonamide hit.[2] By incorporating the sulfonamide into a fused bicyclic system (sultam-like), they significantly reduced microsomal clearance and improved oral bioavailability from <5% to >70% in rat models.

Experimental Protocol: Microsomal Stability Assay

To objectively validate the stability differences, use this standardized Microsomal Stability Assay . This protocol is designed to determine the Intrinsic Clearance (

Pillar 1: Expertise & Experience (Why we do it this way)
  • Choice of System: We use microsomes (subcellular fraction) rather than hepatocytes for Phase I stability because sulfonamides are primarily cleared via CYP-mediated oxidation.

  • Cofactor Control: NADPH is added last to initiate the reaction. This prevents premature metabolism and allows for a precise

    
     baseline.
    
  • Internal Standard (IS): A structural analog (e.g., Tolbutamide) is included in the quench solution to normalize LC-MS variability.

Pillar 2: Trustworthiness (Self-Validating Steps)
  • Positive Control: Always run Testosterone (high clearance) or Diclofenac alongside your samples. If the control does not degrade >50% in 30 mins, the microsomes are inactive—discard the data .

  • Negative Control: Incubate compound without NADPH. Any loss here indicates chemical instability (hydrolysis), not metabolism.

Protocol Steps

Materials:

  • Human Liver Microsomes (20 mg/mL protein conc.)

  • NADPH Regenerating System (10 mM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (10 mM DMSO stock)

  • Stop Solution: Acetonitrile containing 200 nM Tolbutamide (IS).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

  • Pre-Incubation: Spiking Test Compound (1 µM final conc.) into the microsome mix. Incubate at 37°C for 5 minutes.

    • Why? To allow compound binding to microsomal proteins before catalysis begins.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex for 10 min.

  • Clarification: Centrifuge at 4,000 rpm for 20 min to pellet precipitated proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor Parent Ion [M+H]+.

Visualization: Experimental Workflow

ExperimentalProtocolcluster_SamplingTime-Course SamplingStartStart: Prepare Microsome Mix(0.5 mg/mL in Buffer)SpikeSpike Test Compound(1 µM Final)Start->SpikePreWarmPre-Incubate 37°C (5 min)Equilibrium BindingSpike->PreWarmInitiateAdd NADPH(Start Reaction)PreWarm->InitiateSample0T=0 minInitiate->Sample0Sample15T=15 minInitiate->Sample15Sample30T=30 minInitiate->Sample30Sample60T=60 minInitiate->Sample60QuenchQuench in ACN + IS(Precipitate Proteins)Sample0->QuenchSample15->QuenchSample30->QuenchSample60->QuenchCentrifugeCentrifuge & Analyze(LC-MS/MS)Quench->Centrifuge

Figure 2: Step-by-step workflow for the Microsomal Stability Assay to determine intrinsic clearance.

Conclusion & Recommendations

For drug discovery programs targeting chronic indications where oral bioavailability and long half-life are critical, cyclic sultams offer a superior metabolic profile compared to linear sulfonyl anilines.

  • Recommendation 1: If your linear sulfonamide lead suffers from high clearance, attempt a "ring-closing" strategy to form a 5- or 6-membered sultam.

  • Recommendation 2: Utilize the described microsomal assay early in the screening cascade. High clearance (

    
    ) in this assay correlates strongly with poor in vivo bioavailability for this class of compounds.
    
  • Recommendation 3: Monitor solubility. While sultams improve metabolic stability, the added rigidity can reduce aqueous solubility. Consider adding polar solubilizing groups (e.g., morpholine, piperazine) to non-metabolic sites on the ring.

References
  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PubMed Central (PMC). Available at: [Link]

  • The underutilized therapeutic potential of cyclic sulfonamides. Taylor & Francis Online. Available at: [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed Central (PMC). Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central (PMC). Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Available at: [Link]

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(1-(Methylsulfonyl)cyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

This guide outlines the critical safety and disposal protocols for 2-(1-(Methylsulfonyl)cyclopropyl)aniline . As a researcher, you must recognize that this compound combines the acute toxicity of an aniline moiety with the thermal stability and combustion byproducts of a sulfone , all attached to a strained cyclopropyl ring.

Unlike generic organic waste, this compound presents a triad of hazards:

  • Biological Toxicity: Like all anilines, it is a potential methemoglobinemia inducer and sensitizer.

  • Chemical Reactivity: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol), increasing the energy release during thermal decomposition.

  • Combustion Byproducts: The methylsulfonyl group ensures that improper incineration or open burning releases toxic sulfur oxides (SOx).

Physicochemical Safety Data (Estimated & Analog-Based)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (likely crystalline)Dust control is critical to prevent inhalation.
Solubility Low in water; High in DMSO, DCM, MeOHDo not attempt aqueous neutralization; use organic solvent waste streams.
Acidity/Basicity Weak base (Aniline pKa ~4.6)Incompatible with strong acids (exothermic salt formation).
Flash Point >110°C (Estimated)Combustible but not highly flammable unless in solvent.
Hazard Class Toxic (Acute), IrritantHandle in a fume hood; double-glove (Nitrile/Neoprene).

Pre-Disposal Stabilization & Compatibility

Before this chemical enters the waste stream, you must ensure it is chemically stable. The "self-validating" aspect of this protocol requires you to verify compatibility before mixing.

Critical Incompatibilities (The "Do Not Mix" List)
  • Strong Oxidizers (e.g., Nitric Acid, Permanganates): Anilines are easily oxidized. Mixing this compound with oxidizers can lead to rapid, uncontrolled exothermic reactions and the formation of azo/nitro compounds.

  • Strong Acids: While protonation is a standard reaction, adding this solid directly to concentrated acid waste can generate heat. The cyclopropyl ring may also undergo acid-catalyzed ring opening, leading to unforeseen reactivity.

  • Hypochlorites (Bleach): NEVER mix aniline derivatives with bleach. This generates chloroamines, which are highly toxic and potentially explosive.

Pre-Treatment (Quenching)
  • Trace Residues: For glassware cleaning, rinse with a solvent (Acetone or Ethanol) first. Do not use an acid bath as the primary cleaning step.

  • Reaction Mixtures: If the compound is unreacted in a synthesis pot, quench any active reagents (like Lithium Aluminum Hydride or Thionyl Chloride) before classifying the mixture as aniline waste.

Disposal Workflow & Waste Segregation

The following workflows are designed to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA standards).

A. Solid Waste (Pure Compound)
  • Containment: Place the solid material in a screw-top glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness).

  • Labeling: Mark as "Hazardous Waste - Toxic Solid - Organic."

    • Constituent: 2-(1-(Methylsulfonyl)cyclopropyl)aniline.

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

B. Liquid Waste (Solutions)

You must segregate based on the solvent carrier. The aniline derivative itself does not dictate the "Halogenated" status, but the solvent does.

  • Scenario A: Dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream: Halogenated Organic Waste.

    • Action: Pour into the dedicated Halogenated carboy. Ensure pH is neutral to slightly basic (pH 7-9) to prevent acid-catalyzed decomposition.

  • Scenario B: Dissolved in Acetone, Methanol, or Ethyl Acetate.

    • Stream: Non-Halogenated Organic Waste.

    • Action: Pour into the Non-Halogenated carboy (High BTU stream).

C. The "Self-Validating" Disposal Logic

Follow this decision tree to determine the correct path. If you cannot answer "Yes" to a step, STOP and consult EHS.

DisposalWorkflow Start Waste Generation: 2-(1-(Methylsulfonyl)cyclopropyl)aniline StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Dry Powder LiquidPath Liquid/Solution StateCheck->LiquidPath In Solution SolidPkg Double Bag in Rigid Container SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck SolidLabel Label: Toxic Solid Organic SolidPkg->SolidLabel Destruction Final Destruction: High-Temp Incineration (Rotary Kiln) SolidLabel->Destruction Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalo No Halogens Halo->Destruction NonHalo->Destruction

Figure 1: Logical decision tree for segregating aniline/sulfone waste streams. Note that incineration is the ultimate fate for all streams to ensure destruction of the sulfone and aniline rings.

Spill Contingency Plan

In the event of a spill, speed is secondary to safety. The dust of this compound is the primary vector for exposure.

  • Evacuate & Isolate: Clear the immediate area.[1] If the spill is >5g or outside a hood, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Containment (Solid):

    • Do NOT sweep dry (creates dust).

    • Cover the spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop the damp material into a waste jar.

  • Containment (Liquid):

    • Use a universal absorbent (vermiculite or polypropylene pads).

    • Do not use sawdust (potential reaction with concentrated anilines).

  • Decontamination: Scrub the surface with a mild detergent and water. Collect all rinse water as hazardous waste.

Regulatory & Logistics (US Focus)

While this specific CAS may not be explicitly listed on the EPA "P-List" or "U-List," it must be managed as if it were U012 (Aniline) due to the parent structure.

  • EPA Waste Code: If ignitable (in solvent), use D001 . If toxic characteristics are determined, it may trigger D003 (Reactivity) if mixed improperly, but generally falls under "Hazardous Waste - Toxic" .

  • DOT Shipping Name (for waste contractor):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (2-(1-(Methylsulfonyl)cyclopropyl)aniline), 6.1, PG III.

    • Liquid: UN 1992, Flammable liquids, toxic, n.o.s. (Solvent, Aniline derivative), 3 (6.1).

Final Destruction Method: The presence of the sulfonyl group mandates Rotary Kiln Incineration with secondary combustion chambers and scrubbers. This ensures the complete oxidation of the cyclopropyl ring and the capture of SO₂ emissions. Do not autoclave this waste, as it may volatilize toxic vapors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2025).[4] SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography.

  • NOAA Office of Response and Restoration. (n.d.). Aniline - CAMEO Chemicals.

  • BenchChem. (2025).[5] Proper Disposal of Aniline Derivatives: A Guide for Laboratory Professionals. [5]

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 4-(Methylsulfonyl)aniline.

Sources

Personal protective equipment for handling 2-(1-(Methylsulfonyl)cyclopropyl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2-(1-(Methylsulfonyl)cyclopropyl)aniline (CAS: 1888966-85-5) is a specialized aromatic amine frequently utilized as an intermediate in advanced drug development and chemical synthesis[1]. While the addition of the methylsulfonyl and cyclopropyl moieties introduces specific steric and lipophilic properties to the molecule, the core toxicological and operational hazards are fundamentally driven by the primary aniline structure.

Aniline derivatives are highly toxic via inhalation, ingestion, and dermal absorption[2]. Because this compound is highly lipophilic, it can rapidly penetrate the lipid bilayers of human skin, making strict adherence to advanced Personal Protective Equipment (PPE) and handling protocols non-negotiable.

Mechanistic Hazard Assessment: The Causality of Toxicity

To handle this chemical safely, researchers must understand why it is dangerous. The primary acute physiological threat posed by aniline derivatives is methemoglobinemia [3].

When absorbed into the bloodstream, aromatic amines undergo hepatic N-hydroxylation mediated by cytochrome P450 (CYP450) enzymes. The resulting N-phenylhydroxylamine metabolites are potent oxidizing agents. They interact with the hemoglobin in red blood cells, oxidizing the functional ferrous iron (Fe²⁺) into the non-functional ferric state (Fe³⁺)[3]. This newly formed methemoglobin is incapable of binding or transporting oxygen, leading to a state of functional anemia, severe cellular hypoxia, and visible cyanosis (a bluish discoloration of the skin and mucous membranes)[3].

toxicity_pathway A 2-(1-(Methylsulfonyl) cyclopropyl)aniline (Skin/Inhalation) B Hepatic N-Hydroxylation (CYP450 Enzymes) A->B Absorption C N-Phenylhydroxylamine Derivative B->C Metabolism D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D Bloodstream E Methemoglobinemia (Impaired O2 Transport) D->E Pathogenesis F Cellular Hypoxia & Cyanosis E->F Clinical Outcome

Pathophysiological mechanism of aniline-induced methemoglobinemia and cellular hypoxia.

Mandatory Personal Protective Equipment (PPE)

A critical and common error in laboratory settings is the over-reliance on standard nitrile examination gloves. Nitrile has a poor chemical compatibility rating against aniline derivatives ; the chemical can permeate the material rapidly, leading to unrecognized dermal exposure[4].

The following table outlines the scientifically validated PPE requirements for handling this compound:

PPE CategoryRecommended Material / SpecificationMechanistic Justification
Hand Protection Butyl rubber, Neoprene, or PVA gloves. [4]These materials provide a high barrier to aromatic amines. Note: If nitrile must be used for fine motor tasks, double-gloving is mandatory, and gloves must be changed immediately upon any suspected contact[4],[5].
Eye/Face Protection Chemical splash goggles + Face shield. [5]Prevents mucosal absorption. A face shield is required during dispensing to protect against micro-splashes[5].
Body Protection Flame-resistant (FR) lab coat + Chemical apron. [5]Anilines are combustible[6]. An apron provides an impermeable barrier against spills during high-volume transfers[5].
Respiratory Certified Chemical Fume Hood. [6]Prevents inhalation of toxic vapors. If a hood is unavailable (e.g., during a spill), a full-face respirator with organic vapor (OV) cartridges must be used[5].

Operational Plan: Step-by-Step Handling Procedures

Every protocol involving 2-(1-(Methylsulfonyl)cyclopropyl)aniline must be a self-validating system, meaning safety checks are built directly into the workflow.

workflow Start Risk Assessment & PPE Donning Hood Transfer to Certified Chemical Fume Hood Start->Hood Dispense Dispense Compound (Secondary Containment) Hood->Dispense Reaction Execute Reaction (Closed System) Dispense->Reaction Decon Decontaminate Surfaces (Solvent + Soap) Reaction->Decon Waste Collect Hazardous Waste (Segregated Containers) Decon->Waste End Doff PPE & Wash Hands Waste->End

Step-by-step operational workflow for the safe handling and disposal of aniline derivatives.

Phase 1: Pre-Operational Preparation
  • Ventilation Verification: Ensure the chemical fume hood is fully operational with a verified face velocity of 80–120 feet per minute (fpm)[6].

  • Emergency Readiness: Physically locate and verify the functionality of the nearest safety shower and eyewash station[6]. Ensure an organic chemical spill kit (containing inert absorbents like vermiculite or sand) is within reach[6].

  • Containment Setup: Place a secondary containment tray (e.g., a Nalgene/polypropylene tub) inside the fume hood to catch any accidental spills during transfer[4].

Phase 2: Dispensing and Execution
  • Don PPE: Put on butyl rubber gloves, splash goggles, face shield, and a fully buttoned lab coat[4].

  • Transfer: Open the primary container only within the fume hood. Use positive displacement pipettes or dedicated glass syringes for liquid transfers to minimize aerosolization[5]. Avoid direct pouring.

  • Reaction Conditions: Execute reactions in closed systems. Keep the compound away from strong oxidizers, strong acids, and sources of ignition, as aniline derivatives are combustible and can react exothermically[6],[4].

Phase 3: Post-Operational Decontamination
  • Surface Cleaning: Wipe down all spatulas, glassware, and hood surfaces with a compatible solvent (e.g., ethanol or isopropanol) to dissolve the lipophilic residue, followed immediately by soap and water[5].

  • Doffing: Remove gloves using the "beak method" (pulling the glove inside out) to avoid skin contact with the contaminated exterior[5].

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after handling[6].

Emergency Response & First Aid

In the event of an exposure, speed is critical. Ensure medical personnel are informed that the exposure involves an aniline derivative capable of inducing methemoglobinemia .

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of running water for a minimum of 15 minutes[3]. Do not use chemical neutralizers or solvents on the skin , as this can increase the rate of absorption. Seek immediate medical attention[3].

  • Inhalation/Ingestion: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen[3]. Monitor closely for cyanosis (blue lips, nail beds, or skin), which is a delayed clinical sign of methemoglobinemia requiring immediate emergency medical intervention (often treated with Methylene Blue)[3]. Do NOT induce vomiting if ingested[3].

Waste Disposal Logistics

Aniline derivatives are highly toxic to aquatic life and must be strictly managed as Dangerous/Hazardous Waste[4],[2]. Under no circumstances should this compound or its rinsates be disposed of down the drain [4].

Waste StreamContainment StrategyIncompatible Materials
Liquid Waste Collect in compatible, dedicated High-Density Polyethylene (HDPE) containers provided by EHS[4].Do not mix with strong oxidizers (e.g., peroxides, nitric acid) or strong acids[6],[4].
Solid Waste Contaminated gloves, wipes, and empty vials must be double-bagged in clear, sealable plastic bags[6].N/A
Labeling Attach a completed Hazardous Waste label detailing the exact chemical name and its primary hazards (Toxic, Environmental Hazard) before adding waste[4].N/A

References

  • [1] Title: 2-(1-(Methylsulfonyl)cyclopropyl)aniline - CHIRALEN Source: chiralen.com URL:

  • [6] Title: Aniline - ipo Source: rutgers.edu URL:

  • [3] Title: Material Safety Data Sheet Source: abdurrahmanince.net URL:

  • [4] Title: Washington State University Aniline Handling Source: wsu.edu URL:

  • [5] Title: Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline Source: benchchem.com URL:

  • [2] Title: Aniline - Lanxess Source: lanxess.com URL:

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.